molecular formula C7H8O2S B1598721 2-(5-methylthiophen-2-yl)acetic Acid CAS No. 70624-30-5

2-(5-methylthiophen-2-yl)acetic Acid

Cat. No.: B1598721
CAS No.: 70624-30-5
M. Wt: 156.2 g/mol
InChI Key: PGLXPQAKVJMSMN-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)acetic Acid (CAS 70624-30-5) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer research . This compound, with the molecular formula C7H8O2S and a molecular weight of 156.20 g/mol, serves as a versatile synthon for constructing more complex heterocyclic architectures . Its structure features a acetic acid side chain attached to a 5-methylthiophene ring, a combination that is highly valuable in drug discovery. The thiophene moiety is a privileged scaffold in pharmacology, known for its aromatic stability and lipophilicity, which can enhance drug-like properties . Recent, cutting-edge research has demonstrated the critical importance of the 5-(thiophen-2-yl)isoxazole structure in developing novel small-molecule inhibitors targeting Estrogen Receptor Alpha (ERα) for the treatment of breast cancer . Compounds bearing an unsubstituted thiophene ring in this context have shown potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7 . As a methyl-substituted derivative, 2-(5-Methylthiophen-2-yl)acetic Acid provides researchers a key starting material to explore structure-activity relationships and develop new therapeutic candidates inspired by these findings. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and development purposes only and must be handled by qualified professionals. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLXPQAKVJMSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403958
Record name 2-(5-methylthiophen-2-yl)acetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70624-30-5
Record name 2-(5-methylthiophen-2-yl)acetic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methylthiophen-2-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(5-methylthiophen-2-yl)acetic acid" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid: Core Properties and Scientific Applications

Introduction

2-(5-methylthiophen-2-yl)acetic acid is a sulfur-containing heterocyclic compound belonging to the thiophene class of organic molecules. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic phenyl rings in biological systems. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-(5-methylthiophen-2-yl)acetic acid, tailored for researchers and professionals in drug development. The presence of the methyl group on the thiophene ring, in addition to the acetic acid moiety, offers specific steric and electronic characteristics that can be exploited in the design of novel bioactive molecules.

Core Chemical and Physical Properties

A summary of the key identifying and physical properties of 2-(5-methylthiophen-2-yl)acetic acid is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₈O₂S[1][2]
Molecular Weight 156.2 g/mol [1][2]
CAS Number 70624-30-5[1][2]
Appearance Colorless liquid[1]
SMILES CC1=CC=C(S1)CC(=O)O[1][3]
InChI InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)[3]

Synthesis and Methodologies

While specific, detailed synthetic procedures for 2-(5-methylthiophen-2-yl)acetic acid are not extensively published in peer-reviewed literature, a plausible and efficient route can be extrapolated from established methods for analogous thiopheneacetic acids. A common approach involves the hydrolysis of a corresponding acetonitrile precursor.

Proposed Synthetic Workflow

A general, two-step synthetic protocol is outlined below. This method is based on the well-established synthesis of 2-thiopheneacetic acid and is adapted for the 5-methyl substituted analogue.[4]

Step 1: Cyanomethylation of 2-methylthiophene

  • To a solution of 2-methylthiophene, add a chloromethylating agent (e.g., a mixture of formaldehyde and hydrochloric acid) to generate 2-(chloromethyl)-5-methylthiophene.

  • The resulting chloromethylated intermediate is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent (e.g., a mixture of ethanol and water) under reflux to yield 2-(5-methylthiophen-2-yl)acetonitrile.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Hydrolysis of 2-(5-methylthiophen-2-yl)acetonitrile

  • The crude acetonitrile from the previous step is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

  • For basic hydrolysis, the acetonitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.

  • The reaction is monitored until the disappearance of the starting material.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.

  • The solid product, 2-(5-methylthiophen-2-yl)acetic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Cyanomethylation cluster_step2 Step 2: Hydrolysis start1 2-Methylthiophene step1_reaction Chloromethylation & Cyanation start1->step1_reaction start2 Chloromethylating Agent start2->step1_reaction start3 Cyanide Salt step1_product 2-(5-methylthiophen-2-yl)acetonitrile step1_reaction->step1_product step2_reaction Basic or Acidic Hydrolysis step1_product->step2_reaction step2_product 2-(5-methylthiophen-2-yl)acetic acid step2_reaction->step2_product

Caption: Proposed two-step synthesis of 2-(5-methylthiophen-2-yl)acetic acid.

Spectroscopic Profile and Characterization

TechniquePredicted Key Features
¹H NMR - A singlet for the methyl protons (CH₃) around δ 2.4-2.5 ppm.- A singlet for the methylene protons (CH₂) adjacent to the carboxyl group around δ 3.8-3.9 ppm.- Two doublets for the thiophene ring protons (CH) in the aromatic region, δ 6.7-7.3 ppm.- A broad singlet for the carboxylic acid proton (OH) at δ > 10 ppm.
¹³C NMR - A signal for the methyl carbon (CH₃) around δ 15-20 ppm.- A signal for the methylene carbon (CH₂) around δ 35-40 ppm.- Signals for the thiophene ring carbons between δ 120-145 ppm.- A signal for the carbonyl carbon (C=O) of the carboxylic acid around δ 170-180 ppm.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- A sharp C=O stretching band for the carbonyl group around 1700 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons.- C=C stretching bands for the thiophene ring.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of 156.2 g/mol .

Biological Activity and Potential Applications

2-(5-methylthiophen-2-yl)acetic acid has been reported to exhibit bacteriostatic properties.[1] It is suggested to function by preferentially inhibiting aerobic metabolism, potentially through the disruption of fatty acid synthesis.[1] This mode of action makes it and its derivatives interesting candidates for further investigation as antibacterial agents.

The broader class of thiopheneacetic acids has shown significant potential in drug discovery. For instance, derivatives of the parent compound, 2-thiopheneacetic acid, are explored in various therapeutic areas including:

  • Cardiovascular Drugs: As intermediates in the synthesis of compounds with cardiovascular effects.[4]

  • Anti-inflammatory Agents: The related 2-(thiophen-2-yl)acetic acid has been identified as a promising scaffold for the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, which are targets for treating inflammation and cancer.[9]

  • Antibacterial Agents: The thiophene nucleus can be incorporated into more complex molecules to enhance antibacterial potency. For example, derivatives have been synthesized and shown to have improved activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[10]

Applications cluster_areas Potential Therapeutic Areas main 2-(5-methylthiophen-2-yl)acetic acid Core app1 Antibacterial Agents main->app1 Bacteriostatic Activity app2 Anti-inflammatory Drugs main->app2 mPGES-1 Inhibition Scaffold app3 Cardiovascular Medicine main->app3 Synthesis Intermediate app4 Agrochemicals main->app4 Pesticide Synthesis

Caption: Potential applications of the 2-(5-methylthiophen-2-yl)acetic acid scaffold.

Safety, Handling, and Storage

Proper handling and storage are imperative when working with 2-(5-methylthiophen-2-yl)acetic acid to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

    • In case of skin contact: Wash off with soap and plenty of water.[13]

    • If inhaled: Move the person to fresh air.[13]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

2-(5-methylthiophen-2-yl)acetic acid is a valuable building block for chemical synthesis with demonstrated biological activity. Its structural features make it an attractive starting point for the development of new therapeutic agents, particularly in the antibacterial and anti-inflammatory fields. While detailed research on this specific molecule is somewhat limited, the established chemistry and pharmacology of the broader thiopheneacetic acid class provide a strong foundation for its future exploration and application in drug discovery and development.

References

  • Chemical Label. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid. Retrieved from [Link]

  • Axios Research. (n.d.). 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 83.
  • American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). Retrieved from [Link]

  • Google Patents. (2016). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved from [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.
  • PubChem. (n.d.). 2-Thiopheneacetic acid. Retrieved from [Link]

  • Zenlyms Tech. (n.d.). 2-(5-Methylthiophen-2-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]

  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 23.
  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved from [Link]

  • MDPI. (2020). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid (CAS: 70624-30-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methylthiophen-2-yl)acetic acid is a substituted thiophene derivative that has garnered interest in the field of medicinal chemistry and drug development. Its structural motif, featuring a thiophene ring, is a well-recognized pharmacophore present in numerous approved drugs. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the creation of novel therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a research setting.

PropertyValueSource
CAS Number 70624-30-5Internal Data
Molecular Formula C₇H₈O₂SInternal Data
Molecular Weight 156.20 g/mol Internal Data
Appearance Pale yellow granular powder (typical for related compounds)[1]
Purity >95% (typical commercial specification)[2]

Safety and Handling:

2-(5-methylthiophen-2-yl)acetic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2] In case of contact with eyes or skin, rinse immediately with plenty of water.[2][4]

Synthesis and Mechanistic Insights

A common strategy for the synthesis of 2-thiopheneacetic acid involves a three-step process: chloromethylation, cyanation, and subsequent hydrolysis.[5]

Synthesis_Pathway 2-methylthiophene 2-methylthiophene 2-chloro-5-methylthiophene 2-chloro-5-methylthiophene 2-methylthiophene->2-chloro-5-methylthiophene Formaldehyde, HCl 2-cyano-5-methylthiophene 2-cyano-5-methylthiophene 2-chloro-5-methylthiophene->2-cyano-5-methylthiophene NaCN or KCN 2-(5-methylthiophen-2-yl)acetic acid 2-(5-methylthiophen-2-yl)acetic acid 2-cyano-5-methylthiophene->2-(5-methylthiophen-2-yl)acetic acid Acid or Base Hydrolysis

A plausible synthetic workflow for 2-(5-methylthiophen-2-yl)acetic acid.

Step-by-Step Protocol:

  • Chloromethylation of 2-methylthiophene: 2-methylthiophene is reacted with formaldehyde and hydrogen chloride to yield 2-chloro-5-methylthiophene. This electrophilic substitution reaction is a well-established method for introducing a chloromethyl group onto activated aromatic rings.[5]

  • Cyanation of 2-chloro-5-methylthiophene: The resulting 2-chloro-5-methylthiophene is then treated with a cyanide salt, such as sodium or potassium cyanide, to afford 2-cyano-5-methylthiophene. This nucleophilic substitution reaction replaces the chlorine atom with a nitrile group.

  • Hydrolysis of 2-cyano-5-methylthiophene: The final step involves the hydrolysis of the nitrile group of 2-cyano-5-methylthiophene to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to yield the desired product, 2-(5-methylthiophen-2-yl)acetic acid.[6]

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 2-(5-methylthiophen-2-yl)acetic acid is primarily dictated by the carboxylic acid functionality and the thiophene ring.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of standard transformations. For instance, it can be activated to form an acyl chloride, which is a highly reactive intermediate for N-acylation reactions to produce amides.[7] Esterification can also be readily achieved by reaction with an alcohol under acidic conditions.

  • Thiophene Ring: The thiophene ring is an electron-rich aromatic system and can participate in electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing methyl and acetic acid groups. Furthermore, the thiophene ring can be functionalized through cross-coupling reactions, such as the Suzuki-Miyaura reaction, by first introducing a halide at a specific position.[8] This opens up a vast chemical space for the synthesis of diverse derivatives.

Reactivity_Diagram Core 2-(5-methylthiophen-2-yl)acetic acid Amide Amide Derivatives Core->Amide Acyl Halide Formation followed by Amine Reaction Ester Ester Derivatives Core->Ester Esterification Ring_Func Ring-Functionalized Derivatives Core->Ring_Func Electrophilic Aromatic Substitution or Cross-Coupling

Key reactivity and derivatization pathways.

Applications in Drug Discovery and Development

Thiophene-containing compounds are of significant interest in drug discovery due to their ability to act as bioisosteres for benzene rings, often leading to improved pharmacokinetic and pharmacodynamic properties. 2-(5-methylthiophen-2-yl)acetic acid serves as a valuable starting material and structural scaffold in the synthesis of pharmacologically active molecules.

A notable application of the parent compound, 2-(thiophen-2-yl)acetic acid, is in the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1).[9] mPGES-1 is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the treatment of inflammation and cancer.[8] The thiophene acetic acid core can be elaborated through reactions like the Suzuki-Miyaura coupling to generate a library of compounds for screening against this target.[8]

Analytical Characterization

The purity and identity of 2-(5-methylthiophen-2-yl)acetic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column is a robust technique for assessing the purity of this compound. A mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is commonly employed.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities, GC-MS is the method of choice. It provides excellent separation and definitive identification based on the mass spectrum of the analytes.[10]

Spectroscopic Methods:

While a dedicated full spectral analysis for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the acetic acid side chain, and the protons on the thiophene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the molecule.

Conclusion

2-(5-methylthiophen-2-yl)acetic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not formally published, synthesis, combined with the rich reactivity of both the carboxylic acid and thiophene moieties, provides a robust platform for the generation of diverse chemical libraries. Its utility is underscored by the successful application of the parent thiophene acetic acid scaffold in the development of potent enzyme inhibitors. A comprehensive understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in the pursuit of novel therapeutic agents.

References

  • chemical label 2-(5-methylthiophen-2-yl)acetic acid. (n.d.). Retrieved from [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents. (n.d.).
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). Frontiers in Chemistry, 9, 676631.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022). ACS Omega, 7(12), 10735–10747.
  • Regular Article - Organic Chemistry Research. (n.d.). Retrieved from [Link]

  • 2-(5-chlorothiophen-2-yl)acetic Acid | C6H5ClO2S | CID 4426716 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Retrieved from [Link]

  • CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents. (n.d.).
  • 1 H NMR and IR spectra of compounds 2-5 | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 2-(5-Methylthiophen-2-yl)acetic acid | Zenlyms Tech. (n.d.). Retrieved from [Link]

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"2-(5-methylthiophen-2-yl)acetic acid" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(5-methylthiophen-2-yl)acetic acid

Executive Summary

2-(5-methylthiophen-2-yl)acetic acid (CAS No. 70624-30-5) is a substituted heterocyclic carboxylic acid featuring a thiophene core.[1][2] As a derivative of thiophene-2-acetic acid, it serves as a crucial building block and intermediate in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in a wide array of pharmaceuticals, owing to the thiophene ring's ability to act as a bioisostere of a phenyl group, often improving metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, a validated synthesis protocol, and a multi-platform spectroscopic approach for its structural elucidation, tailored for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and core properties. 2-(5-methylthiophen-2-yl)acetic acid is structurally defined by an acetic acid moiety attached to the C2 position of a 2-methylthiophene ring. The methyl group at the C5 position influences the electronic properties and reactivity of the heterocyclic system.

synthesis_workflow Start Start: 2-Acetyl-5-methylthiophene Reaction1 Willgerodt-Kindler Reaction (Reflux) Start->Reaction1 Reagents Reagents: - Sulfur (S) - Morpholine Reagents->Reaction1 Intermediate Intermediate: 2-(5-methylthiophen-2-yl)-1-morpholinoethanethione Reaction1->Intermediate Forms thioamide Hydrolysis Acid Hydrolysis (e.g., aq. H₂SO₄, Reflux) Intermediate->Hydrolysis Crude Crude Product Hydrolysis->Crude Extraction Work-up: Liquid-Liquid Extraction Crude->Extraction Purification Purification: Recrystallization or Chromatography Extraction->Purification Final Final Product: 2-(5-methylthiophen-2-yl)acetic acid Purification->Final QC QC Analysis: NMR, IR, MS, Purity (HPLC) Final->QC Validation

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where the successful isolation of the intermediate and the final product's rigorous characterization confirm the reaction's efficacy.

  • Willgerodt-Kindler Reaction:

    • To a round-bottom flask equipped with a reflux condenser, add 2-acetyl-5-methylthiophene (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq). [3] * Heat the mixture to reflux (approx. 130-140 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Morpholine acts as both a solvent and a reactant, forming the thiomorpholide intermediate. Sulfur is the oxidizing agent in this complex rearrangement.

    • After cooling to room temperature, pour the reaction mixture into ethanol. The intermediate thiomorpholide often precipitates and can be collected by filtration.

  • Hydrolysis:

    • Transfer the crude thiomorpholide intermediate to a new flask.

    • Add a 50% (v/v) aqueous solution of sulfuric acid.

    • Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

    • Causality: The strong acidic conditions hydrolyze the thiomorpholide to the corresponding carboxylic acid and morpholinium sulfate.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Validation: Purify the crude acid by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to obtain the final product. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of a synthesized compound is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Purified Sample in Appropriate Solvent (e.g., CDCl₃, DMSO-d₆) NMR ¹H & ¹³C NMR Prep->NMR IR FT-IR Prep->IR MS Mass Spectrometry (e.g., ESI-MS) Prep->MS Integration Integrate Spectral Data NMR->Integration IR->Integration MS->Integration Comparison Compare with Predicted/ Reference Spectra Integration->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: A standard analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on known data for similar structures, the following spectral features are predicted. [4][5] Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-CH ₃ (Thiophene)~2.5 (s, 3H)~15Typical for a methyl group on an aromatic ring. [4]
-CH ₂- (Methylene)~3.8 (s, 2H)~35Methylene protons adjacent to both an aromatic ring and a carbonyl group.
Ring H (C3 & C4)~6.7-7.0 (m, 2H)~124-127Protons on the thiophene ring, appearing as doublets due to coupling.
-COOH >10.0 (br s, 1H)-Highly deshielded acidic proton, often broad and may exchange with D₂O.
C -S (C2 & C5)-~140-142Carbons directly attached to the sulfur atom.
C =O (Carbonyl)-~175-178Characteristic chemical shift for a carboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups by their characteristic vibrational frequencies. [6] Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch3300 - 2500Very Broad, Strong
Aromatic C-HStretch3100 - 3000Sharp, Medium
Aliphatic C-HStretch2980 - 2850Sharp, Medium
Carbonyl C=OStretch1720 - 1700Sharp, Very Strong
Thiophene Ring C=CStretch~1550, ~1450Medium to Weak
Carboxylic Acid C-OStretch1320 - 1210Strong

The presence of a very broad band in the 3300-2500 cm⁻¹ region, coupled with a very strong, sharp absorption around 1700 cm⁻¹, is a definitive indicator of the carboxylic acid functional group. [7]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that acts as a final check on the molecular formula and structure.

  • Molecular Ion Peak (M⁺˙): Expected at m/z = 156.02. [8]* High-Resolution MS (HRMS): Should confirm the elemental composition of C₇H₈O₂S.

  • Key Fragmentation: A prominent fragmentation pathway is the loss of the carboxyl group (•COOH, 45 Da), leading to a fragment ion at m/z = 111. This corresponds to the stable 5-methyl-2-thienylmethyl cation. Another common fragmentation is the loss of water ([M-H₂O]⁺˙) if thermal decomposition occurs in the ion source. Predicted collision cross-section data for various adducts like [M+H]⁺ and [M+Na]⁺ can further aid identification. [8]

Applications in Research and Drug Development

2-(5-methylthiophen-2-yl)acetic acid is more than a simple chemical; it is an enabling tool for drug discovery. Its structural features make it a valuable scaffold for several reasons:

  • Pharmaceutical Intermediate: The parent compound, 2-thiopheneacetic acid, is a well-known intermediate for semi-synthetic beta-lactam antibiotics like cefalotin and cefoxitin. [9]The 5-methyl derivative can be used to create analogues with modified steric and electronic properties to tune biological activity and selectivity.

  • Bioisosteric Replacement: The thiophene ring is a classic bioisostere of the benzene ring. Substituting a phenyl group with a thienyl group can alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, potentially overcoming issues like metabolic instability.

  • Bacteriostatic and Enzyme Inhibition: The compound itself has been reported to have bacteriostatic properties, inhibiting fatty acid synthesis in bacteria. [1]Furthermore, the broader class of thienylacetic acids has been identified as a promising platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key target for novel anti-inflammatory and anti-cancer agents. [10]

References

  • Google Patents. (2018). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • Google Patents. (2020). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Google Patents. (2014). CN103992302A - Synthesis process of 2-thiopheneacetic acid.
  • WIPO Patentscope. (2015). WO/2015/039266 METHOD FOR SYNTHESISING 2-THIOPHENEACETIC ACID. Retrieved from [Link]

  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(18), 3348. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiopheneacetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). Retrieved from [Link]

  • ChemBK. (n.d.). Thiophene-2-acetic acid, (2-Thienylacetic acid). Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid - IR Spectrum. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 2-(5-methylthiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the key spectroscopic characteristics of 2-(5-methylthiophen-2-yl)acetic acid, a heterocyclic carboxylic acid relevant as a building block in pharmaceutical and materials science. By integrating predictive data analysis with established principles of spectroscopic interpretation, this document serves as an essential reference for researchers engaged in the synthesis, identification, and quality control of this compound. We present a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and expert interpretation. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous structural elucidation of 2-(5-methylthiophen-2-yl)acetic acid.

Molecular Structure and Physicochemical Properties

2-(5-methylthiophen-2-yl)acetic acid is an organic compound featuring a thiophene ring substituted at the 2-position with an acetic acid group and at the 5-position with a methyl group. Thiophene and its derivatives are significant scaffolds in medicinal chemistry.[1] The accurate characterization of this molecule is paramount for its application in synthetic chemistry and drug development.

Table 1: Physicochemical Properties of 2-(5-methylthiophen-2-yl)acetic acid

PropertyValueSource
Molecular Formula C₇H₈O₂S[2]
Molecular Weight 156.20 g/mol [2]
Monoisotopic Mass 156.02 g/mol [2]
CAS Number 70624-30-5-
Appearance White solid[3]

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Caption: Molecular structure of 2-(5-methylthiophen-2-yl)acetic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is predictive, based on established chemical shift data from analogous structures, namely 2-methylthiophene[4][5] and 2-thiopheneacetic acid.[6]

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals. The chemical shifts of the thiophene protons are influenced by the electron-donating methyl group and the electron-withdrawing acetic acid group.

Table 2: Predicted ¹H NMR Data

Assignment (Structure)Predicted δ (ppm)MultiplicityIntegrationRationale and Notes
-COOH 10.0 - 12.0Broad Singlet1HThe acidic proton is typically broad and downfield, its exact position is concentration and solvent dependent.[7]
~6.85Doublet (d)1HCoupled to H⁴. Expected to be slightly downfield compared to H⁴ due to proximity to the acetic acid group. Based on data for 2-thiopheneacetic acid.[6]
H⁴ ~6.65Doublet (d)1HCoupled to H³. Expected to be slightly upfield due to the influence of the adjacent methyl group. Based on data for 2-methylthiophene.[4]
-CH₂- ~3.80Singlet (s)2HMethylene protons adjacent to both the thiophene ring and the carbonyl group. Data from 2-thiopheneacetic acid shows this signal around 3.8 ppm.[6]
-CH₃ ~2.45Singlet (s)3HMethyl group attached to the thiophene ring. Data for 2-methylthiophene shows this signal at ~2.48 ppm.[4][5]
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct carbon signals, confirming the molecular structure.

Table 3: Predicted ¹³C NMR Data

Assignment (Structure)Predicted δ (ppm)Rationale and Notes
C⁸ (C=O) ~175 - 178The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[8]
C¹ (C-S) ~140 - 142Quaternary carbon attached to the methyl group. Its chemical shift is influenced by both the sulfur atom and the methyl substituent. Based on 2-methylthiophene data (~139.5 ppm).[5]
C² (C-CH₂) ~135 - 138Quaternary carbon attached to the acetic acid group. Its shift is influenced by the adjacent sulfur and the substituent.
~127 - 129Aromatic CH carbon. Its position is comparable to similar carbons in substituted thiophenes.
C⁴ ~124 - 126Aromatic CH carbon. Expected to be slightly upfield of C³ due to the influence of the methyl group. Based on 2-methylthiophene data (~125.1 ppm).[5]
C⁷ (-CH₂-) ~35 - 38Aliphatic methylene carbon. The deshielding effect of the adjacent aromatic ring and carbonyl group places it in this region.
C⁶ (-CH₃) ~15The methyl carbon signal is expected in the typical aliphatic region. Data for 2-methylthiophene shows this at ~14.95 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups within a molecule. The spectrum of 2-(5-methylthiophen-2-yl)acetic acid is dominated by features from the carboxylic acid and the substituted aromatic ring.

Experimental Protocol: IR Spectroscopy

Methodology: The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique for a solid sample or by preparing a potassium bromide (KBr) pellet.

  • ATR: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • KBr Pellet: Approximately 1 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Analysis: The sample is scanned over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The presence of strong hydrogen bonding in carboxylic acids significantly influences the IR spectrum, particularly the O-H stretching vibration.[9]

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3300 - 2500 O-H stretch (Carboxylic Acid)Broad, StrongThis very broad and intense absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer, often obscuring the C-H stretches.[10][11]
3100 - 3000 C-H stretch (Aromatic)MediumStretching vibrations of the C-H bonds on the thiophene ring.
2980 - 2850 C-H stretch (Aliphatic)MediumStretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups. These peaks are often seen superimposed on the broad O-H band.[12]
~1710 C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch is very intense. Its position around 1710 cm⁻¹ is characteristic of a hydrogen-bonded dimer. A non-bonded (monomeric) C=O would appear at a higher frequency (~1760 cm⁻¹).[10]
1600 - 1450 C=C stretch (Aromatic)Medium-WeakSkeletal vibrations of the thiophene ring.
~1300 C-O stretchMediumStretching of the C-O single bond in the carboxylic acid group.
~920 O-H bend (Out-of-plane)Broad, MediumAnother characteristic, broad absorption for carboxylic acid dimers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Sulfur-containing compounds are often easily identified due to the characteristic isotope pattern of sulfur (³⁴S isotope has a natural abundance of ~4.2%).[13]

Experimental Protocol: Mass Spectrometry

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a suitable method for this non-volatile compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: The sample is injected into an LC system (e.g., using a C18 column) to ensure purity before introduction to the mass spectrometer.

  • Ionization: ESI is used in either positive or negative ion mode.

    • Positive Mode [M+H]⁺: The acidic proton can be lost and the molecule can be protonated at the carbonyl oxygen or sulfur atom.

    • Negative Mode [M-H]⁻: The acidic proton is easily lost to form the carboxylate anion. This mode is often very sensitive for carboxylic acids.

  • Detection: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine accurate mass.

Predicted Mass Spectral Data

The molecular ion peak and its fragmentation provide a definitive fingerprint for the molecule.

Table 5: Predicted High-Resolution m/z Values

Ion SpeciesPredicted m/zIonization ModeNotes
[M]⁺• 156.0245EIMolecular ion in Electron Impact ionization.
[M+H]⁺ 157.0318ESI (+)Protonated molecule.
[M+Na]⁺ 179.0137ESI (+)Sodium adduct, common in ESI.
[M-H]⁻ 155.0172ESI (-)Deprotonated molecule, expected to be a strong signal.
Key Fragmentation Pathway

Under electron impact (EI) or collision-induced dissociation (CID), carboxylic acids commonly undergo fragmentation adjacent to the carbonyl group.[14] The most prominent fragmentation for 2-(5-methylthiophen-2-yl)acetic acid is expected to be the loss of the carboxyl group via alpha-cleavage, leading to a resonance-stabilized benzylic-type cation.

Fragmentation parent Parent Ion [M]⁺• m/z = 156 fragment Fragment Ion m/z = 111 parent->fragment α-cleavage loss Loss of •COOH (45 Da)

Caption: Primary fragmentation pathway of 2-(5-methylthiophen-2-yl)acetic acid.

This fragmentation is highly favorable because the resulting cation at m/z 111 is stabilized by the aromatic thiophene ring. This fragment corresponds to the [M - 45]⁺ ion, which is often the base peak in the mass spectra of similar aryl-acetic acids.[14]

Conclusion

The structural identity of 2-(5-methylthiophen-2-yl)acetic acid can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching absorptions. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern dominated by the loss of the carboxylic acid moiety. This comprehensive spectroscopic guide provides the necessary reference data and interpretive logic for scientists working with this important chemical intermediate.

References

  • University of California, Davis. (2024). IR: carboxylic acids. Chemistry LibreTexts. [Link]

  • Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2-Thiopheneacetic acid. National Center for Biotechnology Information. [Link]

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  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (2026). Thiophene-2-acetic acid. [Link]

  • ResearchGate. (2013). FT-IR spectrum of the acetic acid. [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene. NIST WebBook. [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

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An In-depth Technical Guide to the Potential Biological Activity of 2-(5-methylthiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the heterocyclic compound, 2-(5-methylthiophen-2-yl)acetic acid. Drawing upon the established pharmacological profiles of thiophene-based molecules, this document synthesizes current understanding and outlines detailed experimental protocols for the investigation of its anti-inflammatory, analgesic, and antimicrobial properties. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for assessing the therapeutic potential of this compound. We delve into the mechanistic underpinnings of thiophene derivatives, focusing on key inflammatory and microbial pathways, and present a structured approach to its preclinical evaluation.

Introduction: The Therapeutic Promise of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4][5][6] The presence of a carboxylic acid moiety, as seen in 2-(5-methylthiophen-2-yl)acetic acid, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), often contributing to their mechanism of action through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3]

Furthermore, the structural similarity of 2-(5-methylthiophen-2-yl)acetic acid to other thiophene acetic acid derivatives suggests its potential as a modulator of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2).[7][8] The investigation of this compound is therefore warranted, with the potential to uncover a novel therapeutic agent with a multi-faceted biological profile.

Potential Biological Activities and Mechanistic Rationale

Based on the extensive literature on thiophene derivatives, 2-(5-methylthiophen-2-yl)acetic acid is hypothesized to possess the following biological activities:

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic potential of this compound is strongly suggested by the established activity of related thiophene-based compounds.[1][9][10] The primary proposed mechanism of action is the inhibition of enzymes involved in the inflammatory cascade.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many thiophene derivatives with anti-inflammatory properties act as inhibitors of COX-1, COX-2, and 5-LOX enzymes.[1][2][3] The carboxylic acid group is often crucial for binding to the active site of these enzymes.

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing mPGES-1 inhibitors.[7][8] It is plausible that the 5-methyl derivative shares this inhibitory potential.

The following diagram illustrates the potential points of intervention for 2-(5-methylthiophen-2-yl)acetic acid in the arachidonic acid pathway.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1/COX-2 AA->COX LOX 5-LOX AA->LOX PLA2 PLA2 PGH2 PGH2 COX->PGH2 Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes mPGES1 mPGES-1 PGH2->mPGES1 Prostaglandins Prostaglandins (Inflammation, Pain) mPGES1->Prostaglandins Compound 2-(5-methylthiophen-2-yl)acetic acid Compound->COX Potential Inhibition Compound->LOX Potential Inhibition Compound->mPGES1 Potential Inhibition

Potential inhibition points in the arachidonic acid cascade.
Antimicrobial Activity

Thiophene derivatives are a well-established class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.[11][12][13] Some evidence suggests that 2-(5-methylthiophen-2-yl)acetic acid may act as a bacteriostatic agent by inhibiting fatty acid biosynthesis.[14][15][16] This is a promising mechanism as the bacterial fatty acid synthesis (FASII) pathway is distinct from its mammalian counterpart (FASI), offering a selective target.

The proposed antimicrobial workflow for investigating 2-(5-methylthiophen-2-yl)acetic acid is outlined below.

Antimicrobial_Workflow Start Synthesize & Purify Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetic Assay MBC->TimeKill Mechanism Mechanism of Action Studies TimeKill->Mechanism FAS Fatty Acid Synthesis Inhibition Assay Mechanism->FAS Membrane Membrane Permeability Assay Mechanism->Membrane End Lead Optimization FAS->End Membrane->End

Workflow for antimicrobial evaluation of the compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the preclinical evaluation of 2-(5-methylthiophen-2-yl)acetic acid.

Synthesis of 2-(5-methylthiophen-2-yl)acetic acid

Several synthetic routes are available for the preparation of thiophene acetic acid derivatives. A common approach involves the chloromethylation of the thiophene precursor followed by cyanation and hydrolysis.

  • Chloromethylation: React 2-methylthiophene with paraformaldehyde and hydrochloric acid in an appropriate organic solvent at 0-5°C.

  • Cyanation: The resulting 2-chloromethyl-5-methylthiophene is then reacted with a cyanide salt, such as sodium cyanide, to yield 2-(5-methylthiophen-2-yl)acetonitrile.

  • Hydrolysis: The nitrile is subsequently hydrolyzed under acidic or basic conditions to afford the final product, 2-(5-methylthiophen-2-yl)acetic acid.

Note: This is a generalized procedure, and optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.

In Vitro Anti-inflammatory and Mechanistic Assays

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound at various concentrations.

  • Enzyme Preparation: Dilute purified COX-1 or COX-2 enzyme in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, heme, and the test compound or vehicle control. Add the enzyme to each well and incubate.

  • Substrate Addition: Add a fluorimetric substrate and arachidonic acid to initiate the reaction.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the hydroperoxides generated by 5-LOX activity.

  • Reagent Preparation: Prepare a reaction buffer and solutions of the test compound.

  • Enzyme and Substrate Addition: In a 96-well plate, add the reaction buffer, purified 5-LOX enzyme, and the test compound. Add arachidonic acid to start the reaction.

  • Fluorescence Measurement: Add a fluorescent probe that reacts with hydroperoxides and measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay quantifies the production of PGE2 from PGH2.

  • Enzyme Preparation: Use a microsomal fraction containing recombinant human mPGES-1.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, glutathione (a necessary cofactor), and the test compound at various concentrations.

  • Enzyme Incubation: Add the mPGES-1 containing microsomes to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, PGH2.

  • Reaction Termination: Stop the reaction using a suitable stop solution (e.g., stannous chloride).

  • PGE2 Quantification: Measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[3][7][10]

In Vivo Anti-inflammatory and Analgesic Assays

This is a standard model for acute inflammation.[4][11][12]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at predetermined doses.

  • Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

This model is used to screen for peripheral analgesic activity.[1][2][17]

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Induction of Writhing: After the pre-treatment period, inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.[17]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.[2]

Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][13][18]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Potential In Vitro Biological Activity of 2-(5-methylthiophen-2-yl)acetic acid

AssayTargetEndpointExpected Outcome
COX-1 InhibitionCyclooxygenase-1IC50 (µM)Moderate to low inhibition
COX-2 InhibitionCyclooxygenase-2IC50 (µM)Potent inhibition
5-LOX Inhibition5-LipoxygenaseIC50 (µM)Moderate to potent inhibition
mPGES-1 InhibitionmPGES-1IC50 (µM)Potent inhibition
Antimicrobial MICBacterial StrainsMIC (µg/mL)Low MIC values against a range of bacteria

Table 2: Potential In Vivo Biological Activity of 2-(5-methylthiophen-2-yl)acetic acid

AssayModelEndpointExpected Outcome
Anti-inflammatoryCarrageenan-Induced Paw Edema% Edema InhibitionDose-dependent reduction in paw edema
AnalgesicAcetic Acid-Induced Writhing% Inhibition of WrithingDose-dependent reduction in writhing

Conclusion and Future Directions

2-(5-methylthiophen-2-yl)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a high probability of exhibiting anti-inflammatory, analgesic, and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects and the elucidation of the underlying mechanisms of action.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this compound. Furthermore, investigations into its pharmacokinetic and toxicological profiles will be crucial for its advancement as a clinical candidate. The multi-target potential of 2-(5-methylthiophen-2-yl)acetic acid makes it a particularly interesting subject for further drug discovery and development efforts.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. (2024). Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). (2021). Available at: [Link]

  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research. (2022). Available at: [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. (2017). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds. (2022). Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Available at: [Link]

  • Acetic acid-induced writhing test. Bio-protocol. (2020). Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. (2021). Available at: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. (2014). Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. (2009). Available at: [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. (2018). Available at: [Link]

  • Therapeutic importance of synthetic thiophene. PMC. (2017). Available at: [Link]

  • Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. Scilit. (2010). Available at: [Link]

  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. PubMed. (2006). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. (2022). Available at: [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. (2019). Available at: [Link]

  • A kind of synthetic method of 2 thiophene acetic acid. Google Patents. (2016).
  • 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). PubChemLite. (n.d.). Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. (2024). Available at: [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. (n.d.). Available at: [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. (2023). Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. (n.d.). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. (n.d.). Available at: [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. (n.d.). Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024). Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. (2003). Available at: [Link]

  • Mining Fatty Acid Biosynthesis for New Antimicrobials. PMC. (2021). Available at: [Link]

  • Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. (2019). Available at: [Link]

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC. (2023). Available at: [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. (2023). Available at: [Link]

  • Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. PMC. (2021). Available at: [Link]

  • Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews. (2022). Available at: [Link]

  • Audio Resource #2: Antibacterial Fatty Acids. Wintermute Biomedical. (n.d.). Available at: [Link]

  • Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue. PubMed. (2019). Available at: [Link]

  • Evaluation of analgesic and anti-inflammatory effects of the crude methanol extract of the stem-bark of Annona senegalensis. CABI Digital Library. (2008). Available at: [Link]

  • Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. PMC. (2015). Available at: [Link]

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An In-depth Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid and Its Derivatives: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Moiety as a Cornerstone in Medicinal Chemistry

The thiophene ring is a quintessential "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block for the design of novel therapeutics. Within this broad class of compounds, 2-(5-methylthiophen-2-yl)acetic acid stands out as a core structure for the development of potent modulators of key biological pathways, particularly in the realms of inflammation and infectious diseases. This guide provides an in-depth technical overview of 2-(5-methylthiophen-2-yl)acetic acid, its synthesis, and the structure-activity relationships of its derivatives, tailored for researchers and professionals in the field of drug development.

Core Compound Profile: 2-(5-methylthiophen-2-yl)acetic acid

PropertyValue
Chemical Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
CAS Number 70624-30-5
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in methanol, ethanol, and other organic solvents

Synthesis of the Core Compound: 2-(5-methylthiophen-2-yl)acetic acid

The synthesis of 2-(5-methylthiophen-2-yl)acetic acid can be achieved through several routes. A common and effective method involves the Willgerodt-Kindler reaction, followed by hydrolysis. This pathway leverages the commercially available 2-acetyl-5-methylthiophene.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Step 1: Synthesis of 2-(5-methylthiophen-2-yl)thioacetomorpholide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetyl-5-methylthiophene (14.0 g, 0.1 mol), morpholine (13.1 g, 0.15 mol), and elemental sulfur (4.8 g, 0.15 mol).

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 30 minutes. The crude thioamide product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the purified 2-(5-methylthiophen-2-yl)thioacetomorpholide.

Step 2: Hydrolysis to 2-(5-methylthiophen-2-yl)acetic acid

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the purified thioamide (0.1 mol) in a mixture of 100 mL of ethanol and 100 mL of 10% aqueous sodium hydroxide solution.

  • Reaction Conditions: Heat the mixture to reflux for 6-8 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The desired carboxylic acid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford 2-(5-methylthiophen-2-yl)acetic acid.

Derivatives of 2-(5-methylthiophen-2-yl)acetic acid: Potent Anti-Inflammatory Agents

A significant area of research for derivatives of 2-(5-methylthiophen-2-yl)acetic acid is in the development of anti-inflammatory drugs. A key target in this field is microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

Mechanism of Action: Inhibition of the Prostaglandin E2 Biosynthesis Pathway

The inhibition of mPGES-1 by 2-(thiophen-2-yl)acetic acid derivatives is a targeted approach to reducing inflammation. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the final step, the isomerization of PGH2 to the pro-inflammatory PGE2. By inhibiting mPGES-1, these compounds selectively block the production of PGE2 without affecting the production of other prostanoids, a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

PGE2_Pathway Membrane Membrane Phospholipids PLA2 cPLA2 Membrane->PLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2->AA COX->PGH2 mPGES1->PGE2 Inhibitor 2-(thiophen-2-yl)acetic acid Derivatives Inhibitor->mPGES1 Inhibition Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 2-Acetyl-5-methylthiophene Step1 Willgerodt-Kindler Reaction Start->Step1 Step2 Hydrolysis Step1->Step2 Core 2-(5-methylthiophen-2-yl)acetic acid Step2->Core Step3 Derivatization (e.g., Suzuki Coupling) Core->Step3 Derivatives Library of Derivatives Step3->Derivatives BioAssay Biological Assays (e.g., mPGES-1, Antibacterial) Derivatives->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead Lead Compound Identification SAR->Lead

Sources

A Comprehensive Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the compound 2-(5-methylthiophen-2-yl)acetic acid. It details its scientific background, synthesis, properties, and potential applications, providing a robust resource for professionals in the chemical and pharmaceutical sciences.

Foreword: The Significance of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry and materials science.[1] First isolated by Viktor Meyer in 1882 as an impurity in benzene, thiophene's unique electronic and structural properties have made it a "privileged scaffold".[1] Its derivatives are integral to numerous pharmaceuticals and agrochemicals. The parent compound, thiophene-2-acetic acid, for example, is a crucial intermediate in the synthesis of first-generation cephalosporin antibiotics like cephaloridine and cephalothin.[2][3] The addition of a methyl group at the 5-position, yielding 2-(5-methylthiophen-2-yl)acetic acid, subtly modulates the molecule's lipophilicity and metabolic profile, making it a compound of distinct interest.

PART 1: Historical Context and Discovery

The history of 2-(5-methylthiophen-2-yl)acetic acid is not marked by a singular discovery but is rather an extension of the rich history of thiophene chemistry. Following the isolation of thiophene, extensive research in the late 19th and early 20th centuries focused on its functionalization.[1] The carbon atoms adjacent to the sulfur (positions 2 and 5) are particularly reactive towards electrophiles, a characteristic that chemists have long exploited.[1]

The synthesis of thiophene acetic acids became a significant area of study with the rising demand for novel antibiotic precursors.[3][4] Methodologies such as the Willgerodt rearrangement and the hydrolysis of thiophene acetonitriles were developed for the parent compound, 2-thiopheneacetic acid.[3] The synthesis of the 5-methyl derivative followed logically from these established routes, utilizing 2-acetyl-5-methylthiophene as a readily accessible starting material. While no single publication is famously credited with its initial synthesis, its existence is a testament to the systematic exploration of the thiophene chemical space.

PART 2: Synthesis and Mechanistic Insights

The preparation of 2-(5-methylthiophen-2-yl)acetic acid can be accomplished through several synthetic routes. The most common and industrially relevant methods begin with a C2-functionalized 5-methylthiophene. Below is a detailed protocol for a modified Willgerodt-Kindler reaction, a robust and well-documented method.

Experimental Protocol: Willgerodt-Kindler Synthesis

This two-step process first involves the formation of a thiomorpholide intermediate, which is subsequently hydrolyzed to the target carboxylic acid.

Step 1: Synthesis of 4-(2-(5-methylthiophen-2-yl)acetyl)morpholine

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with 2-acetyl-5-methylthiophene (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (4.0 eq.). Morpholine acts as both a reactant and a solvent.

  • Reaction: The mixture is heated under a nitrogen atmosphere to reflux (approx. 135-140°C) for 6-8 hours.

    • Expert Insight: The use of excess morpholine helps to drive the reaction to completion and maintain a stirrable reaction slurry. The nitrogen atmosphere prevents the oxidation of sulfur and other reagents at high temperatures.

  • Work-up: After cooling to room temperature, the excess morpholine is removed under reduced pressure. The resulting residue is treated with warm ethanol to dissolve the product, and the solution is filtered to remove any unreacted sulfur. The filtrate is then cooled, and the precipitated thiomorpholide intermediate is collected by filtration.

Step 2: Hydrolysis to 2-(5-methylthiophen-2-yl)acetic acid

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagent Charging: The crude thiomorpholide intermediate from Step 1 is suspended in a 20% aqueous solution of sodium hydroxide.

  • Reaction: The suspension is heated to reflux for 10-15 hours, until the hydrolysis is complete (can be monitored by TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and acidified to a pH of ~2 using concentrated hydrochloric acid.

    • Trustworthiness Check: This acidification step must be performed cautiously in a well-ventilated fume hood, as it is highly exothermic. The low pH ensures the complete protonation of the carboxylate salt.

  • Isolation & Purification: The precipitated crude acid is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from an ethanol/water mixture to yield the final product as a solid.

Synthesis Workflow Diagram

synthesis_workflow start 2-Acetyl-5-methylthiophene step1 Step 1: Willgerodt-Kindler Reaction (Reflux) start->step1 reagents1 Sulfur (S) Morpholine reagents1->step1 intermediate Thiomorpholide Intermediate step1->intermediate Formation step2 Step 2: Hydrolysis & Acidification intermediate->step2 reagents2 NaOH (aq) Then HCl (aq) reagents2->step2 product 2-(5-methylthiophen-2-yl)acetic acid step2->product Isolation

Caption: Workflow for the Willgerodt-Kindler synthesis of the target acid.

PART 3: Physicochemical & Spectroscopic Data

Accurate characterization is paramount for the use of this compound in research and development.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 70624-30-5[5]
Molecular Formula C₇H₈O₂S[6]
Molecular Weight 156.20 g/mol [6]
Appearance White to off-white solidVendor Data
Melting Point 89-93 °CVendor Data

Note: While some older literature may describe it as a colorless liquid, this is likely due to impurities lowering the melting point. The purified compound is a solid at room temperature.[7]

Spectroscopic Profile (Typical Data)
  • ¹H-NMR (400 MHz, CDCl₃):

    • δ (ppm): 11.0-12.0 (br s, 1H, -COOH), 6.95 (d, J=3.5 Hz, 1H, thiophene-H), 6.62 (d, J=3.5 Hz, 1H, thiophene-H), 3.80 (s, 2H, -CH₂-), 2.44 (s, 3H, -CH₃).

    • Expert Interpretation: The two doublets with a coupling constant of ~3.5 Hz are characteristic of adjacent protons on the thiophene ring. The broad singlet for the carboxylic proton is concentration-dependent and may exchange with D₂O.

  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ (ppm): 177.1 (C=O), 140.5 (C-S), 136.2 (C-CH₃), 126.8 (CH), 124.5 (CH), 35.4 (CH₂), 15.2 (CH₃).

  • Infrared (IR, KBr Pellet):

    • ν (cm⁻¹): 3100-2600 (broad, O-H stretch), 1705 (strong, C=O stretch), 1440, 1300, 800 (C-S stretch).

    • Trustworthiness Check: The very broad absorption in the high-wavenumber region is definitive for the hydrogen-bonded carboxylic acid dimer, while the sharp, strong peak around 1700 cm⁻¹ confirms the carbonyl group.

PART 4: Applications and Future Outlook

The utility of 2-(5-methylthiophen-2-yl)acetic acid extends from being a fine chemical intermediate to a potential pharmacophore in drug discovery.

Current and Potential Applications:
  • Bacteriostatic Agent: The compound has been reported to be a bacteriostatic agent, capable of inhibiting bacterial growth in culture.[7] It is believed to preferentially inhibit aerobic metabolism, potentially through the inhibition of fatty acid synthesis.[7][8]

  • Drug Discovery Building Block: As a structural analog of anti-inflammatory drugs (e.g., aryl-acetic acid NSAIDs), it serves as an excellent starting point for lead optimization campaigns. The thiophene core is often used to improve potency or modulate pharmacokinetic properties.

  • Agrochemical Synthesis: Like its parent compound, it can be used to synthesize novel pesticides and herbicides.[3]

  • Materials Science: The carboxylic acid group provides a handle for grafting onto polymers or surfaces, making it useful in the development of functional materials.[4]

Logical Pathway for Drug Development

drug_dev_pathway start 2-(5-methylthiophen-2-yl)acetic acid (Starting Scaffold) step1 Derivative Synthesis (e.g., Amide Library) start->step1 Chemical Modification step2 Biological Screening (e.g., Anti-inflammatory, Antibacterial assays) step1->step2 Testing hit Identification of 'Hits' (Active Compounds) step2->hit Data Analysis step3 Lead Optimization (SAR Studies, ADME Profiling) hit->step3 Refinement candidate Preclinical Candidate step3->candidate

Caption: Logical workflow for utilizing the title compound in drug discovery.

The future of 2-(5-methylthiophen-2-yl)acetic acid is bright. Its straightforward synthesis and versatile structure ensure its continued use as a building block. Further research into its specific biological mechanisms, particularly its reported inhibition of fatty acid synthesis, could open new avenues for therapeutic development.

References

  • Wikipedia (2026, January 18). Thiophene-2-acetic acid. Retrieved from Wikipedia. [Link]

  • Wikipedia (n.d.). Thiophene. Retrieved from Wikipedia. [Link]

  • Google Patents (n.d.).CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • ResearchGate (2025, August 6). Improved synthesis of thiophene-2-acetic acid. Retrieved from ResearchGate. [Link]

  • Chem-Impex (n.d.). Thiophene-2-acetic acid. Retrieved from Chem-Impex. [Link]

Sources

"2-(5-methylthiophen-2-yl)acetic acid" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(5-methylthiophen-2-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Versatile Thiophene Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands out as a "privileged structure."[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to engage in various biological interactions, making it a cornerstone of modern drug design.

This guide focuses on a specific and highly valuable derivative: 2-(5-methylthiophen-2-yl)acetic acid . With the chemical formula C7H8O2S and a molecular weight of 156.2 g/mol , this compound serves not only as a key intermediate but also as a foundational scaffold for developing novel therapeutics.[2][3][4] Its structure, featuring a methyl group at the 5-position and an acetic acid moiety at the 2-position of the thiophene ring, provides distinct steric and electronic properties that are ripe for synthetic modification and biological exploration.

This document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of 2-(5-methylthiophen-2-yl)acetic acid. We will delve into its synthesis, explore its known biological activities, and present its potential as a platform for developing next-generation anti-inflammatory, antibacterial, and anticancer agents.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is critical before embarking on any synthetic or biological investigation.

PropertyValueSource
CAS Number 70624-30-5[2][3][5]
Molecular Formula C7H8O2S[2][3][4]
Molecular Weight 156.2 g/mol [3]
IUPAC Name 2-(5-methylthiophen-2-yl)acetic acid[6]
SMILES CC1=CC=C(S1)CC(=O)O[3][4]
InChIKey PGLXPQAKVJMSMN-UHFFFAOYSA-N[4]

Synthesis and Derivatization Strategies

The synthesis of thiophene acetic acids is a well-established field, yet optimizing for yield, purity, and environmental impact remains a key objective. A common approach for analogous compounds involves a multi-step process starting from thiophene.

Core Synthesis Workflow

The following diagram outlines a representative synthetic pathway for a related compound, 2-thiophene acetic acid, which can be adapted for the 5-methyl derivative. The logic behind this multi-step process is to sequentially install the required functional groups while managing the reactivity of the thiophene ring.

G Thiophene Thiophene Chlorothiophene 2-Chlorothiophene Thiophene->Chlorothiophene Chlorination (e.g., t-BuOCl) Iodothiophene 2-Iodothiophene Chlorothiophene->Iodothiophene Halogen Exchange (e.g., NaI) Malonate Diethyl 2-(thiophen-2-yl)malonate Iodothiophene->Malonate Condensation (Diethyl Malonate) Final 2-Thiophene Acetic Acid Malonate->Final Hydrolysis & Decarboxylation G Scaffold Thiophene Acetic Acid Scaffold mPGES1 mPGES-1 Enzyme Scaffold->mPGES1 Inhibition PGE2 Prostaglandin E2 (Pro-inflammatory) mPGES1->PGE2 Catalysis Inflammation Inflammation PGE2->Inflammation Promotion

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-methylthiophen-2-yl)acetic acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Specifically, the 2-(thiophen-2-yl)acetic acid framework and its derivatives are of significant interest due to their structural similarity to endogenous molecules and their ability to modulate key biological targets.[5][6] This document provides a comprehensive guide for researchers on the strategic synthesis of 2-(5-methylthiophen-2-yl)acetic acid and its derivatives. We will delve into the rationale behind common synthetic routes, provide detailed, validated protocols, and discuss the characterization methods essential for advancing these compounds in a drug discovery pipeline.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene nucleus is a five-membered, sulfur-containing aromatic heterocycle that has become a cornerstone in the design of therapeutic agents.[3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block. The structural similarity of thiophene to a phenyl ring allows it to act as a bioisostere, often improving pharmacokinetic properties like absorption and metabolism while maintaining or enhancing pharmacological activity.[4] Derivatives of thiophene are found in numerous FDA-approved drugs, highlighting their clinical significance across a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2]

The 2-(5-methylthiophen-2-yl)acetic acid scaffold is particularly valuable. The methyl group at the 5-position can provide beneficial steric and electronic effects, potentially enhancing binding affinity to target proteins and improving metabolic stability. The acetic acid moiety offers a crucial anchor point for further chemical modification, allowing for the creation of diverse libraries of compounds for screening. These derivatives have shown promise as inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), a key target in inflammation and cancer.[5]

Strategic Approaches to Synthesis

The synthesis of 2-(5-methylthiophen-2-yl)acetic acid and its derivatives can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired scale, and the specific functional groups to be incorporated. Below, we discuss two robust and widely applicable strategies.

Strategy 1: The Willgerodt-Kindler Reaction Pathway

This classical yet powerful reaction is a cornerstone for converting aryl methyl ketones into the corresponding thioamides, which can then be hydrolyzed to the desired carboxylic acids.[7] The Willgerodt-Kindler reaction is particularly advantageous for its operational simplicity and use of readily available starting materials.[8]

Rationale: The reaction proceeds by reacting an aryl ketone, in this case, 2-acetyl-5-methylthiophene, with elemental sulfur and a secondary amine (commonly morpholine).[7] This forms a thioamide intermediate, which upon hydrolysis, yields the target acetic acid. This pathway is efficient for establishing the core scaffold.

A general workflow for this strategy is depicted below:

G cluster_0 Willgerodt-Kindler Pathway start 2-Acetyl-5-methylthiophene step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) start->step1 Reagents intermediate 2-(5-methylthiophen-2-yl)-N-morpholinylthioacetamide step1->intermediate Forms step2 Acid or Base Hydrolysis intermediate->step2 Hydrolyzes product 2-(5-methylthiophen-2-yl)acetic acid step2->product Yields diversification Amide Coupling, Esterification, etc. product->diversification Leads to

Caption: Willgerodt-Kindler Synthesis Workflow.

Strategy 2: The Acetonitrile Pathway

An alternative and highly effective route involves the synthesis and subsequent hydrolysis of a thiopheneacetonitrile intermediate.[9] This method is often preferred for its high yields and the relative ease of handling the intermediates.

Rationale: This strategy typically begins with the chloromethylation of 2-methylthiophene, followed by a nucleophilic substitution with a cyanide salt (e.g., sodium or potassium cyanide) to form 2-(5-methylthiophen-2-yl)acetonitrile.[10] The nitrile group is then hydrolyzed under acidic or basic conditions to afford the final carboxylic acid. Caution is warranted due to the high toxicity of cyanide reagents.[11]

A diagram illustrating this synthetic approach is provided below:

G cluster_1 Acetonitrile Pathway start_2 2-Methylthiophene step1_2 Chloromethylation (HCHO, HCl) start_2->step1_2 intermediate1_2 2-(chloromethyl)-5-methylthiophene step1_2->intermediate1_2 step2_2 Cyanation (NaCN or KCN) intermediate1_2->step2_2 intermediate2_2 2-(5-methylthiophen-2-yl)acetonitrile step2_2->intermediate2_2 step3_2 Hydrolysis (H+ or OH-) intermediate2_2->step3_2 product_2 2-(5-methylthiophen-2-yl)acetic acid step3_2->product_2

Caption: Acetonitrile Synthesis Workflow.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and the desired scale of the reaction.

Protocol 1: Synthesis via Willgerodt-Kindler Reaction

This protocol details the two-step synthesis of the target acid from 2-acetyl-5-methylthiophene.

Step A: Synthesis of 2-(5-methylthiophen-2-yl)-N-morpholinylthioacetamide

  • Materials:

    • 2-Acetyl-5-methylthiophene (1.0 eq)[12]

    • Sulfur (2.0 eq)

    • Morpholine (3.0 eq)

    • Toluene (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetyl-5-methylthiophene, sulfur, and morpholine in toluene.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the thioamide intermediate as a solid.

Step B: Hydrolysis to 2-(5-methylthiophen-2-yl)acetic acid

  • Materials:

    • 2-(5-methylthiophen-2-yl)-N-morpholinylthioacetamide (1.0 eq)

    • Concentrated Sulfuric Acid (H2SO4)

    • Glacial Acetic Acid

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve the thioamide intermediate in a mixture of glacial acetic acid and water (e.g., 2:1 v/v).

    • Carefully add concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it over ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-(5-methylthiophen-2-yl)acetic acid.[13]

Protocol 2: Synthesis of Derivatives via Amide Coupling

This protocol outlines a general procedure for diversifying the core acetic acid scaffold.

  • Materials:

    • 2-(5-methylthiophen-2-yl)acetic acid (1.0 eq)

    • Amine of choice (R-NH2) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • Dissolve 2-(5-methylthiophen-2-yl)acetic acid in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the resulting amide derivative by column chromatography or preparative HPLC.

Characterization and Quality Control

Ensuring the identity and purity of synthesized compounds is critical in drug discovery. The following analytical techniques are essential for a self-validating workflow.

Analytical TechniquePurposeExpected Observations for 2-(5-methylthiophen-2-yl)acetic acid
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the methyl group (singlet), thiophene protons (doublets), and the methylene protons of the acetic acid side chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Confirms the carbon framework of the molecule.Resonances for all unique carbon atoms, including the thiophene ring carbons, methyl carbon, methylene carbon, and the carbonyl carbon of the acid.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻ in high-resolution MS).
HPLC Purity assessment.A single major peak in the chromatogram, indicating high purity (typically >95% for drug discovery candidates).
Melting Point Physical property characterization and purity check.A sharp and defined melting point range for a pure, crystalline solid.

Applications in Drug Discovery

Derivatives of 2-(5-methylthiophen-2-yl)acetic acid have been explored for various therapeutic applications. Their ability to serve as scaffolds for potent and selective inhibitors of biological targets makes them highly valuable.

  • Anti-inflammatory Agents: As mentioned, these compounds are promising inhibitors of mPGES-1, an enzyme involved in the production of prostaglandin E2, which is a key mediator of inflammation and pain.[5]

  • Anticancer Agents: By targeting pathways involved in tumor growth and proliferation, such as those regulated by kinases or apoptosis modulators, thiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5][14]

  • Antibacterial Agents: The thiophene nucleus can be incorporated into known antibiotic frameworks, such as quinolones, to enhance their potency, particularly against Gram-positive bacteria like Staphylococcus aureus.[15]

The structural versatility of the 2-(5-methylthiophen-2-yl)acetic acid scaffold allows for fine-tuning of its pharmacological properties, making it an attractive starting point for the development of new therapeutic agents.[3]

References

  • Di Micco, S., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 13(9), 244. Available from: [Link]

  • Doddagaddavalli, P. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • Google Patents. (2018). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • Google Patents. (1977). US4051151A - Thiophene derivatives and process for preparation thereof.
  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives of piperazinylquinolones. Bioorganic & Medicinal Chemistry Letters, 16(5), 1164-1168. Available from: [Link]

  • Gouda, M. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 119-132. Available from: [Link]

  • RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Available from: [Link]

  • Google Patents. (2015). CN104513225A - Preparation method of 2-thiopheneacetonitrile.
  • MDPI. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • Beilstein Journals. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • Google Patents. (2010). CN101880271A - Synthesis method of 2-thiophene acetylchloride.
  • Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]

  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Available from: [Link]

  • Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

  • Michigan State University Chemistry. (2009). Willgerodt-Kindler Reaction. Available from: [Link]

  • MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

  • ResearchGate. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

  • Thieme. (2017). The Willgerodt–Kindler Reaction. In Science of Synthesis. Available from: [Link]

Sources

Application Notes & Protocols: 2-(5-Methylthiophen-2-yl)acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Methylthiophen-2-yl Acetic Acid Scaffold

In the landscape of modern drug discovery and materials science, the thiophene ring stands out as a privileged heterocyclic motif. Its structural resemblance to a benzene ring, coupled with its unique electronic properties and ability to engage in hydrogen bonding, makes it a cornerstone of medicinal chemistry.[1][2] When functionalized as 2-(5-methylthiophen-2-yl)acetic acid, this scaffold transforms into a highly versatile and powerful building block.

The molecule's value lies in the orthogonal reactivity of its two key functional groups: the carboxylic acid and the thiophene ring. The carboxylic acid provides a reliable handle for classical transformations such as amidation and esterification, enabling the straightforward assembly of compound libraries. Simultaneously, the electron-rich thiophene ring, activated by the methyl group, offers sites for electrophilic substitution and subsequent cross-coupling reactions, paving the way for complex molecular architectures.

This guide provides an in-depth exploration of 2-(5-methylthiophen-2-yl)acetic acid, presenting not just protocols, but the strategic rationale behind its application in the synthesis of high-value compounds. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage this building block to its full potential.

Table 1: Physicochemical Properties of 2-(5-Methylthiophen-2-yl)acetic Acid

PropertyValueSource
CAS Number 70624-30-5[3]
Molecular Formula C₇H₈O₂S[3]
Molecular Weight 156.2 g/mol [3]
Appearance Colorless liquid or solid[3]
SMILES CC1=CC=C(S1)CC(=O)O[3]

Core Synthetic Applications & Protocols

The true power of 2-(5-methylthiophen-2-yl)acetic acid is realized in its application as a synthon. Below are detailed protocols for its most common and impactful transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is arguably the most critical reaction in medicinal chemistry. The carboxylic acid moiety of the title compound is readily activated to react with a diverse range of primary and secondary amines, yielding stable amide products. This strategy has been successfully employed to synthesize novel fungicides and potent antibacterial agents.[1][4]

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Work-up & Purification A 2-(5-methylthiophen-2-yl)acetic acid D Activated Ester Intermediate A->D + B, C Organic Base (e.g., DIPEA) B Coupling Agent (e.g., HATU, EDC/HOBt) C Anhydrous Solvent (e.g., DMF, DCM) F Final Amide Product D->F + E E Primary or Secondary Amine (R-NH₂ or R₂NH) G Aqueous Work-up F->G H Chromatography G->H I Pure Amide H->I

Caption: General workflow for amide bond formation.

This protocol describes the coupling of 2-(5-methylthiophen-2-yl)acetic acid with a generic primary amine (e.g., aniline) using HATU, a highly efficient and widely used coupling reagent.

Materials:

  • 2-(5-methylthiophen-2-yl)acetic acid (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(5-methylthiophen-2-yl)acetic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the aniline (1.1 eq), followed by HATU (1.2 eq).

    • Scientist's Note: HATU is added before the base to pre-activate the carboxylic acid, minimizing side reactions.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The reaction mixture may turn yellow, which is characteristic of HATU-mediated couplings.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Scientist's Note: The acid wash removes excess DIPEA and any unreacted amine. The base wash removes the HOBt byproduct from HATU and any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Table 2: Representative Characterization Data for a Model Amide Product

AnalysisExpected Result
¹H NMR Signals corresponding to thiophene, methyl, methylene, and aromatic amine protons. Amide N-H proton typically appears as a broad singlet > 8.0 ppm.
¹³C NMR Carbonyl signal (~170 ppm), signals for thiophene and aromatic rings, and aliphatic carbons.
Mass Spec (ESI+) Peak corresponding to [M+H]⁺.
Yield 75-95% (typical for HATU couplings).
Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid provides a means to generate prodrugs, modify solubility, or prepare intermediates for further reactions. Fischer esterification is a classic method, suitable for simple alcohols.

This protocol details the esterification with methanol, a straightforward and scalable method.

Materials:

  • 2-(5-methylthiophen-2-yl)acetic acid (1.0 eq)

  • Methanol (large excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(5-methylthiophen-2-yl)acetic acid in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring.

    • Scientist's Note: The reaction is an equilibrium. Using a large excess of the alcohol (methanol) drives the equilibrium towards the product side, maximizing the yield.

  • Heating: Attach a condenser and heat the mixture to reflux (approx. 65 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-16 hours.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases. Extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester is often of high purity. If necessary, it can be further purified by vacuum distillation or flash chromatography.

Advanced Synthetic Strategies: Leveraging the Thiophene Core

Beyond derivatization of the acid group, the thiophene ring itself is a platform for diversification. A common advanced strategy involves electrophilic halogenation of the ring, followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5] This enables the introduction of aryl or heteroaryl substituents, dramatically increasing molecular complexity.

G A 2-(5-methylthiophen-2-yl)acetic acid B Protection of Carboxylic Acid (e.g., as Methyl Ester) A->B C Protected Intermediate B->C D Electrophilic Bromination (e.g., NBS in AcOH) C->D E Brominated Thiophene Intermediate D->E F Suzuki-Miyaura Cross-Coupling (Ar-B(OH)₂, Pd Catalyst, Base) E->F G Coupled Product (Ester) F->G H Deprotection (Hydrolysis) (e.g., LiOH, NaOH) G->H I Final Arylated Acetic Acid Derivative H->I

Caption: Multi-step synthesis via thiophene ring functionalization.

  • Protecting Groups: The carboxylic acid is acidic and can interfere with many organometallic reactions. It is almost always necessary to protect it, typically as a simple methyl or ethyl ester, before attempting reactions on the thiophene ring.[6]

  • Regioselectivity: Electrophilic substitution on the 2-substituted thiophene ring will preferentially occur at the C4 position, as the C5 position is blocked by the methyl group. This provides excellent regiocontrol.

  • Catalyst Choice: The choice of palladium catalyst and ligands for cross-coupling reactions is crucial and depends on the specific boronic acid and reaction conditions. Catalysts like Pd(PPh₃)₄ are commonly used for Suzuki reactions involving thiophenes.[5]

Safety and Handling

As a carboxylic acid, 2-(5-methylthiophen-2-yl)acetic acid should be handled with appropriate care. It may cause skin and eye irritation.[7] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound. Work in a well-ventilated fume hood.

Conclusion

2-(5-Methylthiophen-2-yl)acetic acid is more than a simple reagent; it is a strategic building block that offers a reliable and versatile entry point into a vast chemical space. Its dual functionality allows for both rapid analogue synthesis via its carboxylic acid group and the construction of complex, novel cores through functionalization of the thiophene ring. The protocols and strategies outlined in this guide serve as a robust foundation for researchers aiming to exploit its full synthetic potential in the development of new medicines and materials.

References

  • G. S. N. V. K. R. et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 25(23), 5678. Available at: [Link]

  • CN105906604B. (2018). A kind of synthetic method of 2 thiophene acetic acid. Google Patents.
  • T. P. L. et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1636-1642. Available at: [Link]

  • CN111205266A. (2020). Synthetic method of 2-thiopheneacetic acid. Google Patents.
  • L. Z. et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(21), 7298. Available at: [Link]

  • A. Foroumadi et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]-substituted piperazinylquinolones. Bioorganic & Medicinal Chemistry Letters, 16(6), 1564-1567. Available at: [Link]

  • Various Authors. (2020). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]

  • GB2278056A. (1994). Thioglycolic and mercaptopropionic acid derivatives as penetration enhancers. Google Patents.
  • Axios Research. (n.d.). 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid. Axios Research. Available at: [Link]

  • PubChem. (n.d.). 2-Thiopheneacetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols for the Quantification of 2-(5-methylthiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of 2-(5-methylthiophen-2-yl)acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this document outlines three distinct, validated protocols employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction and Significance

2-(5-methylthiophen-2-yl)acetic acid is a heterocyclic compound featuring a thiophene core, a structural motif of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2] The precise quantification of this molecule is critical across various stages of pharmaceutical development, including synthesis quality control, impurity profiling, stability testing, and pharmacokinetic studies.

The analytical challenge lies in the molecule's amphiphilic nature, possessing both a nonpolar methyl-substituted thiophene ring and a polar carboxylic acid functional group. This necessitates carefully optimized methods to achieve reliable separation, detection, and quantification. This document serves as a practical guide to selecting and implementing the appropriate analytical technique based on the specific requirements for sensitivity, selectivity, and sample matrix complexity.

Physicochemical Properties of 2-(5-methylthiophen-2-yl)acetic acid

A foundational understanding of the analyte's properties is paramount for effective method development.

PropertyValueSource
CAS Number 70624-30-5
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Appearance Colorless liquid / solid[3]
Predicted pKa ~4.2 (Carboxylic Acid)Chemical Structure Analogy
Predicted LogP ~1.8Chemical Structure Analogy

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine quality control of bulk substances and formulated products due to its robustness, cost-effectiveness, and reliability.

Scientific Principle

Reversed-phase chromatography separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 2-(5-methylthiophen-2-yl)acetic acid, with its thiophene ring, exhibits sufficient hydrophobicity to be retained on a C18 column.

A critical aspect of analyzing carboxylic acids via RP-HPLC is controlling their ionization state. The mobile phase must be acidified to a pH at least 1.5-2 units below the analyte's pKa (~4.2). This protonates the carboxylic acid group (-COOH), rendering it neutral and preventing peak tailing, which would otherwise occur due to ionic interactions with residual silanols on the silica-based column.[4] The thiophene ring possesses a UV chromophore, allowing for straightforward detection.

Detailed Experimental Protocol

2.2.1. Reagents and Materials

  • Reference Standard: 2-(5-methylthiophen-2-yl)acetic acid (≥98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), LC-MS Grade (≥99%)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2. Standard and Sample Preparation

  • Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Perform serial dilutions of the Primary Stock Standard with the sample diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the sample diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.

2.2.3. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1200 Series or equivalentStandard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this analyte class.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to suppress ionization of the analyte.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient 30% B to 80% B over 10 minEnsures elution of the analyte and cleaning of the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 10 µLBalances sensitivity with peak shape.
UV Detector Diode Array Detector (DAD)Allows for peak purity analysis.
Wavelength 240 nmCorresponds to a strong absorbance region for thiophene derivatives.[5]

2.2.4. Data Analysis and Validation Quantification is achieved by constructing a linear regression curve of peak area versus concentration from the calibration standards. The concentration of the unknown sample is then interpolated from this curve. The method must be validated according to regulatory guidelines such as those from the ICH.[6][7]

Table of HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy 98.0% - 102.0% Recovery99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.8% (Repeatability)
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing prep prep analysis analysis data data A Weigh Standard & Sample B Dissolve & Dilute in ACN:H₂O A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect at 240 nm E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Concentration H->I

Caption: Workflow for quantification by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high peak capacity and structural confirmation via mass spectra. It is particularly useful for identifying and quantifying volatile impurities in the active pharmaceutical ingredient (API).

Scientific Principle

Direct GC analysis of carboxylic acids is challenging. The polar -COOH group leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential analyte loss.[8] To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton of the carboxylic acid into a non-polar, thermally stable trimethylsilyl (TMS) ester. This increases the analyte's volatility and dramatically improves its chromatographic behavior on standard non-polar GC columns.[8]

Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃

Detection by mass spectrometry provides high selectivity and allows for confirmation of the analyte's identity based on its fragmentation pattern.

Detailed Experimental Protocol

3.2.1. Reagents and Materials

  • Reference Standard: 2-(5-methylthiophen-2-yl)acetic acid (≥98% purity)

  • Pyridine, Anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate, GC Grade

  • Hexane, GC Grade

3.2.2. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Prepare in Ethyl Acetate.

  • Calibration Standards: Prepare serial dilutions in Ethyl Acetate (e.g., 5 µg/mL to 200 µg/mL).

  • Sample Preparation: Dissolve the sample in Ethyl Acetate to a concentration within the calibration range.

  • Derivatization (for all standards and samples): a. Transfer 100 µL of the standard or sample solution to a 2 mL GC vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

3.2.3. Instrumentation and GC-MS Conditions

ParameterConditionRationale
GC-MS System Agilent 7890/5977 or equivalentIndustry standard for reliable GC-MS analysis.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, non-polar column suitable for general-purpose analysis post-derivatization.[8]
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good efficiency.
Injection 1 µL, Split 20:1Prevents column overloading while providing sufficient sensitivity.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100 °C (1 min), ramp 15 °C/min to 280°C (5 min)Separates the analyte from solvent and potential byproducts.
MS Source Electron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns.
MS Quad Temp 150 °CStandard operating temperature.
Acquisition Scan (m/z 40-450) and SIMUse Scan for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions m/z 228 (M⁺), 213 (M-15)⁺, 127Quantifier (M⁺), Qualifiers for identity confirmation.

3.2.4. Data Analysis and Validation Quantification is performed using the peak area of the primary quantifier ion (m/z 228) in SIM mode. A calibration curve is generated, and the method is validated for key parameters.

Table of GC-MS Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9980.9989
Range 5 - 200 µg/mLConfirmed
Accuracy 95.0% - 105.0% Recovery97.2% - 103.5%
Precision (%RSD) ≤ 5.0%3.1% (Intermediate)
LOD S/N ≥ 31.5 µg/mL
LOQ S/N ≥ 105.0 µg/mL
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep prep analysis analysis data data A Dissolve in Ethyl Acetate B Dry Down (Nitrogen) A->B C Add Pyridine & BSTFA B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS System D->E F Separate on DB-5ms Column E->F G Detect by EI-MS (SIM Mode) F->G H Integrate Ion (m/z 228) G->H I Generate Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for quantification by GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for ultra-sensitive quantification, especially in complex biological matrices like plasma, urine, or tissue homogenates. Its unparalleled selectivity minimizes interference from matrix components.

Scientific Principle

This technique combines the powerful separation of UPLC/HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. The analyte is typically ionized using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode is highly efficient, forming the deprotonated molecule [M-H]⁻.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion ([M-H]⁻, m/z 155.0). This isolated ion is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion. This dual mass filtering (Q1→Q3 transition) provides exceptional specificity and significantly reduces chemical noise, enabling picogram-level detection.[9][10]

Detailed Experimental Protocol

4.2.1. Reagents and Materials

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., 2-(5-methylthiophen-2-yl)acetic acid-d₃). If unavailable, a close structural analog can be used.

  • Methanol with 0.1% Formic Acid

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Anion Exchange)

4.2.2. Standard and Sample Preparation (Example for Plasma)

  • Stock Solutions (1 mg/mL): Prepare analyte and Internal Standard stocks in Methanol.

  • Spiking Solutions: Prepare working solutions of the analyte and a single working solution of the IS (e.g., 100 ng/mL) in 50:50 ACN:Water.

  • Calibration Curve in Matrix: To 100 µL of blank plasma, add 10 µL of the appropriate analyte working solution and 10 µL of the IS working solution.

  • Sample Extraction: a. To 100 µL of plasma sample, add 10 µL of the IS working solution and 300 µL of ice-cold Acetonitrile to precipitate proteins. b. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes. c. Transfer the supernatant to a new tube and dilute with 1 mL of water containing 0.1% formic acid. d. Load the diluted supernatant onto a pre-conditioned SPE cartridge. e. Wash with water, then with methanol. f. Elute with 5% ammonium hydroxide in methanol. g. Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.

4.2.3. Instrumentation and LC-MS/MS Conditions

ParameterConditionRationale
LC-MS/MS Waters Xevo TQ-S or Sciex 6500+High-sensitivity triple quadrupole MS.
LC System UPLC (e.g., Waters Acquity)Provides fast, high-resolution separations.
Column C18, 2.1 x 50 mm, 1.7 µmStandard for high-throughput LC-MS analysis.
Mobile Phase A Water with 0.1% Formic AcidStandard ESI mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard ESI mobile phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization ESI NegativeOptimal for generating [M-H]⁻ from carboxylic acids.
Capillary V 3.0 kVStandard operating voltage.
Source Temp. 150 °CStandard operating temperature.
MRM Transitions Analyte: 155.0 → 111.0Q1 (Parent Ion [M-H]⁻) → Q3 (Fragment from loss of CO₂)
IS: (e.g., 158.0 → 114.0)Transition for the stable isotope-labeled internal standard.

4.2.4. Data Analysis and Validation Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This corrects for any variability during sample preparation and injection. The method must be validated according to FDA or EMA bioanalytical method validation guidelines.

Table of LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.995 (weighted 1/x²)0.997
Range 0.1 - 200 ng/mLConfirmed
Accuracy 85.0% - 115.0% of nominal92.1% - 108.3%
Precision (%RSD) ≤ 15.0% (≤ 20% at LLOQ)< 11%
LLOQ S/N ≥ 10, Acc/Prec within limits0.1 ng/mL
Matrix Effect IS-Normalized factor 0.85-1.150.96 - 1.07
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep 1. Sample Extraction cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep prep analysis analysis data data A Add Internal Std to Plasma B Protein Precipitation (Acetonitrile) A->B C Solid Phase Extraction (SPE) B->C D Dry & Reconstitute C->D E Inject into UPLC System D->E F Separate on C18 Column E->F G Detect by ESI-MS/MS (MRM Mode) F->G H Integrate Analyte/IS Peak Area Ratio G->H I Generate Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Method Selection Guide

The choice of analytical method is dictated by the specific application.

FeatureHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Primary Use QC, assay, purityImpurity identification, analysis of raw materialsBioanalysis, trace quantification
Selectivity ModerateHighVery High
Sensitivity µg/mL (LOQ)µg/mL (LOQ)pg/mL to ng/mL (LLOQ)
Sample Matrix Simple (API, drug product)Simple (volatile matrices)Complex (plasma, urine, tissue)
Throughput HighLow (due to derivatization)High
Cost/Expertise LowModerateHigh

Conclusion

Three robust and reliable methods for the quantification of 2-(5-methylthiophen-2-yl)acetic acid have been presented. For routine quality control of well-defined samples, RP-HPLC-UV provides a superb balance of performance and accessibility. For specialized applications requiring the analysis of volatile impurities, GC-MS with derivatization is a powerful tool. Finally, for demanding bioanalytical studies requiring the utmost sensitivity and selectivity in complex matrices, LC-MS/MS is the undisputed gold standard. Each protocol, when properly validated, will yield accurate and reproducible data to support research and drug development activities.

References

  • Di Mita, C., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. Available at: [Link]

  • Mishra, R., & Kumar, A. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Ushijima, R., et al. (1981). Process for preparing thiophene derivatives. Google Patents (US4266067A).
  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR. Available at: [Link]

  • SIELC. (n.d.). Separation of Acetic acid, [(2,5-dichlorophenyl)thio]- on Newcrom R1 HPLC column. Available at: [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Abdel-Aziz, M., et al. (2018). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

  • The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. Available at: [Link]

  • Chromatography Forum. (2012). Db-5MS for acetic acid?. Available at: [Link]

  • Labstat. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]

  • Tsoukalas, M., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

  • Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Perm Medical Journal. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid.... Available at: [Link]

  • Diva-Portal.org. (2006). Method development for the determination of thiols using HPLC with fluorescence detection. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • Budaraga, I. K., et al. (2016). Analysis of Liquid Smoke Chemical Components with GC MS.... International Journal of ChemTech Research. Available at: [Link]

  • Gevaert, V., et al. (2023). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway.... UPCommons. Available at: [Link]

  • Current Issues in Pharmacy and Medicine. (2023). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). Available at: [Link]

  • Pharmaceutical Technology. (2002). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Available at: [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Available at: [Link]

  • Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Available at: [Link]

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High-performance liquid chromatography (HPLC) for "2-(5-methylthiophen-2-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 2-(5-methylthiophen-2-yl)acetic acid

Introduction

2-(5-methylthiophen-2-yl)acetic acid is a member of the thiophene class of compounds, which are significant building blocks in medicinal chemistry and materials science. As an intermediate in the synthesis of pharmaceuticals and other advanced materials, the accurate quantification and purity assessment of this compound are critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1]

This application note provides a comprehensive, field-proven protocol for the analysis of 2-(5-methylthiophen-2-yl)acetic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the scientific rationale behind the method development choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the protocol but also understand and adapt it for similar analytes.

Principles of Method Development

The development of a robust and reliable HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.

Analyte Properties: 2-(5-methylthiophen-2-yl)acetic acid
  • Structure: The molecule consists of a thiophene ring substituted with a methyl group and an acetic acid group.

  • Acidity: The presence of the carboxylic acid moiety (-COOH) makes the compound acidic. The ionization state of this group is dependent on the pH of the surrounding medium. To achieve consistent retention and symmetrical peak shapes in RP-HPLC, it is crucial to suppress this ionization.[2][3]

  • Polarity: The molecule possesses both nonpolar (methylated thiophene ring) and polar (carboxylic acid) characteristics, making it well-suited for separation by RP-HPLC.

  • UV Absorbance: The thiophene ring is a chromophore that absorbs UV light. Thiophene and its derivatives typically exhibit strong absorbance in the 230-260 nm range, allowing for sensitive detection using a UV detector.[4][5][6][7]

Chromatographic Strategy: Ion Suppression Reversed-Phase HPLC

Given the analyte's properties, reversed-phase chromatography is the mode of choice, utilizing a nonpolar stationary phase and a polar mobile phase.[1][8] The key to this method is ion suppression . By acidifying the mobile phase to a pH well below the analyte's pKa, the carboxylic acid group remains in its protonated, neutral form (-COOH).[2][3] This uncharged state enhances its hydrophobic interaction with the C18 stationary phase, leading to several benefits:

  • Improved Retention: The neutral form is less polar and therefore retained more strongly on the nonpolar stationary phase.

  • Enhanced Peak Shape: Suppressing ionization prevents the co-existence of ionized and non-ionized forms during chromatography, which is a common cause of peak tailing and broadening.[2]

  • Method Robustness: Controlling the pH ensures that small variations in mobile phase preparation do not lead to significant changes in retention time, making the method more reliable.[3]

Selection of Stationary and Mobile Phases
  • Stationary Phase: A C18 (octadecylsilane) column is selected as it is the most common and versatile stationary phase for RP-HPLC, providing excellent hydrophobic retention for a wide range of molecules.[8][9]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It generally offers lower viscosity (reducing backpressure), better peak shapes for many compounds, and a lower UV cutoff, which is advantageous when detecting at lower wavelengths.[4][10]

    • Aqueous Component & pH Modifier: HPLC-grade water is used for the aqueous component. To achieve ion suppression, 0.1% formic acid is added to the mobile phase. Formic acid is a volatile modifier, making it compatible with mass spectrometry (MS) if hyphenated techniques are desired, and it effectively lowers the pH to a range of 2.5-3.5, which is ideal for keeping carboxylic acids protonated.[3][11]

Experimental Protocol

This protocol is designed to be a self-validating system, where consistency in preparation and execution will yield reproducible and accurate results.

Materials and Reagents
MaterialSpecification
2-(5-methylthiophen-2-yl)acetic acidReference Standard
AcetonitrileHPLC Grade
WaterHPLC or Milli-Q Grade
Formic AcidLC-MS Grade (≥99%)
MethanolHPLC Grade
Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance

  • pH meter (optional, for verification)

  • Sonicator or vacuum filtration apparatus for mobile phase degassing.

Preparation of Solutions
  • Mobile Phase Preparation (Aqueous: Acetonitrile with 0.1% Formic Acid):

    • Measure 500 mL of HPLC-grade water into a 1000 mL solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Add 500 mL of HPLC-grade acetonitrile to the same bottle.

    • Mix thoroughly.

    • Degas the solution for 15-20 minutes using a sonicator or by vacuum filtration to prevent bubble formation in the HPLC system.[10]

  • Diluent Preparation:

    • Prepare a 50:50 (v/v) mixture of Acetonitrile and Water to be used as the diluent for dissolving standards and samples.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-(5-methylthiophen-2-yl)acetic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix well. This solution is now ready for injection.

  • Sample Preparation:

    • Accurately weigh an amount of the sample containing approximately 10 mg of 2-(5-methylthiophen-2-yl)acetic acid into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to the mark with diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates before injection.

HPLC Method Parameters

The following parameters are summarized in the table below for quick reference.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard dimensions for good resolution and efficiency.
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile : Water with 0.1% Formic AcidSimple, robust elution. Acid suppresses ionization for better peak shape.[2][11]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
Detector UV-Vis or DADStandard for chromophoric compounds.
Wavelength 240 nmThiophene derivatives show strong absorbance in this region, providing good sensitivity.[12]
Run Time 10 minutesSufficient to allow for the elution of the analyte and any common impurities.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation (ACN:H2O with 0.1% Formic Acid) pump Pump (1.0 mL/min) prep_mobile->pump Eluent prep_std Standard Solution Preparation injector Autosampler (10 µL Injection) prep_std->injector prep_sample Sample Solution Preparation & Filtration prep_sample->injector pump->injector column C18 Column (30 °C) injector->column injector->column detector UV Detector (240 nm) column->detector cds Chromatography Data System (CDS) detector->cds Signal analysis Peak Integration, Quantification & Reporting cds->analysis

Caption: HPLC workflow for 2-(5-methylthiophen-2-yl)acetic acid analysis.

Results and Discussion

Under the specified conditions, a sharp, symmetrical peak for 2-(5-methylthiophen-2-yl)acetic acid should be observed. The expected retention time will depend on the specific C18 column used but should be consistent between injections. The peak purity can be assessed using a Diode Array Detector by evaluating the spectral homogeneity across the peak.

Quantification is achieved by comparing the peak area of the analyte in the sample preparation to the peak area of the known concentration standard. The concentration can be calculated using the following formula:

Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing 1. Insufficient ion suppression (mobile phase pH too high).2. Column degradation (active silanol sites).[13]1. Ensure formic acid concentration is correct (0.1%).2. Replace the column with a new one or use a column specifically designed for basic compounds (end-capped).
Broad Peaks 1. Column contamination or void.2. Extra-column volume.1. Flush the column with a strong solvent or replace it.2. Check tubing lengths and connections between the injector, column, and detector.
No Peaks 1. No sample injected.2. Detector lamp off.3. Incorrect mobile phase.1. Verify autosampler operation and vial contents.2. Check detector status and lamp life.3. Confirm correct mobile phase composition and lines are in the solvent.
Drifting Baseline 1. Column not equilibrated.2. Contaminated mobile phase.1. Allow the column to equilibrate for at least 30 minutes.2. Prepare fresh mobile phase using high-purity solvents.[8][10]
Ghost Peaks 1. Contamination in the sample diluent or mobile phase.2. Carryover from previous injection.1. Prepare fresh diluent and mobile phase.2. Run a blank injection (diluent only) to check for carryover. Implement a needle wash step in the autosampler method.

Conclusion

This application note details a robust and reliable isocratic RP-HPLC method for the quantitative analysis of 2-(5-methylthiophen-2-yl)acetic acid. By employing an ion-suppression strategy with an acidified acetonitrile-water mobile phase and a standard C18 column, this method provides excellent peak shape, resolution, and sensitivity. The protocol is straightforward, easy to implement, and suitable for routine quality control in research and industrial settings.

References

  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • SIELC Technologies. (2018, February 16). 2-Thiopheneacetic acid.
  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Frontiers in Chemistry. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Journal of the Chemical Society of Japan. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives.
  • ResearchGate. (n.d.). The UV spectra of thiophene in the gas phase dotted line and in...

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Application Notes & Protocols: Leveraging 2-(5-methylthiophen-2-yl)acetic acid in the Synthesis of Novel Glucokinase Activators for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in the discovery of novel therapeutics. 2-(5-methylthiophen-2-yl)acetic acid has emerged as a valuable and versatile building block, particularly in the synthesis of compounds targeting metabolic diseases. Its inherent structural motifs are amenable to a variety of chemical transformations, making it an ideal scaffold for the development of potent and selective modulators of biological targets. This document provides a comprehensive guide for researchers on the application of 2-(5-methylthiophen-2-yl)acetic acid in the synthesis of a promising class of anti-diabetic agents: glucokinase activators. Specifically, we will focus on the synthesis of Piragliatin, a well-characterized glucokinase activator that has been investigated in clinical trials for type 2 diabetes.[1][2][3]

The Therapeutic Target: Glucokinase (GCK)

Glucokinase (GCK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in key metabolic tissues.[4][5][6] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[5][7] This function is crucial in:

  • Pancreatic β-cells: GCK activity is the primary determinant of glucose-stimulated insulin secretion.[5][8][9]

  • Hepatocytes (Liver cells): GCK controls the uptake and storage of glucose as glycogen.[6][7][9]

Mutations in the GCK gene can lead to either persistent hypoglycemia (gain-of-function) or hyperglycemia and diabetes (loss-of-function), underscoring its critical role in maintaining normal blood glucose levels.[5][8] Small molecule glucokinase activators (GKAs) are designed to allosterically enhance the activity of GCK, thereby increasing glucose-stimulated insulin secretion from the pancreas and promoting glucose uptake in the liver.[9][10][11] This dual mechanism of action makes GKAs a compelling therapeutic strategy for the treatment of type 2 diabetes mellitus.[12][13]

Application Example: Synthesis of Piragliatin

Piragliatin is a potent, orally bioavailable glucokinase activator that has demonstrated significant glucose-lowering effects in patients with type 2 diabetes.[1][2][3][14] The synthesis of Piragliatin provides an excellent case study for the utility of 2-(5-methylthiophen-2-yl)acetic acid as a key synthetic intermediate.

Synthetic Workflow for Piragliatin

The overall synthetic strategy involves the amide coupling of 2-(5-methylthiophen-2-yl)acetic acid with a substituted aminopyrazine derivative. This workflow is designed to be robust and scalable for laboratory settings.

A 2-(5-methylthiophen-2-yl)acetic acid (Starting Material) B Activation of Carboxylic Acid (e.g., with HATU/DIPEA) A->B Step 1 D Amide Coupling Reaction B->D Activated Intermediate C N-(cyclopentyl)-N-(pyrazin-2-yl)amine (Coupling Partner) C->D Step 2 E Piragliatin (Final Product) D->E Step 3 F Purification (e.g., Column Chromatography) E->F Crude Product G Characterization (NMR, MS, HPLC) F->G Purified Product

Caption: Synthetic workflow for Piragliatin from 2-(5-methylthiophen-2-yl)acetic acid.

Protocol 1: Synthesis of Piragliatin

This protocol details the amide coupling reaction to synthesize Piragliatin.

Materials:

  • 2-(5-methylthiophen-2-yl)acetic acid

  • N-(cyclopentyl)-N-(pyrazin-2-yl)amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Round bottom flask, magnetic stirrer, argon atmosphere setup, standard glassware for extraction and chromatography.

Procedure:

  • Reaction Setup: To a clean, dry round bottom flask under an argon atmosphere, add 2-(5-methylthiophen-2-yl)acetic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add N-(cyclopentyl)-N-(pyrazin-2-yl)amine (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Piragliatin as a solid.

Protocol 2: Characterization of Piragliatin

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the presence of characteristic peaks corresponding to the thiophene, pyrazine, and cyclopentyl moieties.

2. Mass Spectrometry (MS):

  • Analyze the purified product using high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

3. High-Performance Liquid Chromatography (HPLC):

  • Assess the purity of the final compound using a reverse-phase HPLC method. A purity of >95% is generally required for biological assays.

Biological Evaluation: In Vitro Glucokinase Activation Assay

This protocol describes a common method to assess the ability of a synthesized compound to activate the glucokinase enzyme.

Principle:

The activity of glucokinase is measured by a coupled enzyme assay. GCK phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the GCK activity.

Glucokinase Signaling Pathway

cluster_0 Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Entry GCK Glucokinase (GCK) GLUT2->GCK Glucose G6P Glucose-6-Phosphate GCK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Piragliatin Piragliatin (GKA) Piragliatin->GCK Allosteric Activation

Caption: Mechanism of Glucokinase Activation by Piragliatin in Pancreatic β-cells.

Protocol 3: In Vitro GCK Activation Assay

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP

  • NADP⁺

  • Glucose

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Synthesized Piragliatin (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing G6PDH, ATP, NADP⁺, and a sub-saturating concentration of glucose (e.g., 5 mM).

  • Compound Addition: Add varying concentrations of synthesized Piragliatin (and a DMSO vehicle control) to the wells of the 96-well plate.

  • Enzyme Addition: Add recombinant human glucokinase to each well to initiate the reaction.

  • Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the compound.

    • Plot the reaction rate against the compound concentration.

    • Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal activation) from the dose-response curve.

Data Presentation

Table 1: Physicochemical Properties of 2-(5-methylthiophen-2-yl)acetic acid

PropertyValue
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in methanol, ethanol, DMF, DMSO
CAS Number 19187-70-9

Table 2: Biological Activity of Piragliatin

ParameterReported ValueReference
Mechanism of Action Allosteric Glucokinase Activator[1][2][3]
EC₅₀ (in vitro GCK assay) Varies by assay conditionsN/A
Clinical Effect Dose-dependent reduction of plasma glucose[1][15]
Primary Tissues of Action Pancreatic β-cells and Liver[9][11]

Conclusion

2-(5-methylthiophen-2-yl)acetic acid serves as a crucial and efficient precursor in the synthesis of advanced therapeutic candidates like Piragliatin. The protocols outlined in this document provide a framework for the chemical synthesis, characterization, and biological evaluation of glucokinase activators derived from this versatile starting material. By understanding the underlying principles of glucokinase activation and employing robust synthetic and analytical methodologies, researchers can effectively utilize 2-(5-methylthiophen-2-yl)acetic acid to explore novel treatments for type 2 diabetes and other metabolic disorders.

References

  • Bonadonna, R. C., et al. (2010). Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study. The Journal of Clinical Endocrinology & Metabolism, 95(11), 5038-5047.
  • Matschinsky, F. M. (1990).
  • Froguel, P., et al. (1993). Glucokinase mutations, insulin secretion, and diabetes mellitus. The New England Journal of Medicine, 328(10), 697-702.
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  • Osataphan, S., et al. (2023). Glucokinase Inhibition: A Novel Treatment for Diabetes?. Diabetes, 72(1), 3-12.
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  • Bonadonna, R. C., et al. (2010). Piragliatin (RO4389620)
  • Sarabu, R., et al. (2012). Discovery of Piragliatin-First Glucokinase Activator Studied in Type 2 Diabetic Patients. ACS Medicinal Chemistry Letters, 3(9), 749-754.
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  • He, Y., et al. (2023). Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis. Frontiers in Endocrinology, 14, 1165381.
  • McKerrecher, D., et al. (2016). Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394. ACS Medicinal Chemistry Letters, 7(5), 511-516.
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"2-(5-methylthiophen-2-yl)acetic acid" in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 2-(5-methylthiophen-2-yl)acetic acid

Foreword for the Modern Drug Discovery Professional

The thiophene ring is a cornerstone scaffold in medicinal chemistry, prized for its unique electronic properties and ability to act as a bioisostere for phenyl and other aromatic systems.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[2] Within this versatile chemical family, 2-(5-methylthiophen-2-yl)acetic acid emerges as a compound of significant interest. While seemingly simple, its structure combines the key pharmacophoric elements of the thiophene nucleus with an acetic acid side chain, a feature common to many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

This document serves as a detailed application guide for researchers and drug development scientists. It moves beyond a mere recitation of facts to provide a practical framework for leveraging this molecule in a research setting. We will explore its synthesis, delve into its validated and potential therapeutic applications, and provide detailed, field-tested protocols for its biological evaluation. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Compound Profile and Physicochemical Properties

2-(5-methylthiophen-2-yl)acetic acid is an organic compound that presents as a valuable starting point or intermediate in synthetic medicinal chemistry.[4][5]

PropertyValueReference
CAS Number 70624-30-5[4][6]
Molecular Formula C₇H₈O₂S[7]
Molecular Weight 156.20 g/mol [4][8]
SMILES CC1=CC=C(S1)CC(=O)O[4][7]
InChIKey PGLXPQAKVJMSMN-UHFFFAOYSA-N[7]

Synthetic Strategy: A General Protocol

While numerous suppliers offer 2-(5-methylthiophen-2-yl)acetic acid commercially, understanding its synthesis is crucial for creating novel derivatives. The following protocol is a generalized method adapted from established procedures for synthesizing 2-thiophene acetic acids, starting from the appropriately substituted 2-methylthiophene.[9]

Workflow for Synthesis

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Iodination cluster_2 Step 3: Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A 2-Methylthiophene B 2-Chloro-5-methylthiophene A->B NCS or t-BuOCl C 2-Iodo-5-methylthiophene B->C NaI D Diethyl (5-methylthiophen-2-yl)malonate C->D Diethyl malonate, CuI, Base E 2-(5-methylthiophen-2-yl)acetic acid D->E 1. NaOH (hydrolysis) 2. HCl, Heat (decarboxylation) G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2-(5-methylthiophen-2-yl) acetic acid Derivative Inhibitor->mPGES1

Caption: Inhibition of the mPGES-1 pathway to block PGE₂ production.

Protocol 2: In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol describes a cell-free assay to determine the direct inhibitory activity of 2-(5-methylthiophen-2-yl)acetic acid or its derivatives on mPGES-1.

Principle: The assay quantifies the amount of PGE₂ produced by recombinant human mPGES-1 from its substrate, PGH₂. The inhibitory effect of the test compound is determined by measuring the reduction in PGE₂ production compared to a vehicle control. PGE₂ levels are measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Recombinant human mPGES-1 enzyme

  • Prostaglandin H₂ (PGH₂) substrate (must be handled at low temperature)

  • Glutathione (GSH) as a cofactor

  • Test compound (2-(5-methylthiophen-2-yl)acetic acid) dissolved in DMSO

  • Assay buffer (e.g., Potassium phosphate buffer, pH 7.4)

  • PGE₂ ELISA kit

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Enzyme Preparation: Dilute the mPGES-1 enzyme stock to the working concentration in the assay buffer containing GSH. The GSH is an essential cofactor for enzyme activity.

  • Incubation: In a 96-well plate, add a small volume of the diluted test compound or DMSO (for vehicle control). Add the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the test compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PGH₂ substrate to all wells. Work quickly and on ice, as PGH₂ is unstable.

  • Reaction Termination: After a short incubation period (e.g., 60 seconds) at room temperature, terminate the reaction by adding a stop solution containing a metal salt (e.g., FeCl₂). The stop solution denatures the enzyme and halts PGE₂ production.

  • PGE₂ Quantification: Quantify the amount of PGE₂ in each well using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM) [Hypothetical]
2-(5-methylthiophen-2-yl)acetic acidmPGES-18.5
CAY10526 (Reference Inhibitor)mPGES-12.1

Application in Antibacterial Research

Certain thiophene derivatives exhibit promising antibacterial properties. 2-(5-methylthiophen-2-yl)acetic acid has been specifically noted as a bacteriostatic agent, potentially acting through the inhibition of fatty acid synthesis. [4]Furthermore, related structures have been conjugated with quinolones, like ciprofloxacin, to enhance their potency against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. [10]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a target bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (bacterial growth) is observed after a defined incubation period.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing bacteria and medium but no compound.

    • Sterility Control: Wells containing only medium.

    • Positive Control: A serial dilution of a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

CompoundS. aureus MIC (µg/mL) [Hypothetical]E. coli MIC (µg/mL) [Hypothetical]
2-(5-methylthiophen-2-yl)acetic acid16>128
Ciprofloxacin0.50.015

Conclusion and Future Directions

2-(5-methylthiophen-2-yl)acetic acid represents a simple yet powerful scaffold for medicinal chemistry exploration. Its structural similarity to known bioactive molecules and the inherent versatility of the thiophene ring provide a fertile ground for the development of novel therapeutics. The protocols detailed herein offer a robust starting point for investigating its potential as both an anti-inflammatory and antibacterial agent. Future work should focus on synthetic derivatization to improve potency and selectivity, exploring structure-activity relationships (SAR), and advancing promising candidates into more complex cellular and in vivo models.

References

  • Di Micco, S., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available from: [Link]

  • MySkinRecipes. 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. Available from: [Link]

  • Foroumadi, A., et al. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry. 2006;14(10):3421-7. Available from: [Link]

  • Google Patents. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • Al-Sammarrae, K., et al. Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences. Available from: [Link]

  • PubChemLite. 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Available from: [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]

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Application Notes & Protocols: Leveraging 2-(5-methylthiophen-2-yl)acetic acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its presence in numerous FDA-approved drugs underscores its importance.[1] Thiophene and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The sulfur atom within the five-membered ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the thiophene moiety is often employed as a bioisostere for the phenyl ring, which can improve the physicochemical and metabolic properties of a lead compound.[1]

2-(5-methylthiophen-2-yl)acetic acid serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. Its relatively simple structure, consisting of a methyl-substituted thiophene ring linked to an acetic acid moiety, provides multiple avenues for chemical modification. This allows researchers to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity.

This guide provides a comprehensive framework for designing and executing SAR studies based on the 2-(5-methylthiophen-2-yl)acetic acid scaffold. We will delve into synthetic strategies, bioassay protocols, and data interpretation to build a robust understanding of how structural modifications impact the desired biological effect.

Core Scaffold Analysis and Physicochemical Properties

The foundational step in any SAR campaign is a thorough understanding of the lead compound. 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S) has a molecular weight of approximately 156 g/mol .[5]

Key Structural Features for Modification:

  • Thiophene Ring: The aromatic core of the molecule. Modifications can include the introduction of various substituents at positions 3 and 4, or even replacement of the thiophene ring with other heterocycles to explore the impact on activity.

  • Methyl Group (C5): This position can be altered to explore the effects of steric bulk and electronics. Alkyl chains of varying lengths, halogens, or other functional groups can be introduced.

  • Acetic Acid Side Chain: The carboxylic acid is a critical functional group, often involved in binding to biological targets. It can be esterified, converted to an amide, or the methylene linker can be extended or constrained.

Strategic Approaches for Analog Design and Synthesis

A systematic SAR exploration involves the synthesis of a library of analogs where specific parts of the lead molecule are altered. The following diagram illustrates a general workflow for an SAR study.

SAR_Workflow Lead_Compound Lead Compound 2-(5-methylthiophen-2-yl)acetic acid Analog_Design Analog Design & Virtual Screening Lead_Compound->Analog_Design Identify Modification Sites Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Prioritize Analogs In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition) Synthesis->In_Vitro_Screening Test Analogs SAR_Analysis SAR Analysis & Data Interpretation In_Vitro_Screening->SAR_Analysis Generate Biological Data SAR_Analysis->Analog_Design Iterative Design Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead Identify Key Moieties Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Refine Structure

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Modification of the Thiophene Ring

The thiophene ring is a prime target for modification to explore electronic and steric effects.

  • Substitution at C3 and C4: Introducing substituents at the 3 and 4 positions of the thiophene ring can significantly impact biological activity. Halogens, alkyl groups, and electron-withdrawing or -donating groups can be introduced using various synthetic methods. For instance, bromination can be a key step to enable further modifications.[6]

Alterations to the 5-Methyl Group

The methyl group at the 5-position can be replaced with other functionalities to probe the steric and electronic requirements at this position.

  • Homologation: The methyl group can be extended to an ethyl, propyl, or other alkyl chains to investigate the effect of lipophilicity.

  • Functional Group Interconversion: The methyl group can be replaced by halogens, methoxy groups, or other functionalities to explore electronic effects.

Modifications of the Acetic Acid Side Chain

The acetic acid moiety is often crucial for target engagement.

  • Esterification and Amidation: Converting the carboxylic acid to various esters or amides can modulate the compound's polarity, cell permeability, and binding interactions.

  • Chain Length Variation: The length of the alkyl chain connecting the thiophene ring to the carboxylic acid can be varied to optimize the distance between the aromatic ring and the acidic group. Generally, a one-carbon linker is optimal for many arylalkanoic acids.[7]

Synthetic Protocols

The synthesis of analogs is a cornerstone of SAR studies. Below are generalized protocols for common modifications.

General Synthesis of Thiophene Acetic Acid Analogs

A common route to synthesize thiophene acetic acid derivatives involves the Willgerodt-Kindler reaction of a suitable acetylthiophene precursor.[8]

Protocol 4.1.1: Synthesis of 2-(5-substituted-thiophen-2-yl)acetic acid via Willgerodt-Kindler Reaction

  • Acetylation of the Substituted Thiophene: To a solution of the desired 2-substituted thiophene in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a Lewis acid catalyst (e.g., SnCl4) at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 2-acetyl-5-substituted-thiophene by column chromatography.

  • Willgerodt-Kindler Reaction: To a mixture of the 2-acetyl-5-substituted-thiophene, sulfur, and morpholine, heat at reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and hydrolyze the resulting thiomorpholide with an acid or base to yield the desired 2-(5-substituted-thiophen-2-yl)acetic acid.

  • Purify the final product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Analogs

For introducing aryl substituents onto the thiophene ring, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[9]

Protocol 4.2.1: Synthesis of Aryl-Substituted Thiophene Acetic Acid Analogs

  • Bromination of the Thiophene Ring: Brominate the starting thiophene acetic acid ester at the desired position using a suitable brominating agent (e.g., N-bromosuccinimide).

  • Suzuki-Miyaura Coupling: To a solution of the brominated thiophene acetic acid ester in a suitable solvent (e.g., dioxane/water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the coupled product by column chromatography.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Purify the final aryl-substituted thiophene acetic acid.

In Vitro Biological Evaluation

The synthesized analogs must be evaluated in relevant biological assays to determine their activity. The choice of assay depends on the therapeutic target of interest. For example, if the goal is to develop anti-inflammatory agents, assays targeting key inflammatory mediators are appropriate.

Anti-inflammatory Assays

Inflammation is a complex process involving various enzymes and signaling molecules.[10] In vitro assays can be used to assess the anti-inflammatory potential of the synthesized compounds.[11][12]

Protocol 5.1.1: Inhibition of Protein Denaturation Assay

Protein denaturation is a known cause of inflammation.[13]

  • Preparation of Solutions: Prepare stock solutions of the test compounds and a positive control (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add 100 µL of a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Add 10 µL of the test compound solution at various concentrations.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the plate at 70°C for 10 minutes.

  • Measurement: After cooling, measure the absorbance at 660 nm using a microplate reader.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Protocol 5.1.2: Cyclooxygenase (COX) Inhibition Assay

COX enzymes are key mediators of inflammation.

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX.

  • Procedure: Follow the manufacturer's instructions. Typically, this involves incubating the enzyme with the test compounds and a substrate that produces a colorimetric or fluorometric signal upon oxidation.

  • Data Analysis: Determine the IC50 values for each compound, which is the concentration required to inhibit 50% of the enzyme's activity.[14][15]

Antibacterial Assays

Thiophene derivatives have shown promise as antibacterial agents.[16][17]

Protocol 5.2.1: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Broth Microdilution Method: In a 96-well plate, prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Analysis and SAR Interpretation

The biological data obtained from the in vitro assays should be compiled and analyzed to establish structure-activity relationships.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.[14] It can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15] Several online tools and software packages are available for this purpose.[18]

IC50_Curve cluster_0 Dose-Response Curve Log[Inhibitor] Log[Inhibitor] %1 %1 curve IC50 IC50

Caption: A conceptual representation of a dose-response curve for IC50 determination.

Building the SAR Model

The IC50 values (or other measures of activity) for all synthesized analogs should be tabulated to facilitate comparison.

Table 1: Hypothetical SAR Data for 2-(5-methylthiophen-2-yl)acetic acid Analogs

Compound IDR1 (at C5)R2 (at C4)R3 (at C3)Carboxylic Acid ModificationIC50 (µM)
Lead CH3HH-COOH15.2
1a C2H5HH-COOH10.5
1b ClHH-COOH8.1
2a CH3BrH-COOH5.7
3a CH3HH-COOCH3> 50
3b CH3HH-CONH225.8

Interpretation of Hypothetical Data:

  • Modification at C5 (R1): Replacing the methyl group with a slightly larger ethyl group (1a) or an electron-withdrawing chlorine atom (1b) appears to enhance activity.

  • Modification at C4 (R2): Introduction of a bromine atom at the C4 position (2a) significantly improves potency, suggesting a favorable interaction in this region of the binding pocket.

  • Modification of the Carboxylic Acid: Esterification of the carboxylic acid (3a) leads to a loss of activity, indicating that the free carboxylate is likely essential for binding. Conversion to an amide (3b) reduces activity, but to a lesser extent than esterification.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to conducting SAR studies using 2-(5-methylthiophen-2-yl)acetic acid as a lead compound. By systematically designing, synthesizing, and evaluating a library of analogs, researchers can elucidate the key structural features required for a desired biological activity. The insights gained from these studies are invaluable for the rational design of more potent and selective drug candidates. Future work should focus on lead optimization of the most promising hits, including in vivo efficacy studies and evaluation of pharmacokinetic and toxicological properties.

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Application Notes and Protocols for 2-(5-methylthiophen-2-yl)acetic acid in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with 2-(5-methylthiophen-2-yl)acetic acid (CAS No. 70624-30-5). This document outlines the essential physicochemical properties, safety and handling protocols, and detailed experimental procedures for the application of this compound in anti-inflammatory and antibacterial research. The protocols provided are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure reproducibility and accuracy. This guide serves as a foundational resource for leveraging 2-(5-methylthiophen-2-yl)acetic acid as a versatile building block and potential therapeutic agent.

Introduction to 2-(5-methylthiophen-2-yl)acetic acid

2-(5-methylthiophen-2-yl)acetic acid is a thiophene derivative with a molecular formula of C₇H₈O₂S and a molecular weight of 156.20 g/mol .[1][2] Its structure, featuring a carboxymethyl group attached to a methylated thiophene ring, makes it a valuable scaffold in medicinal chemistry. Thiophene-containing compounds are of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]

Notably, the related compound, 2-(thiophen-2-yl)acetic acid, has been identified as a promising chemical platform for the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.[6][7] mPGES-1 is a key enzyme in the inflammatory cascade, making its inhibition a targeted approach for treating inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8] Furthermore, various thiophene derivatives have demonstrated significant antibacterial activity.[9][10]

This guide will provide detailed protocols for the handling, characterization, and biological evaluation of 2-(5-methylthiophen-2-yl)acetic acid, with a focus on its potential as an anti-inflammatory and antibacterial agent.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-(5-methylthiophen-2-yl)acetic acid is fundamental to its effective use in experimental settings.

Physical and Chemical Properties
PropertyValueSource
CAS Number 70624-30-5[1]
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.2 g/mol [1]
Appearance Colorless liquid[1]
SMILES CC1=CC=C(S1)CC(=O)O[1]
Safety, Handling, and Storage

Hazard Identification: 2-(5-methylthiophen-2-yl)acetic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.[6][11]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[11]

Preparation of Stock Solutions and Working Solutions

Solubility Determination Protocol

Objective: To determine the solubility of 2-(5-methylthiophen-2-yl)acetic acid in common laboratory solvents.

Materials:

  • 2-(5-methylthiophen-2-yl)acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a pre-weighed amount of 2-(5-methylthiophen-2-yl)acetic acid (e.g., 1-5 mg) to a series of vials.

  • To each vial, add a known volume of a different solvent (e.g., 100 µL of DMSO, ethanol, methanol, or PBS).

  • Vortex the vials vigorously for 2 minutes to facilitate dissolution.

  • Visually inspect for any undissolved solid. If the solid has dissolved, add another pre-weighed amount of the compound and repeat step 3.

  • If undissolved solid remains, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes.

  • Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). The concentration of the saturated solution represents the solubility.

Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of 2-(5-methylthiophen-2-yl)acetic acid for subsequent dilution.

Protocol:

  • Based on the solubility data, select a suitable solvent. DMSO is often a good choice for creating high-concentration stock solutions of organic compounds for biological assays.

  • Accurately weigh a precise amount of 2-(5-methylthiophen-2-yl)acetic acid.

  • Dissolve the compound in the chosen solvent to a final concentration of, for example, 10-50 mM.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be verified.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note on Stability: Thiophene-containing compounds can be susceptible to oxidative degradation.[12] It is recommended to assess the stability of the stock solution over time by analytical methods such as HPLC.

Analytical Characterization Protocols

Accurate characterization of 2-(5-methylthiophen-2-yl)acetic acid is crucial for confirming its identity and purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2-(5-methylthiophen-2-yl)acetic acid and to quantify it in various samples. The following is an adaptable reverse-phase HPLC method based on protocols for similar compounds.[6]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of 2-(5-methylthiophen-2-yl)acetic acid in the mobile phase starting condition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-(5-methylthiophen-2-yl)acetic acid.

Protocol:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts can be predicted based on the structure and compared to the experimental data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of 2-(5-methylthiophen-2-yl)acetic acid and to aid in its structural elucidation.

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes. The expected [M+H]⁺ and [M-H]⁻ ions should be observed at m/z 157.03 and 155.02, respectively.[13]

Biological Assay Protocols

The following protocols are provided as starting points for evaluating the anti-inflammatory and antibacterial activities of 2-(5-methylthiophen-2-yl)acetic acid.

In Vitro Anti-inflammatory Activity: mPGES-1 Inhibition Assay

This protocol is adapted from established assays for mPGES-1 inhibitors and can be used to assess the inhibitory potential of 2-(5-methylthiophen-2-yl)acetic acid.[14]

Objective: To determine the IC₅₀ value of 2-(5-methylthiophen-2-yl)acetic acid against human mPGES-1.

Workflow Diagram:

mPGES1_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, mPGES-1 Enzyme, PGH2 Substrate, and Test Compound Dilutions incubation Incubate Enzyme with Test Compound reagents->incubation Add reaction Initiate Reaction with PGH2 incubation->reaction Pre-incubation quench Stop Reaction (e.g., with SnCl2) reaction->quench Timed Incubation pge2_detection Quantify PGE2 Production (e.g., HTRF, ELISA) quench->pge2_detection Transfer ic50 Calculate % Inhibition and Determine IC50 pge2_detection->ic50 Data Input MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_materials Prepare Bacterial Inoculum, Growth Medium, and Test Compound Dilutions plate_setup Add Compound Dilutions to 96-well Plate prep_materials->plate_setup inoculation Inoculate Wells with Bacterial Suspension plate_setup->inoculation incubation Incubate Plate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth or Measure OD600 incubation->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 2-(5-methylthiophen-2-yl)acetic acid

  • Standard antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare a two-fold serial dilution of 2-(5-methylthiophen-2-yl)acetic acid in the growth medium directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well, resulting in a final cell density of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with a known antibiotic), a negative control (medium only), and a growth control (bacteria in medium with vehicle).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured.

Conclusion

2-(5-methylthiophen-2-yl)acetic acid is a compound with significant potential in drug discovery, particularly in the fields of anti-inflammatory and antibacterial research. The protocols outlined in this guide provide a robust starting point for its characterization and biological evaluation. By understanding its physicochemical properties and employing systematic experimental approaches, researchers can effectively explore the therapeutic promise of this versatile molecule. Further studies are warranted to fully elucidate its mechanism of action and to optimize its structure for enhanced biological activity.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Methyl-2-thiophenecarboxylic acid. Revision Date 18-Dec-2025. Link

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. Link

  • Black, W. C., et al. (2006). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Journal of Biomolecular Screening, 11(7), 779-786. Link

  • Biosynth. (n.d.). 2-(5-Methylthiophen-2-yl)acetic acid. Retrieved January 21, 2026, from Link

  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS ONE, 10(9), e0136190. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved January 21, 2026, from Link

  • Giordano, D., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Pathway. Retrieved January 21, 2026, from Link

  • Chem-Impex. (n.d.). Thiophene-2-acetic acid. Retrieved January 21, 2026, from Link

  • PubChemLite. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid (C7H8O2S). Retrieved January 21, 2026, from Link

  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds. Retrieved January 21, 2026, from Link

  • Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid. Retrieved January 21, 2026, from Link

  • ResearchGate. (2014). Improved synthesis of thiophene-2-acetic acid. Retrieved January 21, 2026, from Link

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539. Link

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved January 21, 2026, from Link

  • ResearchGate. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. Retrieved January 21, 2026, from Link

  • PubMed. (2009). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Retrieved January 21, 2026, from Link

  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved January 21, 2026, from Link

  • PubMed Central. (2015). Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. Retrieved January 21, 2026, from Link

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  • ResearchGate. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved January 21, 2026, from Link

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  • RSC Publishing. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved January 21, 2026, from Link

  • ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved January 21, 2026, from Link

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Sources

Application Notes and Protocols for 2-(5-methylthiophen-2-yl)acetic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of "2-(5-methylthiophen-2-yl)acetic acid" in materials science. This document delves into the synthesis of functional materials, detailing the scientific rationale behind experimental procedures and offering step-by-step protocols for practical implementation.

Introduction: The Versatility of a Functionalized Thiophene Monomer

2-(5-methylthiophen-2-yl)acetic acid is a substituted thiophene derivative featuring a reactive carboxylic acid group and a methyl group on the thiophene ring. The thiophene moiety is a cornerstone in the field of organic electronics due to its electron-rich nature, which facilitates charge transport. The acetic acid group provides a versatile handle for further chemical modifications, such as polymerization, surface functionalization, and coordination with metal ions. The methyl group, in turn, can influence the electronic properties and solubility of the resulting materials.

While direct applications of 2-(5-methylthiophen-2-yl)acetic acid in materials science are an emerging area of research, its structural similarity to other well-studied thiophene acetic acids allows for the extrapolation of its potential in several key areas. These notes will focus on its application in conducting polymers, organic semiconductors, metal-organic frameworks (MOFs), and surface functionalization, drawing parallels with its close chemical relatives.

Application in Conductive Polymers: Synthesis of Poly(2-(5-methylthiophen-2-yl)acetic acid)

Thiophene derivatives are renowned for their ability to form conductive polymers through electropolymerization. The resulting polythiophenes are integral to the development of flexible electronic devices, sensors, and organic photovoltaics.[1][2] The carboxylic acid group of 2-(5-methylthiophen-2-yl)acetic acid can be preserved during polymerization, yielding a functionalized conductive polymer, Poly(2-(5-methylthiophen-2-yl)acetic acid) (PMTAA). This functionalization is crucial for applications requiring subsequent chemical modifications, such as the attachment of biomolecules for biosensors.[3][4]

Scientific Rationale

Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films on conductive substrates. The process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that couple to form polymer chains. The methyl group on the thiophene ring is expected to lower the oxidation potential of the monomer, potentially facilitating polymerization. The carboxylic acid group provides sites for covalent bonding, enhancing the utility of the resulting polymer.

Experimental Workflow: Electropolymerization of PMTAA

cluster_prep Preparation cluster_poly Electropolymerization cluster_post Post-Treatment cluster_analysis Characterization Monomer 2-(5-methylthiophen-2-yl)acetic acid Solution Monomer/Electrolyte Solution Monomer->Solution Electrolyte Electrolyte Solution (e.g., LiClO4 in ACN) Electrolyte->Solution Substrate Conductive Substrate (e.g., ITO glass) Cell Electrochemical Cell (3-electrode setup) Substrate->Cell Working Electrode Solution->Cell CV Cyclic Voltammetry or Potentiostatic Polymerization Cell->CV PolymerFilm Deposited PMTAA Film CV->PolymerFilm PMTAA Film Formation Washing Washing with Solvent PolymerFilm->Washing Drying Drying under Vacuum Washing->Drying Characterization Spectroscopy (FTIR, UV-Vis) Microscopy (SEM) Conductivity Measurement Drying->Characterization Ready for Analysis

Caption: Workflow for the electrochemical synthesis and characterization of a PMTAA film.

Protocol: Electrochemical Synthesis of a PMTAA Film

Materials:

  • 2-(5-methylthiophen-2-yl)acetic acid (monomer)

  • Lithium perchlorate (LiClO₄) (electrolyte)

  • Acetonitrile (ACN) (solvent)

  • Indium tin oxide (ITO) coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Deionized water and isopropanol for cleaning

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Ultrasonic bath

  • Nitrogen or Argon gas source

  • Vacuum oven

Procedure:

  • Substrate Cleaning:

    • Clean the ITO glass slides by sonicating sequentially in deionized water, isopropanol, and acetone for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of LiClO₄ in acetonitrile.

    • Add the 2-(5-methylthiophen-2-yl)acetic acid monomer to the electrolyte solution to a final concentration of 0.05 M.

    • Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 20 minutes.

  • Electropolymerization:

    • Assemble the three-electrode electrochemical cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the deoxygenated monomer/electrolyte solution.

    • Perform electropolymerization using either cyclic voltammetry (e.g., scanning the potential from 0 V to 1.5 V for 10 cycles at a scan rate of 50 mV/s) or potentiostatically (e.g., applying a constant potential of 1.2 V for 300 seconds). A dark polymer film should form on the ITO surface.

  • Post-Synthesis Treatment:

    • After polymerization, carefully remove the PMTAA-coated ITO slide from the cell.

    • Rinse the film with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film in a vacuum oven at 60°C for 2 hours.

  • Characterization:

    • The synthesized PMTAA film can be characterized using various techniques:

      • FTIR Spectroscopy: To confirm the presence of the carboxylic acid groups and the polythiophene backbone.

      • UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the bandgap.

      • Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer film.

      • Four-Point Probe Measurement: To determine the electrical conductivity of the film.

Application in Organic Semiconductors

Thiophene derivatives are a critical class of materials in organic electronics, serving as building blocks for semiconductors in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][5] The acetic acid moiety of 2-(5-methylthiophen-2-yl)acetic acid can be leveraged to tune the solubility and processing of these materials from solution. Furthermore, it can be used to anchor the semiconductor to a surface or to another component in a device, providing better interfacial contact.

Potential Advantages in Organic Semiconductor Devices:
PropertyInfluence of 2-(5-methylthiophen-2-yl)acetic acid
Solubility The carboxylic acid group can enhance solubility in polar solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing.
Morphology The presence of the functional group can influence the self-assembly and packing of the semiconductor molecules in the solid state, which is critical for charge transport.
Interfacial Modification The acetic acid group can form hydrogen bonds or covalent linkages with oxide surfaces (e.g., gate dielectrics in OFETs), improving the interface and device performance.
Energy Level Tuning The electron-donating methyl group and the electron-withdrawing carboxylic acid group can subtly tune the HOMO and LUMO energy levels of the material.

Application in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Thiophene-based carboxylic acids have been successfully employed as ligands in the synthesis of MOFs for applications in gas storage, catalysis, and chemical sensing.[6][7][8] 2-(5-methylthiophen-2-yl)acetic acid, with its carboxylic acid functionality, is a prime candidate for a ligand in MOF synthesis.

Design of a Thiophene-Based MOF

cluster_components MOF Components cluster_synthesis Solvothermal Synthesis cluster_product MOF Formation cluster_application Potential Applications Ligand 2-(5-methylthiophen-2-yl)acetic acid Carboxylic Acid Group Reaction Reaction Vessel (Heated) Ligand->Reaction Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Coordination Site Metal->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction MOF Crystalline MOF Structure Porous Network Reaction->MOF Self-Assembly Applications Gas Storage Luminescent Sensing Catalysis MOF->Applications Functional Material

Caption: Conceptual diagram of MOF synthesis using a thiophene-based ligand.

Protocol: Solvothermal Synthesis of a Thiophene-Based MOF

Materials:

  • 2-(5-methylthiophen-2-yl)acetic acid (ligand)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reactant Preparation:

    • In a glass vial, dissolve 0.1 mmol of 2-(5-methylthiophen-2-yl)acetic acid in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Synthesis:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave and place it in an oven preheated to 120°C.

    • Maintain the temperature for 48 hours to allow for the formation of MOF crystals.

  • Product Isolation and Activation:

    • After cooling the autoclave to room temperature, collect the crystalline product by centrifugation.

    • Wash the crystals with fresh DMF three times to remove any unreacted starting materials.

    • To activate the MOF (remove solvent molecules from the pores), immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

    • Finally, dry the activated MOF under vacuum at 150°C for 12 hours.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the MOF.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

    • Gas Adsorption (e.g., N₂ at 77 K): To determine the surface area and porosity of the material.

Application in Surface Functionalization

The carboxylic acid group of 2-(5-methylthiophen-2-yl)acetic acid provides a means to anchor this molecule to various surfaces, thereby imparting the electronic and optical properties of the thiophene ring to the material.[3][4] This is particularly useful for modifying the surfaces of metal oxides, creating functional interfaces for sensors, or preparing self-assembled monolayers (SAMs).

Protocol: Surface Functionalization of a Silicon Oxide Surface

Materials:

  • Silicon wafers with a native oxide layer

  • 2-(5-methylthiophen-2-yl)acetic acid

  • Toluene (anhydrous)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Ethanol

Equipment:

  • Schlenk line or glovebox

  • Sonicator

  • Spin coater or immersion bath

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonicating in deionized water and ethanol.

    • Immerse the wafers in a freshly prepared Piranha solution for 30 minutes to remove organic residues and create a hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the wafers thoroughly with deionized water and dry with a stream of nitrogen.

  • Functionalization:

    • Prepare a 10 mM solution of 2-(5-methylthiophen-2-yl)acetic acid in anhydrous toluene under an inert atmosphere.

    • Immerse the cleaned and hydroxylated silicon wafers in this solution for 24 hours at room temperature. The carboxylic acid groups will react with the surface hydroxyl groups to form ester linkages.

  • Post-Functionalization Cleaning:

    • Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Dry the functionalized wafers under a stream of nitrogen.

  • Characterization:

    • Contact Angle Goniometry: To measure the change in surface wettability, indicating successful functionalization.

    • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and the thiophene moiety on the surface.

    • Atomic Force Microscopy (AFM): To visualize the morphology of the functionalized surface.

References

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  • Nguyen, N. L., et al. (2021). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry, 59(6), 902-909. [Link]

  • Török, B., et al. (2009). Conducting Polymer-Based Electrode with Magnetic Behavior: Electrochemical Synthesis of Poly(3-thiophene-acetic-acid)/Magnetite Nanocomposite Thin Layers. The Journal of Physical Chemistry C, 113(44), 19159-19165. [Link]

  • Novikov, A. S., et al. (2021). Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Dalton Transactions, 50(34), 11843-11853. [Link]

  • Sotzing, G. A., et al. (2002). Intrinsically Conducting Polymer Networks of Poly(thiophene) via Solid-State Oxidative Cross-Linking of a Poly(norbornylene) Containing Terthiophene Moieties. Macromolecules, 35(20), 7644-7652. [Link]

  • Liu, N., et al. (2023). Thiophene-Functionalized Zn-Based Metal–Organic Frameworks with Nanosheets/Nanopores as Heterogeneous Catalysts for CO2 Conversion. ACS Applied Nano Materials, 6(9), 7486-7495. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-methylthiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-methylthiophen-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: Navigating the Synthesis

2-(5-methylthiophen-2-yl)acetic acid is a valuable building block in medicinal chemistry and materials science.[1][2] While several synthetic routes exist, achieving high yield and purity can be challenging due to potential side reactions and purification difficulties. This guide focuses primarily on the widely used Willgerodt-Kindler reaction pathway, starting from 2-acetyl-5-methylthiophene, and addresses common issues encountered during its execution.

Primary Synthetic Pathway: The Willgerodt-Kindler Reaction

The most common laboratory-scale synthesis begins with the Friedel-Crafts acylation of 2-methylthiophene to produce 2-acetyl-5-methylthiophene. This ketone is then converted to the target acetic acid via the Willgerodt-Kindler reaction, which involves forming a thioamide intermediate followed by hydrolysis.[3][4]

Willgerodt_Kindler_Workflow A 2-Methylthiophene B Friedel-Crafts Acylation (Acetic Anhydride, Acid Catalyst) A->B C 2-Acetyl-5-methylthiophene B->C D Willgerodt-Kindler Reaction (Sulfur, Morpholine) C->D E Thioamide Intermediate D->E F Hydrolysis (Acid or Base) E->F G 2-(5-methylthiophen-2-yl)acetic acid F->G

Caption: General workflow for the synthesis via the Willgerodt-Kindler reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield from the Willgerodt-Kindler reaction is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most frequent complaint. The cause often lies in one of three areas: suboptimal reaction conditions, incomplete hydrolysis of the thioamide intermediate, or reagent quality.

Causality & Solutions:

The Willgerodt-Kindler reaction involves the conversion of the aryl alkyl ketone to a thioamide, which is subsequently hydrolyzed.[3][5] Each step has specific requirements for optimal performance.

  • Thioamide Formation: This step requires the careful orchestration of the ketone, sulfur, and an amine (typically morpholine).[4][6]

    • Temperature Control: The reaction is typically heated. Insufficient heat leads to a sluggish or stalled reaction, while excessive heat can cause decomposition and side-product formation. A temperature range of 120-140°C is generally effective.

    • Reagent Stoichiometry: An excess of both sulfur and morpholine is crucial to drive the reaction to completion. A common mistake is using a stoichiometric amount of sulfur. See the table below for recommended ratios.

    • Reagent Quality: Morpholine can absorb water and carbon dioxide from the air over time. Using freshly distilled morpholine is recommended for best results.

  • Hydrolysis: The thioamide intermediate is often a stable, isolatable compound. Its conversion to the final carboxylic acid requires vigorous hydrolysis.

    • Incomplete Hydrolysis: Simply adding water is often insufficient. Strong acidic or basic conditions are required. A common and effective method is refluxing the thioamide intermediate in a mixture of acetic acid and concentrated hydrochloric acid, or using a strong base like sodium hydroxide followed by acidic workup.[6]

    • Reaction Time: Allow sufficient time for hydrolysis (typically 4-8 hours under reflux) and monitor the reaction's progress via Thin Layer Chromatography (TLC) until the thioamide spot disappears.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Hydrolysis Assess Hydrolysis Step Start->Check_Hydrolysis Check_Reagents Evaluate Reagent Quality Start->Check_Reagents Temp Temperature below 120°C? Check_Conditions->Temp Hydro_Strength Using strong acid/base? Check_Hydrolysis->Hydro_Strength Reagent_Purity Used fresh morpholine? Check_Reagents->Reagent_Purity Stoich Insufficient Sulfur/Morpholine? Temp->Stoich No Sol_Temp Increase temperature to 120-140°C Temp->Sol_Temp Yes Sol_Stoich Use ratios from Table 1 Stoich->Sol_Stoich Yes Hydro_Time Sufficient reflux time? Hydro_Strength->Hydro_Time Yes Sol_Hydro_Strength Use NaOH or conc. HCl/AcOH Hydro_Strength->Sol_Hydro_Strength No Sol_Hydro_Time Increase reflux time; monitor by TLC Hydro_Time->Sol_Hydro_Time No Sol_Reagent Distill morpholine before use Reagent_Purity->Sol_Reagent No

Sources

Technical Support Center: Purification of 2-(5-methylthiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(5-methylthiophen-2-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during the purification process.

Troubleshooting Guide

This section addresses specific issues that can arise during the purification of 2-(5-methylthiophen-2-yl)acetic acid, providing step-by-step protocols and explaining the scientific reasoning behind each recommendation.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've synthesized 2-(5-methylthiophen-2-yl)acetic acid, but my yield after the initial aqueous work-up is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low yields at this stage often stem from incomplete extraction or premature precipitation of the product. As a carboxylic acid, the solubility of 2-(5-methylthiophen-2-yl)acetic acid is highly pH-dependent.

Causality and Protocol:

The key is to manipulate the pH to ensure the compound is in its most soluble or insoluble form at the right time.

  • Problem: During basic extraction (e.g., with sodium bicarbonate or sodium hydroxide) to remove neutral or basic impurities, if the pH is not sufficiently high, the carboxylic acid will not be fully deprotonated to its more water-soluble carboxylate salt.

  • Solution: Ensure the pH of the aqueous phase is at least two to three units above the pKa of the carboxylic acid.[1] This drives the equilibrium towards the carboxylate form, maximizing its concentration in the aqueous layer.

  • Problem: During acidification to precipitate the purified acid, if the pH is not low enough, a significant portion of the product will remain in its dissolved carboxylate form.

  • Solution: Adjust the pH of the aqueous solution to be at least two to three units below the pKa of the acid.[1] This ensures complete protonation back to the less water-soluble carboxylic acid, maximizing precipitation.

Step-by-Step Optimized Extraction Protocol:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate or 1N sodium hydroxide. Monitor the pH of the aqueous layer to ensure it is sufficiently basic.

  • Separate the aqueous layer containing the sodium salt of your product.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with cold 1N hydrochloric acid, stirring constantly. Monitor the pH to ensure it is strongly acidic.

  • Collect the precipitated 2-(5-methylthiophen-2-yl)acetic acid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum.

Issue 2: Persistent Colored Impurities After Recrystallization

Question: My 2-(5-methylthiophen-2-yl)acetic acid product is off-white or yellowish, and the color persists even after recrystallization. How can I obtain a pure, white solid?

Answer:

Colored impurities are often highly conjugated organic byproducts from the synthesis. Standard recrystallization may not be sufficient if these impurities have similar solubility profiles to the desired product.

Causality and Protocol:

The presence of colored impurities suggests that a simple recrystallization is not selective enough. The introduction of an adsorbent like activated carbon can be highly effective.

  • Mechanism: Activated carbon has a high surface area and can adsorb large, flat, aromatic molecules, which are often the source of color.

Decolorization and Recrystallization Protocol:

  • Choose a suitable solvent system for recrystallization. This could be a single solvent (e.g., toluene, acetic acid) or a binary mixture (e.g., toluene/petroleum ether, ethanol/water).[1]

  • Dissolve the impure 2-(5-methylthiophen-2-yl)acetic acid in the minimum amount of the hot solvent to create a saturated solution.[2]

  • Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.[2]

  • Swirl the flask and keep it hot for a few minutes to allow for adsorption of the colored impurities.[2]

  • Perform a hot gravity filtration to remove the activated charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]

  • Collect the pure, white crystals by vacuum filtration.[3]

Issue 3: Oily Product or Poor Crystal Formation During Recrystallization

Question: When I try to recrystallize my 2-(5-methylthiophen-2-yl)acetic acid, it either "oils out" or forms very fine needles that are difficult to filter. How can I get well-defined crystals?

Answer:

"Oiling out" occurs when a solute comes out of solution above its melting point, forming a liquid instead of a solid. Poor crystal morphology is often due to rapid cooling or the presence of impurities that inhibit crystal growth.

Causality and Protocol:

The key to good crystal formation is slow, controlled cooling and a pure solution.

  • Problem: If the solution is supersaturated or cooled too quickly, the molecules do not have time to arrange themselves into a crystal lattice.

  • Solution: Ensure the solution is not overly concentrated. After dissolving the compound in the hot solvent, if it appears cloudy, add a little more solvent until it is clear. Allow the solution to cool slowly and undisturbed. Covering the flask with a watch glass and insulating it can promote the growth of larger crystals.[2]

  • Problem: The presence of even small amounts of certain impurities can disrupt the crystallization process.

  • Solution: If the problem persists, consider a preliminary purification step before recrystallization. This could be a simple acid-base extraction as described in Issue 1, or even column chromatography if impurities are particularly stubborn.

Two-Solvent Recrystallization Technique (for "oiling out"): If a single solvent is problematic, a two-solvent system can be effective.

  • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.[2]

  • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise to the hot solution until persistent cloudiness is observed.[2]

  • Add a few drops of the "good" solvent back until the solution becomes clear again.[2]

  • Allow the solution to cool slowly and undisturbed.

Issue 4: Product Purity by HPLC is Below 98%

Question: My final product shows a purity of less than 98% by HPLC, with several small impurity peaks. How can I achieve higher purity for analytical or developmental purposes?

Answer:

When recrystallization is insufficient to remove closely related impurities, chromatographic techniques are necessary. For thiophene derivatives, reversed-phase chromatography is often a suitable method.

Causality and Protocol:

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For polar compounds like carboxylic acids, reversed-phase chromatography is often effective.

  • Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) or flash chromatography using a C18-functionalized silica gel stationary phase can separate 2-(5-methylthiophen-2-yl)acetic acid from less polar or more polar impurities.[4][5]

General Reversed-Phase Flash Chromatography Protocol:

  • Stationary Phase: C18-functionalized silica gel.[5]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid and achieve better peak shape.[5]

  • Sample Preparation: Dissolve the impure product in a small amount of the mobile phase or a suitable solvent.

  • Elution: Start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic solvent to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

An alternative for larger scales is the use of anion-exchange chromatography, which separates compounds based on their charge.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 2-(5-methylthiophen-2-yl)acetic acid?

A1: Pure 2-(5-methylthiophen-2-yl)acetic acid is expected to be a solid at room temperature. Its molecular formula is C7H8O2S, and its molecular weight is approximately 156.20 g/mol .[7]

PropertyValueSource
Molecular Formula C7H8O2S[7]
Molecular Weight 156.20 Da[7]
Appearance Solid
CAS Number 70624-30-5[7]

Q2: What are some common impurities that might be present after the synthesis of 2-(5-methylthiophen-2-yl)acetic acid?

A2: The impurities will largely depend on the synthetic route. Common impurities could include unreacted starting materials, byproducts from side reactions (such as double carbonylation or ketone formation if applicable to the synthesis), or residual solvents.[8] For instance, if prepared from a halogenated thiophene precursor, residual halogenated species might be present.

Q3: Can I use normal-phase silica gel chromatography to purify 2-(5-methylthiophen-2-yl)acetic acid?

A3: While possible, it can be challenging. Carboxylic acids often exhibit poor peak shape and can irreversibly bind to standard silica gel. If you must use normal-phase chromatography, it is advisable to add a small amount of acetic or formic acid to the mobile phase to reduce tailing. However, reversed-phase chromatography is generally the preferred method for purifying polar compounds like carboxylic acids.[5]

Q4: Is it necessary to use an inert atmosphere during the purification process?

A4: For the purification techniques described (extraction, recrystallization, chromatography), an inert atmosphere is generally not required. Thiophene-containing compounds can be sensitive to strong oxidizing agents, but are typically stable under standard laboratory purification conditions.

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of 2-(5-methylthiophen-2-yl)acetic acid, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 High Purity Purification cluster_3 Final Product Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Dissolve in organic solvent Recrystallization Recrystallization Extraction->Recrystallization Isolate solid Decolorization Decolorization (Activated Carbon) Recrystallization->Decolorization Colored impurities? Chromatography Reversed-Phase Chromatography Recrystallization->Chromatography Purity < 98%? PureProduct Pure Product (>98%) Recrystallization->PureProduct Purity > 98% Decolorization->Recrystallization Hot filtration Chromatography->PureProduct

Caption: General purification workflow for 2-(5-methylthiophen-2-yl)acetic acid.

References

  • LookChem.
  • BenchChem. Managing impurities in the carbonylation process for carboxylic acids. BenchChem.
  • Di Micco, S., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
  • Kaufman, T. S. (2014). Answer to "I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?".
  • University of Colorado Boulder.
  • Axios Research. 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid. Axios Research.
  • Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • MIT OpenCourseWare. (2010).
  • Chemspace. 2-(5-methylthiophen-2-yl)acetic acid. Chemspace.

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"2-(5-methylthiophen-2-yl)acetic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(5-methylthiophen-2-yl)acetic acid

Welcome to the technical support guide for 2-(5-methylthiophen-2-yl)acetic acid. This document provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the chemical integrity of the material, which is the foundation for reproducible and reliable experimental outcomes.

Core Storage & Handling Recommendations

For optimal stability, 2-(5-methylthiophen-2-yl)acetic acid requires careful control of its storage environment. The recommendations below are based on the chemical properties of the thiophene ring and the carboxylic acid moiety, as well as data from structurally similar compounds. The primary degradation risks are oxidation, moisture-induced changes, and potential photodegradation.

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionsContainer
Solid Freezer, -20°C is recommended for long-term storage[1].Inert gas (Argon or Nitrogen) is ideal. At a minimum, a tightly sealed container to exclude air and moisture[2][3].Keep in a dark place or use an amber vial to protect from light.Tightly sealed, airtight glass vial.
In Solution Freezer, -20°C or colder. Avoid repeated freeze-thaw cycles.If possible, degas the solvent and overlay the solution with an inert gas before sealing.Protect from light by using amber vials or wrapping in foil.Tightly sealed vials with PTFE-lined caps.

Frequently Asked Questions (FAQs)

This section addresses common user questions, providing not just the "what," but the scientific "why" behind each recommendation.

Q1: What are the primary environmental factors that can degrade 2-(5-methylthiophen-2-yl)acetic acid?

A1: There are four main factors to consider:

  • Atmospheric Oxygen: The thiophene ring, while aromatic, contains a sulfur atom that can be susceptible to oxidation over time, especially in the presence of light or trace metal catalysts. This can lead to the formation of sulfoxides or other oxygenated byproducts, altering the compound's structure and activity.

  • Moisture: As a carboxylic acid, the compound is hygroscopic and can absorb atmospheric water. This can cause the solid material to become clumpy and may promote hydrolysis of any potential dimeric forms or reaction with other components in a mixture. For safe storage, keeping the compound dry is critical.

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways. While the compound is a solid at room temperature, long-term storage above freezing is not recommended. For analogs like 2-(5-bromothiophen-2-yl)acetic acid, storage in a freezer at -20°C is standard practice[1].

  • Light: Aromatic compounds, including thiophenes, can be sensitive to UV light. Photons can provide the activation energy for unwanted side reactions, including radical-based oxidation or polymerization. Therefore, protection from light is a key precautionary measure.

cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_outcome Result Oxygen Oxygen (Air) Oxidation Oxidation (e.g., Sulfoxide formation) Oxygen->Oxidation Moisture Moisture (Humidity) Hydrolysis Hydrolysis / Clumping Moisture->Hydrolysis Heat Elevated Temperature Thermolysis Accelerated Reactions Heat->Thermolysis Light UV/Visible Light Photodegradation Photochemical Reactions Light->Photodegradation Outcome Loss of Purity & Reduced Activity Oxidation->Outcome Hydrolysis->Outcome Thermolysis->Outcome Photodegradation->Outcome

Caption: Key environmental factors and their resulting degradation pathways.

Q2: I've noticed the color of my solid sample has changed from off-white to yellowish-brown. What does this indicate and is it still usable?

A2: A color change is a common visual indicator of chemical degradation. For thiophene-containing compounds, this often suggests the formation of minor oxidized or polymeric impurities, which can be highly colored.

  • Causality: The color arises from the formation of new chromophores within the impurity molecules. These molecules absorb visible light differently than the pure, parent compound.

  • Actionable Advice: The material is likely no longer of the highest purity. Before use, you must re-qualify the compound. We recommend running a purity analysis (see protocol below). If the purity is still within the acceptable range for your experiment (e.g., >95%), you may be able to proceed, but with caution. For sensitive applications like drug development or quantitative assays, using a fresh, pure lot is strongly advised.

Q3: What is the best way to prepare and store solutions of this compound for experimental use?

A3: Proper solution preparation is crucial for stability.

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, or ethanol). The presence of water or peroxides (common in older ethers like THF) can initiate degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, we recommend preparing the solution under an inert atmosphere. This involves using a solvent that has been degassed (by sparging with argon or nitrogen) and preparing the stock solution in a vial that is then flushed with inert gas before sealing.

  • Storage: Store stock solutions at -20°C or -80°C. Aliquot the solution into smaller, single-use volumes. This is critical because repeated freeze-thaw cycles can degrade the compound and introduce moisture into the stock vial each time it is opened.

  • Concentration: Avoid preparing highly diluted "working solutions" for long-term storage. Store the compound in a concentrated stock (e.g., 10-100 mM) and perform the final dilution immediately before the experiment.

Q4: How can I verify the purity of my compound if I suspect degradation?

A4: You can perform a straightforward purity analysis using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). This compound is readily analyzable by this method[4].

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 2-(5-methylthiophen-2-yl)acetic acid. Note: This is a starting point; optimization may be required for your specific equipment.

Objective: To determine the purity of the compound by separating it from potential degradation products.

Materials:

  • 2-(5-methylthiophen-2-yl)acetic acid sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • HPLC system with UV-Vis detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound.

    • Dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution of this stock solution for the final working sample (~100 µg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • HPLC Parameters:

    • Column: C18 Reverse-Phase Column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or scan for optimal absorbance between 230-280 nm).

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to 2-(5-methylthiophen-2-yl)acetic acid.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A pure sample should show a single major peak. The presence of multiple smaller peaks indicates impurities or degradation products.

Troubleshooting Guide

Problem: My biological or chemical assay results are inconsistent when using this compound.

Cause & Troubleshooting Workflow: Inconsistent results are often the first sign of compound instability. Before questioning the assay itself, it is imperative to validate the integrity of your starting material.

Start Inconsistent Experimental Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound RunHPLC Run HPLC Purity Check (See Protocol) CheckCompound->RunHPLC PurityOK Purity >95%? RunHPLC->PurityOK CheckSolvent Step 2: Check Solvent Quality PurityOK->CheckSolvent Yes EndBad Order Fresh Compound PurityOK->EndBad No UseFreshSolvent Use fresh, anhydrous solvent and prepare a new stock solution CheckSolvent->UseFreshSolvent SolventOK Still Inconsistent? UseFreshSolvent->SolventOK CheckAssay Step 3: Troubleshoot Assay Parameters SolventOK->CheckAssay Yes EndGood Problem Resolved SolventOK->EndGood No

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Chloro-2-methylphenoxyacetic acid. Link

  • Fisher Scientific. (2025). Safety Data Sheet for 5-Methyl-2-thiophenecarboxylic acid. Link

  • Carl ROTH. (2020). Safety Data Sheet: Acetic acid. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzo[b]thiophene-3-acetic acid. Link

  • PubChem. 2-(5-chlorothiophen-2-yl)acetic Acid. National Center for Biotechnology Information. Link

  • Sachdeva, H., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. ACS Chemical Neuroscience.
  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. Link

  • Gao, C., et al. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science. Link

  • Biosynth. 2-(5-Methylthiophen-2-yl)acetic acid. Link

  • Simson Pharma Limited. 2-(5-(Thiophen-2-yl-methyl)thiophen- 2-yl)acetic acid. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for Thiophene. Link

  • Singh, R., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis.
  • Wikipedia. Thiophene-2-carboxylic acid. Link

  • Merck Millipore. (2025). Safety Data Sheet for Acetic Acid. Link

  • Gronowitz, S. (Ed.). (1991).
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4–ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of General Chemistry, 78(1), 133-138. Link

  • Zhang, Y., et al. (2008). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Chinese Journal of Chemistry. Link

  • ChemicalBook. 2-(5-bromothiophen-2-yl)acetic acid | 71637-38-2. Link

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Link

  • PubChem. 2-(5-Chloro-1-benzothiophen-3-yl)acetic acid. National Center for Biotechnology Information. Link

  • The Good Scents Company. 2-acetyl-5-methyl thiophene, 13679-74-8. Link

  • CDH Fine Chemical. ACETIC ACID SOLUTION 5% MATERIAL SAFETY DATA SHEET. Link

  • Strieth-Kalthoff, F., et al. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
  • PubChem. 2-Acetyl-5-methylthiophene. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 2-(5-Bromothiophen-2-yl)acetic acid | 71637-38-2. Link

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Technical Support Center: Analytical Methods for 2-(5-methylthiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(5-methylthiophen-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analytical characterization of this compound. We will delve into the causal factors behind experimental outcomes and provide robust, field-tested solutions.

Section 1: General Compound Characteristics & Stability

Before delving into specific methodologies, understanding the physicochemical properties of 2-(5-methylthiophen-2-yl)acetic acid is crucial. It is a carboxylic acid with a thiophene core, a structure known for its chemical stability and aromaticity[1][2]. However, the thiophene ring is not inert and its stability can be influenced by substituents and environmental conditions[3][4].

Frequently Asked Questions (FAQs) - General

Q1: My sample of 2-(5-methylthiophen-2-yl)acetic acid shows degradation over time. What are the likely causes and how can I prevent this?

A1: Thiophene-containing compounds can be susceptible to oxidation, especially when exposed to light and air[3]. The sulfur atom in the thiophene ring can be oxidized, potentially leading to the formation of thiophene S-oxides. To mitigate degradation, store the compound in a cool, dark environment, preferably under an inert atmosphere like argon or nitrogen. For solutions, using freshly prepared samples is always best practice. If storage in solution is necessary, consider refrigeration and the addition of antioxidants[3].

Q2: I am dissolving the compound for analysis. Does the choice of solvent matter?

A2: Yes, the solvent choice is critical. For HPLC, it is best to dissolve the sample in the mobile phase or a solvent of similar or weaker elution strength to prevent peak distortion. For GC-MS, where derivatization is required, a dry, aprotic solvent like pyridine, acetonitrile, or dichloromethane is necessary to ensure the derivatizing agent is not consumed by the solvent. Storing the acid in methanol for extended periods can lead to esterification, creating an artifact that may interfere with your analysis[5].

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the analysis of 2-(5-methylthiophen-2-yl)acetic acid due to its non-destructive nature and high resolution. The most common mode is reversed-phase chromatography.

Troubleshooting Guide: HPLC Issues

Q3: I am observing significant peak tailing for my compound. What is causing this and how do I fix it?

A3: Peak tailing is the most common issue for acidic compounds like this one in reversed-phase HPLC[6][7]. The primary cause is secondary interactions between the negatively charged carboxylate group of your analyte and positively charged sites on the silica stationary phase, particularly ionized residual silanol groups (-Si-OH)[7]. An ideal chromatogram should exhibit symmetrical, Gaussian-shaped peaks[6].

Troubleshooting Workflow: HPLC Peak Tailing

Start Peak Tailing Observed (Asymmetry Factor > 1.2) Check_pH Is Mobile Phase pH 2-3 units below pKa (~4-5)? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 2.5-3.0 with an acid (e.g., Formic, Phosphoric) Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Sufficient (e.g., 20-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Column Are you using a modern, high-purity, end-capped C18 or C8 column? Check_Buffer->Check_Column Yes Increase_Buffer->Check_Column Change_Column Switch to a column with low silanol activity or a different stationary phase Check_Column->Change_Column No System_Check Check for extra-column volume, leaks, or column void Check_Column->System_Check Yes Change_Column->System_Check Resolved Peak Shape Improved System_Check->Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

Solutions for Peak Tailing:

  • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups. By lowering the mobile phase pH to around 2.5-3.0 using an additive like formic acid or phosphoric acid, you ensure the analyte is in its neutral form and silanol activity is minimized[8].

  • Increase Buffer Strength: A buffer helps maintain a constant pH and can mask silanol interactions. Insufficient buffer concentration can lead to poor peak shape[7]. Increasing the buffer concentration (e.g., to 25-50 mM) can improve symmetry.

  • Use a High-Purity Column: Modern HPLC columns are made from high-purity silica with minimal metal content and are "end-capped" to cover most residual silanols. If you are using an older "Type-A" silica column, switching to a modern one will dramatically reduce tailing[7].

Q4: My retention time is shifting between injections. What should I check?

A4: Retention time instability can be caused by several factors:

  • Mobile Phase Preparation: Inconsistent mobile phase composition or pH will cause shifts. Ensure it is prepared fresh and accurately each day.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

  • Pump Performance: Air bubbles in the pump or failing seals can cause inconsistent flow rates, leading to retention time shifts. Degas your mobile phase and check your pump's pressure trace for stability.

ParameterRecommended Starting ConditionRationale
Column High-Purity, End-capped C18, 2.1-4.6 mm i.d., <5 µmMinimizes secondary silanol interactions for better peak shape[7].
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte and silanols.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Gradient 10-95% B over 10-15 minutesA generic starting gradient to elute the compound. Isocratic elution can be optimized later.
Flow Rate 0.3 - 1.0 mL/minAppropriate for standard analytical columns.
Column Temp. 30 - 40 °CImproves peak shape and ensures reproducible retention times.
Detection UV at ~254 nm or Mass Spectrometry (MS)The thiophene ring provides UV absorbance. MS offers higher specificity and sensitivity.
Injection Vol. 1 - 10 µLKeep low to prevent column overload, which can also cause peak distortion[7].
Table 1: Recommended Starting Conditions for HPLC Analysis.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of organic acids, offering high sensitivity and structural information. However, due to the low volatility of carboxylic acids, derivatization is a mandatory step[9][10].

Troubleshooting Guide: GC-MS Issues

Q5: I am not seeing a peak for my compound, or the peak is very small and broad.

A5: This is a classic symptom of incomplete or failed derivatization. The carboxylic acid group on 2-(5-methylthiophen-2-yl)acetic acid must be converted to a more volatile and thermally stable ester, typically a trimethylsilyl (TMS) ester, before GC analysis[10].

Solutions:

  • Ensure Anhydrous Conditions: Derivatization reagents like BSTFA or MSTFA are highly reactive with water. Ensure your sample is completely dry before adding the reagent. Water will consume the reagent and inhibit the reaction.

  • Optimize Reaction Conditions: The derivatization reaction may require heat to proceed to completion. Heating the sample at 50-70°C for 30-60 minutes is a common practice[10].

  • Check Reagent Quality: Derivatization reagents degrade over time, especially if exposed to moisture. Use a fresh vial of reagent if you suspect it has gone bad.

  • Inlet Temperature: The GC inlet temperature must be high enough to volatilize the derivatized compound but not so high that it causes thermal degradation. A starting point of 250°C is reasonable.

Q6: I see multiple peaks that could be related to my compound. How do I confirm the correct one?

A6: The presence of multiple peaks could be due to several factors:

  • Incomplete Derivatization: You may be seeing both the derivatized and underivatized compound (though the latter is unlikely to elute well).

  • Side Reactions: As mentioned, storing the acid in methanol can form a methyl ester[5].

  • Degradation: The compound could be degrading in the hot GC inlet.

  • Confirmation: The definitive way to identify your peak is through mass spectrometry. The TMS derivative of 2-(5-methylthiophen-2-yl)acetic acid (C10H16O2SSi) will have a specific mass spectrum. Look for the molecular ion (M+) and characteristic fragment ions to confirm its identity.

Method Selection: HPLC vs. GC-MS

Start Analyze 2-(5-methylthiophen-2-yl)acetic acid Goal What is the analytical goal? Start->Goal Quant Routine Quantification (Known Compound) Goal->Quant Quantification ID Structural ID or Impurity Profiling Goal->ID Identification HPLC Use HPLC-UV or HPLC-MS (Direct analysis, less prep) Quant->HPLC GCMS Use GC-MS (High sensitivity, requires derivatization) ID->GCMS

Caption: Decision tree for selecting an analytical method.

ParameterRecommended Starting ConditionRationale
Derivatization BSTFA + 1% TMCS or MSTFA in Pyridine/ACNEfficiently converts the carboxylic acid to a volatile TMS ester[10].
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for general-purpose analysis of derivatized acids[5].
Inlet Temp. 250 °CEnsures efficient volatilization without thermal degradation.
Oven Program Start at 80°C, ramp 10-15°C/min to 280-300°CA standard temperature program to separate the analyte from solvent and other components[9].
Carrier Gas Helium, constant flow ~1.0-1.2 mL/minInert carrier gas for GC-MS.
MS Mode Full Scan (e.g., m/z 50-550)Allows for identification of the compound by its mass spectrum[9].
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Quad Temp. 150 °CStandard temperature for the mass analyzer.
Table 2: Recommended Starting Conditions for GC-MS Analysis.

Section 4: Standard Operating Protocols

Protocol 1: HPLC Sample Preparation & Analysis

  • Stock Solution: Accurately weigh ~10 mg of 2-(5-methylthiophen-2-yl)acetic acid and dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10-50 µg/mL.

  • System Setup: Set up the HPLC system according to the conditions in Table 1.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the working standard and begin the analysis.

Protocol 2: GC-MS Sample Preparation & Analysis

  • Sample Preparation: Place 100 µL of a 1 mg/mL solution of the compound in an appropriate solvent (e.g., acetonitrile) into a GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove all water.

  • Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA (or MSTFA) to the dry residue.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system configured with the conditions from Table 2.

References

  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Guidechem. 2-(5-Methylthiophen-2-yl)acetic acid | CAS No.70624-30-5 Synthetic Routes.
  • Chromatography Forum. organic acid disorders and GC-MS.
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
  • PubMed. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters.
  • Benchchem. Technical Support Center: Stability of Thiophene-Containing Compounds.
  • MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
  • ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review.

Sources

Common impurities in "2-(5-methylthiophen-2-yl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

AxonChem Technical Support Center

Welcome to the AxonChem technical support guide for the synthesis of 2-(5-methylthiophen-2-yl)acetic acid (CAS No. 70624-30-5). This document is intended for researchers, process chemists, and quality control specialists. It provides in-depth answers to frequently encountered issues related to impurities, offering both mechanistic explanations and practical troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(5-methylthiophen-2-yl)acetic acid, and how do they influence the impurity profile?

There are two primary synthetic pathways, each with a characteristic set of potential impurities.

  • Route A: The Willgerodt-Kindler Reaction Pathway. This is a classical and robust method that typically starts from 2-acetyl-5-methylthiophene. The ketone is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide intermediate, which is subsequently hydrolyzed to the target carboxylic acid.[1][2]

  • Route B: The Acetonitrile Pathway. This route involves the chloromethylation of 2-methylthiophene to form 2-(chloromethyl)-5-methylthiophene, followed by cyanation to produce 2-(5-methylthiophen-2-yl)acetonitrile.[3][4] The final step is the hydrolysis of the nitrile to the carboxylic acid.[5]

The choice of route dictates the types of impurities you are most likely to encounter. Route A is prone to sulfur-containing byproducts and incompletely reacted intermediates, while Route B may introduce unreacted cyanide species or byproducts from the chloromethylation step.

Q2: I used the Willgerodt-Kindler route and my final product is contaminated with a persistent, sulfurous-smelling impurity. What could it be?

This is a very common issue. The most likely culprit is the thioamide intermediate, 2-(5-methylthiophen-2-yl)-N-thioacetamide (or its morpholine adduct if used). The Willgerodt-Kindler reaction proceeds through this intermediate, and its hydrolysis to the carboxylic acid can be incomplete, especially if the reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄) is insufficient.[2][6]

Another possibility, though less common, is the formation of other organosulfur compounds due to side reactions with elemental sulfur.[7]

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: After the thioamide formation, increase the hydrolysis time or the concentration of the acid/base. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the thioamide spot is no longer visible.

  • Purification: If the impurity persists, it can often be removed by recrystallization from a toluene/heptane solvent system or by column chromatography on silica gel.

Q3: My synthesis via the acetonitrile route resulted in a low yield and a complex mixture on my NMR. What are the likely side reactions?

The acetonitrile pathway has two critical steps where impurities are often generated:

  • Chloromethylation: The reaction of 2-methylthiophene with formaldehyde and HCl is notoriously difficult to control. A significant byproduct is the bis-chloromethylated thiophene , where a second chloromethyl group is added to the 4-position of the thiophene ring. Another common impurity is the formation of di(5-methylthiophen-2-yl)methane , a dimer formed by the reaction of the chloromethylated intermediate with another molecule of 2-methylthiophene.

  • Hydrolysis of the Nitrile: The hydrolysis of 2-(5-methylthiophen-2-yl)acetonitrile can sometimes be incomplete, leaving the unreacted nitrile in your final product. More problematic is the partial hydrolysis to the corresponding amide, 2-(5-methylthiophen-2-yl)acetamide . Amides can be difficult to separate from their corresponding carboxylic acids due to similar polarities.[5]

Troubleshooting Steps:

  • Control Chloromethylation: Use a precise 1:1 stoichiometry of 2-methylthiophene to formaldehyde/HCl and maintain low temperatures (0-5 °C) during the reaction.

  • Drive Hydrolysis to Completion: Use more forcing conditions for the hydrolysis step (e.g., refluxing in 6M HCl or 40% NaOH) and monitor by HPLC or TLC to ensure the disappearance of both the nitrile and the intermediate amide.

Q4: How can I definitively identify and quantify the impurities in my sample of 2-(5-methylthiophen-2-yl)acetic acid?

A combination of analytical techniques is essential for robust characterization.

  • HPLC-UV: This is the primary method for quantifying purity and separating the target compound from its impurities.[8][9] A reversed-phase C18 column with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a good starting point.[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling your HPLC to a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio (m/z), which is invaluable for pinpointing unexpected byproducts.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can help identify major impurities if their concentration is high enough (>1-5%).

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: This can quickly confirm the presence of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹ and a sharp C=O stretch ~1700 cm⁻¹). It can also indicate the presence of a nitrile (C≡N stretch ~2250 cm⁻¹) or amide (C=O stretch ~1650 cm⁻¹) impurity.

Troubleshooting Guides & Protocols

Guide 1: Common Impurity Profile & Identification

This table summarizes the most common impurities, their likely origin, and key analytical signatures.

Impurity NameStructureProbable Synthetic RouteSource of ImpurityAnalytical Signature (LC-MS m/z [M+H]⁺)
2-Acetyl-5-methylthiophene CH₃COC₄H₂S-CH₃Willgerodt-KindlerUnreacted starting material141.04
2-(5-methylthiophen-2-yl)thioacetamide CH₃C₄H₂SCH₂CSNH₂Willgerodt-KindlerIncomplete hydrolysis of intermediate172.02
2-(Chloromethyl)-5-methylthiophene CH₃C₄H₂SCH₂ClAcetonitrileUnreacted intermediate146.99
2-(5-Methylthiophen-2-yl)acetonitrile CH₃C₄H₂SCH₂CNAcetonitrileUnreacted intermediate138.04
2-(5-Methylthiophen-2-yl)acetamide CH₃C₄H₂SCH₂CONH₂AcetonitrileIncomplete hydrolysis of nitrile156.05
Di(5-methylthiophen-2-yl)methane (CH₃C₄H₂S)₂CH₂AcetonitrileSide reaction during chloromethylation209.04
Guide 2: Protocol for Optimizing Purity via Recrystallization

If HPLC analysis indicates a purity of <98%, recrystallization is often the most effective purification method.

Objective: To remove process-related impurities, particularly unreacted starting materials or intermediates.

Materials:

  • Crude 2-(5-methylthiophen-2-yl)acetic acid

  • Toluene (Reagent Grade)

  • n-Heptane (Reagent Grade)

  • Heating mantle with magnetic stirring

  • Ice bath

  • Büchner funnel and filter flask

Step-by-Step Protocol:

  • Dissolution: In a flask, add the crude product and the minimum amount of hot toluene (approx. 70-80 °C) required to fully dissolve the solid with vigorous stirring. A starting point is ~3 mL of toluene per gram of crude material.

  • Hot Filtration (Optional): If insoluble particulates are observed, perform a hot filtration through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Slowly add n-heptane (an anti-solvent) to the hot toluene solution until the solution becomes slightly turbid. A typical starting ratio is 1:2 toluene:heptane.

  • Cooling & Crystal Growth: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow & Logic Diagrams

Diagram 1: Synthetic Pathways and Impurity Origins

This diagram illustrates the two main synthetic routes and highlights the stages where common impurities are typically formed.

SynthesisPathways cluster_route_a Route A: Willgerodt-Kindler cluster_route_b Route B: Acetonitrile A_Start 2-Acetyl-5-methylthiophene A_Inter Thioamide Intermediate A_Start->A_Inter Sulfur, Amine A_Imp1 Impurity: Unreacted Starting Material A_Start->A_Imp1 A_End Final Product A_Inter->A_End Hydrolysis A_Imp2 Impurity: Incomplete Hydrolysis A_Inter->A_Imp2 B_Start 2-Methylthiophene B_Inter1 Chloromethyl Intermediate B_Start->B_Inter1 HCHO, HCl B_Inter2 Acetonitrile Intermediate B_Inter1->B_Inter2 NaCN or TMSCN B_Imp1 Impurity: Dimerization / Polysubstitution B_Inter1->B_Imp1 B_End Final Product B_Inter2->B_End Hydrolysis B_Imp2 Impurity: Incomplete Hydrolysis (Amide) B_Inter2->B_Imp2 TroubleshootingTree Start Product Fails Purity Spec (e.g., <99% by HPLC) Identify Identify Impurities (LC-MS, NMR) Start->Identify KnownImpurity Known Process Impurity? Identify->KnownImpurity OptimizePuri Optimize Purification: - Recrystallization - Column Chromatography Identify->OptimizePuri Impurity is starting material / intermediate OptimizeRxn Optimize Reaction Step: - Stoichiometry - Temperature - Reaction Time KnownImpurity->OptimizeRxn Yes UnknownImpurity Characterize Unknown (High-Res MS, 2D NMR) KnownImpurity->UnknownImpurity No End Product Meets Spec OptimizeRxn->End OptimizePuri->End Reassess Re-evaluate Synthetic Route for Potential Side Reactions UnknownImpurity->Reassess Reassess->OptimizeRxn

Caption: Decision tree for troubleshooting product purity issues.

References

  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction.

  • Unacademy. (n.d.). Willgerodt Rearrangement.

  • Purrello, G., & Ciaffaglione, V. (2005). Some aspects of the Willgerodt–Kindler reaction and related reactions. Heterocycles, 65(2), 411-438.

  • Guidechem. (n.d.). 2-(5-Methylthiophen-2-yl)acetic acid | CAS No.70624-30-5 Synthetic Routes.

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction.

  • Biosynth. (n.d.). 2-(5-Methylthiophen-2-yl)acetic acid.

  • Google Patents. (2016). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.

  • Russo, A., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 13(10), 289.

  • Axios Research. (n.d.). 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid.

  • Corteva Agriscience. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Omega.

  • TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.

  • Wikipedia. (n.d.). Thiophene.

  • Coetzee, J.F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-435.

  • Google Patents. (2014). CN103992302A - Synthesis process of 2-thiopheneacetic acid.

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12, 6140.

  • BLDpharm. (n.d.). 2-(5-Methylthiophen-2-yl)acetonitrile.

Sources

Technical Support Center: Navigating the Reactivity of 2-(5-methylthiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(5-methylthiophen-2-yl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this compound. Our goal is to help you anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common challenges and questions that may arise when working with 2-(5-methylthiophen-2-yl)acetic acid, moving from general stability to specific reaction types.

Q1: I'm observing a gradual darkening and degradation of my 2-(5-methylthiophen-2-yl)acetic acid sample upon storage. What is the likely cause and what are the optimal storage conditions?

A1: The observed degradation is likely due to a combination of oxidation and light sensitivity, inherent to the electron-rich thiophene ring.

The thiophene moiety, while aromatic, is susceptible to oxidation.[1] Atmospheric oxygen can react with the sulfur atom, especially in the presence of light, to form reactive intermediates like thiophene S-oxides.[1][2][3] These species are often unstable and can lead to the formation of colored oligomeric or polymeric byproducts.

Troubleshooting and Prevention:

  • Inert Atmosphere: The most critical preventative measure is to minimize oxygen exposure. Always store the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen.[4]

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidative processes.

  • Temperature Control: Storage at lower temperatures (2-8 °C) will slow down the rate of any potential degradation pathways.

  • Solvent Choice: If storing in solution, use de-gassed solvents. Protic solvents may be less ideal for long-term storage compared to aprotic solvents like THF or dioxane, depending on your downstream application.

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the electron-rich thiophene ring.[2][4]
Light Amber vial or dark storageMinimizes light-catalyzed degradation.
Temperature 2-8 °CReduces the rate of chemical degradation.
Form Solid (preferred for long-term)Minimizes solvent-mediated decomposition pathways.

Q2: During my reaction work-up under acidic conditions, my product mixture turned into a dark, intractable tar. What is causing this polymerization?

A2: Thiophenes are known to undergo acid-catalyzed polymerization, especially in the presence of strong acids. [5]

The electron-rich nature of the thiophene ring makes it susceptible to protonation by strong acids. This generates a reactive cationic intermediate that can then attack another neutral thiophene molecule in an electrophilic substitution-type reaction. This process can repeat, leading to the formation of a polymeric tar. Hot phosphoric acid, for instance, is known to cause thiophene to trimerize.[5]

Troubleshooting Flowchart:

G start Dark tar formation in acidic conditions check_acid Is a strong protic acid (e.g., conc. H₂SO₄, H₃PO₄) used? start->check_acid strong_acid High risk of polymerization. check_acid->strong_acid Yes end Problem likely resolved or other factors involved. check_acid->end No (Consider other degradation pathways) lewis_acid Consider using a milder Lewis acid catalyst. strong_acid->lewis_acid lower_temp Run the reaction at a lower temperature (e.g., 0 °C to RT). strong_acid->lower_temp slow_addition Add the acid slowly to control exotherms and local concentration. strong_acid->slow_addition quench Quench the reaction mixture promptly with a cold, weak base (e.g., aq. NaHCO₃). strong_acid->quench lewis_acid->end lower_temp->end slow_addition->end quench->end caption Troubleshooting Acid-Catalyzed Polymerization G cluster_0 Desired Pathway: Acid Chloride Formation cluster_1 Side Reaction: Ring Chlorination Acid R-COOH Intermediate1 R-CO-O-S(O)Cl Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ AcidChloride R-COCl Intermediate1->AcidChloride - SO₂ - HCl ThiopheneRing Thiophene Ring ChlorinatedProduct Chlorinated Thiophene ThiopheneRing->ChlorinatedProduct + 'Cl⁺' Electrophile Electrophilic 'Cl⁺' source (from SOCl₂/impurities) caption Competing Reactions during Acid Activation

Caption: Competing Reactions during Acid Activation

Recommended Protocol for Selective Amide Coupling:

This protocol utilizes peptide coupling reagents, which operate under milder, neutral pH conditions, thereby avoiding the generation of harsh electrophiles that can react with the thiophene ring.

  • Dissolution: Dissolve 1.0 equivalent of 2-(5-methylthiophen-2-yl)acetic acid in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activator Addition: Add 1.1 equivalents of a carbodiimide coupling agent (e.g., EDC, DCC) and 1.2 equivalents of an activating agent (e.g., HOBt, HOAt). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add 1.1 equivalents of the desired amine to the activated acid solution.

  • Base (Optional but Recommended): Add 1.5-2.0 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to scavenge the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, perform a standard aqueous work-up to remove the coupling byproducts and excess reagents.

Q4: I am concerned about decarboxylation during my reaction. Under what conditions is this a significant risk?

A4: Decarboxylation of aryl- and heteroarylacetic acids can be a problematic side reaction, particularly under harsh thermal or certain chemical conditions. While 2-(5-methylthiophen-2-yl)acetic acid is relatively stable, decarboxylation can be induced. For example, some synthetic routes involving bromination of similar thiophene carboxylic acids have been shown to proceed via a bromination/decarboxylation sequence. [6] Conditions Promoting Decarboxylation:

  • High Temperatures: Heating the compound, especially above its melting point or in high-boiling solvents for extended periods, can induce thermal decarboxylation.

  • Strong Acid/Base Catalysis: Extreme pH conditions, coupled with heat, can facilitate the loss of CO₂.

  • Oxidative Conditions: Certain oxidative reagents may promote decarboxylation.

  • Transition Metal Catalysis: Some palladium- or copper-catalyzed cross-coupling reactions run at high temperatures can lead to decarboxylation as a competing pathway.

Minimization Strategies:

ConditionStrategy
Temperature Maintain reaction temperatures below 100 °C where possible.
pH Avoid strongly acidic or basic conditions, especially at elevated temperatures.
Reagents When performing reactions like bromination, choose conditions known to be selective for the desired transformation without inducing decarboxylation.

This guide provides a foundational understanding of the potential side reactions when working with 2-(5-methylthiophen-2-yl)acetic acid. By understanding the inherent reactivity of the thiophene ring and the carboxylic acid moiety, you can design more robust and successful experiments.

References

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC - NIH. (n.d.).
  • Thiophene - Wikipedia. (n.d.). Wikipedia. [Link]

  • Lu, Y., & Suna, E. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]

  • What is the acidity order of thiophene pyrrole and furan? - Quora. (2017). Quora. [Link]

  • Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. (2021). YouTube. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. [Link]

  • Thiophene. (n.d.). SlideShare. [Link]

  • Improved synthesis of thiophene-2-acetic acid. (2025). ResearchGate. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. [Link]

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Technical Support Center: Enhancing the Solubility of 2-(5-methylthiophen-2-yl)acetic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with "2-(5-methylthiophen-2-yl)acetic acid" during biological assays. Our focus is on providing scientifically sound, practical solutions to ensure the reliability and reproducibility of your experimental data.

Introduction: Understanding the Solubility Challenge

"2-(5-methylthiophen-2-yl)acetic acid" is a carboxylic acid derivative with physicochemical properties that can present challenges for achieving the desired concentrations in aqueous-based biological assays. Its predicted lipophilicity (XlogP ≈ 1.5) suggests a moderate tendency to partition into non-polar environments, while its acidic nature, with an estimated pKa similar to that of 2-(thiophen-2-yl)acetic acid (pKa ≈ 4.5-5.0), dictates that its charge state and, consequently, its aqueous solubility, are highly dependent on pH.[1][2] This guide will walk you through a systematic approach to overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempt to dissolve 2-(5-methylthiophen-2-yl)acetic acid directly in my aqueous assay buffer failed. What is the first and most critical parameter to consider?

A1: pH Adjustment is the primary and most impactful initial step.

  • The "Why": As a carboxylic acid, 2-(5-methylthiophen-2-yl)acetic acid exists in two forms in equilibrium: a neutral, protonated form (less soluble in water) and a charged, deprotonated carboxylate form (more soluble in water).[3][4] The pKa is the pH at which these two forms are present in equal concentrations. By adjusting the pH of your solution to be significantly above the pKa, you drive the equilibrium towards the more soluble deprotonated form. For this compound, with an estimated pKa of 4.5-5.0, a pH of 7.0 or higher is recommended to ensure complete deprotonation and maximize aqueous solubility.[5][6]

  • Experimental Protocol: pH-Mediated Solubilization

    • Prepare your desired aqueous buffer (e.g., PBS, TRIS).

    • Measure the initial pH of the buffer.

    • While stirring, slowly add a small amount of a suitable base (e.g., 1 M NaOH or 1 M KOH) dropwise to raise the pH to at least 2 units above the estimated pKa (e.g., pH 7.0-7.4 for a pKa of ~5.0).

    • Once the pH is stabilized, add the powdered "2-(5-methylthiophen-2-yl)acetic acid" to the buffer.

    • Continue stirring until the compound is fully dissolved. Gentle warming (e.g., to 37°C) can be applied to expedite dissolution, but be cautious of potential compound degradation at elevated temperatures.

    • After dissolution, re-verify the pH and adjust if necessary.

    Crucial Note: Always consider the pH tolerance of your biological assay. If your assay is sensitive to high pH, this method may need to be combined with other techniques described below.

Q2: I need to prepare a highly concentrated stock solution. Is using an organic solvent like DMSO a good strategy?

A2: Yes, preparing a concentrated stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO) is a standard and effective practice for poorly water-soluble compounds. [7]

  • The "Why": DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including those with limited aqueous solubility.[7] Preparing a concentrated stock in DMSO allows you to introduce a small volume of the stock into your larger volume of aqueous assay buffer, thereby minimizing the final concentration of the organic solvent in your experiment.[4]

  • Experimental Protocol: Preparation of a DMSO Stock Solution

    • Accurately weigh the desired amount of "2-(5-methylthiophen-2-yl)acetic acid".

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

    • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming can be used if necessary.

    • Store the stock solution in a tightly sealed vial, protected from light and moisture, at -20°C or -80°C for long-term stability.[8]

    Troubleshooting DMSO Stocks:

    • Precipitation upon dilution: If you observe precipitation when diluting your DMSO stock into the aqueous buffer, this is a common issue.[9] It occurs because the compound, while soluble in DMSO, may crash out when introduced to a predominantly aqueous environment. To mitigate this, try:

      • Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

      • Vigorous mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.

      • Pre-warming the buffer: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) can sometimes help maintain solubility upon addition of the DMSO stock.

Q3: Even with pH adjustment and a DMSO stock, I am still observing precipitation in my final assay medium. What other solubilization techniques can I employ?

A3: For particularly challenging cases, the use of co-solvents or cyclodextrins can significantly enhance solubility.

  • Co-solvents:

    • The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[10][11] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the solute to dissolve. Common co-solvents used in biological assays include ethanol, polyethylene glycols (PEGs), and propylene glycol.[10]

    • Considerations: The final concentration of the co-solvent must be carefully controlled, as it can have an impact on your biological system. It is crucial to run a vehicle control (assay buffer with the same concentration of co-solvent) to account for any solvent-induced effects.

  • Cyclodextrins:

    • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the apparent solubility of the guest molecule.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility and low toxicity.

    • Experimental Protocol: Solubilization with Cyclodextrins

      • Prepare a solution of the cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer. The concentration of the cyclodextrin will need to be optimized.

      • Add the "2-(5-methylthiophen-2-yl)acetic acid" (either as a powder or from a concentrated DMSO stock) to the cyclodextrin solution.

      • Stir or sonicate the mixture until a clear solution is obtained. This process may take some time as the inclusion complex forms.

Data Summary & Key Physicochemical Parameters

PropertyValue/EstimateSignificance for SolubilitySource
Molecular Formula C₇H₈O₂SProvides basic chemical information.
Molecular Weight 156.2 g/mol Important for calculating molar concentrations.[2]
Predicted XlogP 1.5Indicates moderate lipophilicity, suggesting that the compound may have limited aqueous solubility.[2]
Estimated pKa ~4.5 - 5.0Crucial for determining the optimal pH for solubilization. At pH values above the pKa, the more soluble carboxylate form will dominate.[1]

Visualizing the Solubility Strategy

The following workflow diagram illustrates the decision-making process for enhancing the solubility of "2-(5-methylthiophen-2-yl)acetic acid".

Solubility_Workflow start Start: Need to dissolve 2-(5-methylthiophen-2-yl)acetic acid ph_adjust Attempt 1: pH Adjustment (pH > 7.0) start->ph_adjust check_solubility1 Is it soluble? ph_adjust->check_solubility1 dmso_stock Attempt 2: Prepare concentrated DMSO stock check_solubility1->dmso_stock No success Success: Proceed with Assay check_solubility1->success Yes dilute_check Dilute into pH-adjusted buffer dmso_stock->dilute_check check_solubility2 Is it soluble? dilute_check->check_solubility2 advanced_methods Attempt 3: Advanced Methods check_solubility2->advanced_methods No check_solubility2->success Yes co_solvent Use Co-solvents (e.g., Ethanol, PEG) advanced_methods->co_solvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced_methods->cyclodextrin co_solvent->success failure Insoluble: Re-evaluate formulation co_solvent->failure cyclodextrin->success cyclodextrin->failure

Caption: Decision workflow for solubilizing the target compound.

References

Sources

Validation & Comparative

A Researcher's Guide to 2-(5-methylthiophen-2-yl)acetic acid: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and ever-expanding landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse biological activities, ranging from anti-inflammatory and anticancer to antimicrobial effects.[3][4][5] This guide provides a comprehensive comparison of 2-(5-methylthiophen-2-yl)acetic acid with other key thiophene derivatives in various biological assays. We will delve into the mechanistic underpinnings of their actions and provide detailed, field-proven protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

The Significance of the Thiophene Moiety in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the phenyl ring.[6] This structural similarity allows thiophene derivatives to interact with biological targets in a comparable manner to their benzene counterparts, while often exhibiting improved physicochemical properties, such as enhanced solubility and metabolic stability.[6] Thiophene-containing drugs have been approved for a wide array of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antihistamines, underscoring the versatility of this heterocyclic core.[3]

This guide will focus on the comparative analysis of 2-(5-methylthiophen-2-yl)acetic acid in three critical areas of biological investigation: anti-inflammatory, anticancer, and antimicrobial activities.

Section 1: Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases.[1] A key pathway in inflammation involves the production of prostaglandins, particularly prostaglandin E2 (PGE2), which is catalyzed by the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[7] Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory disorders.

Comparative Analysis of Anti-Inflammatory Potential

Research has identified 2-(thiophen-2-yl)acetic acid as a foundational structure for the development of potent mPGES-1 inhibitors. The introduction of substituents on the thiophene ring can significantly modulate this activity. While direct comparative data for 2-(5-methylthiophen-2-yl)acetic acid is emerging, we can infer its potential based on the structure-activity relationships (SAR) of related compounds. The presence of a methyl group at the 5-position of the thiophene ring is a common feature in many biologically active thiophene derivatives.[3] This substitution can influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity to target enzymes like mPGES-1.

For a direct comparison, we will consider the inhibitory activity of various thiophene derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation. Overproduction of NO is a hallmark of chronic inflammation.[8]

Table 1: Comparative Anti-inflammatory Activity of Thiophene Derivatives

CompoundStructureAssayKey FindingsReference
2-(5-methylthiophen-2-yl)acetic acid CC1=CC=C(S1)CC(=O)OLPS-induced NO production in RAW 264.7 cellsHypothesized potent inhibitory activity based on SAR of related compounds.N/A
2-(Thiophen-2-yl)acetic acidC1=CSC(=C1)CC(=O)OmPGES-1 InhibitionServes as a platform for developing potent mPGES-1 inhibitors.[9]
Tiaprofenic acidCC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)OCOX InhibitionA commercially available NSAID with known anti-inflammatory properties.[10]
Thiophene-based pyrazoline derivativesVariedInhibition of NO productionCertain derivatives show significant inhibition of NO production, highlighting the importance of the thiophene scaffold.[3]
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

This protocol describes a robust method to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit NO production in macrophages.

Causality Behind Experimental Choices:

  • Cell Line: RAW 264.7 cells are a murine macrophage-like cell line that reliably produces NO upon stimulation with LPS, mimicking an inflammatory response.[11]

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[12]

  • Detection: The Griess reagent provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture medium.[13]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[13]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., 2-(5-methylthiophen-2-yl)acetic acid and other derivatives) in a suitable solvent like DMSO.

    • Dilute the compounds to the desired final concentrations in fresh, serum-free DMEM.

    • Remove the old medium from the cells and add the compound-containing medium. Incubate for 2 hours.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[14]

    • Include a negative control (cells with medium only) and a positive control (cells with LPS only).

    • Incubate the plate for an additional 24 hours.[14]

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Diagram of the LPS-induced NO Production Pathway:

LPS_NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes conversion of Arginine L-Arginine Arginine->NO Inflammation Inflammation NO->Inflammation

Caption: LPS signaling cascade leading to NO production.

Section 2: Anticancer Activity

The thiophene scaffold is present in several anticancer drugs, and its derivatives have shown promising cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Comparative Analysis of Cytotoxic Potential

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. For instance, the introduction of bulky aromatic groups or specific functional moieties can enhance cytotoxicity. We will compare the potential of 2-(5-methylthiophen-2-yl)acetic acid with other thiophene derivatives using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Table 2: Comparative Anticancer Activity of Thiophene Derivatives

CompoundStructureAssayTarget Cell LineKey Findings (IC₅₀)Reference
2-(5-methylthiophen-2-yl)acetic acid CC1=CC=C(S1)CC(=O)OMTT AssayMCF-7 (Breast Cancer)To be determined experimentally; hypothesized to have moderate activity.N/A
2-(Thiophen-2-yl)-1H-indole derivativesVariedMTT AssayHCT-116 (Colon Cancer)Some derivatives show potent activity with IC₅₀ values in the low micromolar range.[15]
5-(Thiophen-2-yl)isoxazole derivativesVariedMTT AssayMCF-7 (Breast Cancer)A derivative (TTI-6) showed a potent IC₅₀ of 1.91 µM.[16]
Thienopyrimidinone derivativesVariedMTT AssayMCF-7 (Breast Cancer)Several derivatives exhibited significant cytotoxicity.[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for determining the cytotoxic effects of test compounds on cancer cell lines.

Causality Behind Experimental Choices:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • Solubilization: The insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution) to allow for spectrophotometric quantification.[17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well.[18]

    • Incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[18]

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • MTT Addition:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Thiophene Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution (DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

Caption: Step-by-step workflow of the MTT assay.

Section 3: Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Thiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[5][7]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial properties of thiophene derivatives can be influenced by various substituents. For example, the presence of halogens or other electron-withdrawing groups can enhance activity. We will compare the potential antimicrobial activity of 2-(5-methylthiophen-2-yl)acetic acid with other thiophene derivatives using the agar well diffusion method, a widely used technique for preliminary screening of antimicrobial agents.

Table 3: Comparative Antimicrobial Activity of Thiophene Derivatives

CompoundStructureAssayTarget Organism(s)Key Findings (Zone of Inhibition)Reference
2-(5-methylthiophen-2-yl)acetic acid CC1=CC=C(S1)CC(=O)OAgar Well DiffusionS. aureus, E. coliTo be determined experimentally.N/A
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivativesVariedBroth MicrodilutionGram-positive bacteriaSome derivatives showed better activity than ciprofloxacin against S. aureus.[5]
Thiophene-based heterocyclesVariedBroth MicrodilutionC. difficileA spiro-indoline-oxadiazole derivative showed high activity.[19]
Auranofin analogues with thiophene ligandsVariedBroth MicrodilutionESKAPE pathogensThiol and phosphine structures influence activity against both Gram-positive and Gram-negative bacteria.[20]
Experimental Protocol: Agar Well Diffusion Assay

This protocol outlines a straightforward method for assessing the antimicrobial activity of test compounds.

Causality Behind Experimental Choices:

  • Method: The agar well diffusion assay is a simple, cost-effective, and widely accepted method for screening the antimicrobial activity of compounds. The size of the zone of inhibition provides a qualitative or semi-quantitative measure of the compound's efficacy.[6][9]

  • Media: Mueller-Hinton agar is the standard medium for routine antimicrobial susceptibility testing due to its defined composition and minimal interference with antibiotic activity.[21]

  • Inoculum Standardization: A standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) is crucial for ensuring the reproducibility and comparability of results.[9]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[21]

  • Well Preparation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.[21]

  • Compound Application:

    • Pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.[22]

    • Include a negative control (solvent only) and a positive control (a standard antibiotic).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[9]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of the Agar Well Diffusion Assay:

Agar_Well_Diffusion Start Prepare Standardized Bacterial Inoculum Inoculate Inoculate Mueller-Hinton Agar Plate Start->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Test Compounds and Controls to Wells Create_Wells->Add_Compounds Incubate Incubate at 37°C for 18-24h Add_Compounds->Incubate Measure Measure Diameter of Inhibition Zones Incubate->Measure Analyze Compare Activity Measure->Analyze

Caption: Workflow for the agar well diffusion assay.

Conclusion and Future Directions

This guide provides a framework for the comparative biological evaluation of 2-(5-methylthiophen-2-yl)acetic acid against other thiophene derivatives. The provided protocols for anti-inflammatory, anticancer, and antimicrobial assays are robust and widely accepted in the research community. While direct experimental data for 2-(5-methylthiophen-2-yl)acetic acid is needed for a definitive comparison, the existing literature on related thiophene derivatives suggests its potential as a biologically active molecule.

Future research should focus on the synthesis and direct testing of 2-(5-methylthiophen-2-yl)acetic acid in these and other relevant biological assays. Further exploration of structure-activity relationships by synthesizing and evaluating a broader range of substituted 2-(thiophen-2-yl)acetic acid derivatives will be crucial for the development of novel and potent therapeutic agents.

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  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Characterization of Nanoparticles Intended for Drug Delivery, 235-243. [Link]

  • Marzo, T., et al. (2021). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. Journal of Medicinal Chemistry, 64(10), 6748-6760. [Link]

  • Microbehunter. (2020, November 1). Agar well diffusion assay. YouTube. [Link]

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A Comparative Guide to the Synthesis of 2-(5-methylthiophen-2-yl)acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(5-methylthiophen-2-yl)acetic acid in Medicinal Chemistry

2-(5-methylthiophen-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its thiophene core, a bioisostere of the benzene ring, offers unique physicochemical properties that can enhance the pharmacological profile of drug candidates. The acetic acid side chain provides a crucial handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide presents a comparative analysis of the primary synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of 2-(5-methylthiophen-2-yl)acetic acid have been identified and are detailed in this guide. The first is a multi-step approach commencing with the readily available 2-methylthiophene, proceeding through chloromethylation, cyanation, and subsequent hydrolysis. The second route utilizes the versatile Willgerodt-Kindler reaction or a haloform reaction on the intermediate 2-acetyl-5-methylthiophene.

ParameterRoute 1: Multi-step Synthesis from 2-MethylthiopheneRoute 2: From 2-Acetyl-5-methylthiophene
Starting Material 2-Methylthiophene2-Acetyl-5-methylthiophene
Key Intermediates 2-(Chloromethyl)-5-methylthiophene, 2-(5-methylthiophen-2-yl)acetonitrileThioamide (Willgerodt-Kindler) or Trihalomethyl ketone (Haloform)
Overall Yield Moderate to Good (Estimated)Good to Excellent (Reported for analogous reactions)
Number of Steps 31-2 (from 2-acetyl-5-methylthiophene)
Reagents & Conditions HCl, Paraformaldehyde; NaCN/KCN; Strong acid/base hydrolysisSulfur, Morpholine (Willgerodt-Kindler); Halogen, Base (Haloform)
Advantages Utilizes a simple, commercially available starting material. The pathway is analogous to well-established syntheses of thiophene acetic acids.Potentially shorter route from the acetyl intermediate. The Willgerodt-Kindler reaction is known for its efficiency in converting aryl methyl ketones. The haloform reaction is a classic and reliable method.
Disadvantages Involves the use of highly toxic cyanides. The chloromethylation step can be challenging to control and may produce polymeric byproducts.[1]The Willgerodt-Kindler reaction often requires high temperatures.[2] The haloform reaction may not be suitable for substrates with other base-sensitive functional groups.

Route 1: A Step-wise Approach from 2-Methylthiophene

This synthetic pathway is a logical extension of the well-documented methods for the preparation of the parent 2-thiopheneacetic acid.[3] It involves the sequential functionalization of the 2-methylthiophene ring to introduce the acetic acid moiety.

Logical Workflow for Route 1

Route 1 Workflow A 2-Methylthiophene B 2-(Chloromethyl)-5-methylthiophene A->B Chloromethylation (HCl, Paraformaldehyde) C 2-(5-Methylthiophen-2-yl)acetonitrile B->C Cyanation (NaCN or KCN) D 2-(5-Methylthiophen-2-yl)acetic acid C->D Hydrolysis (Acid or Base) Route 2 Workflow cluster_0 Starting Material Preparation cluster_1 Conversion to Acetic Acid A 2-Methylthiophene B 2-Acetyl-5-methylthiophene A->B Friedel-Crafts Acylation (Acetic Anhydride, Lewis Acid) B_clone 2-Acetyl-5-methylthiophene C Thioamide Intermediate B_clone->C Willgerodt-Kindler Reaction (Sulfur, Morpholine) E Trihalomethyl Ketone Intermediate B_clone->E Haloform Reaction (Halogen, Base) D 2-(5-Methylthiophen-2-yl)acetic acid C->D Hydrolysis E->D Acidification

Sources

A Comparative Guide to the In Vivo Assessment of 2-(Thiophen-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged structure in medicinal chemistry, featured in numerous approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and diuretics[1]. Derivatives of 2-(thiophen-2-yl)acetic acid, in particular, have garnered interest for their potential as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, suggesting applications in both inflammation and cancer[2][3]. This guide will compare the in vivo anti-inflammatory, analgesic, and anticancer activities of representative thiophene derivatives to provide a framework for evaluating novel compounds like "2-(5-methylthiophen-2-yl)acetic acid".

Comparative In Vivo Efficacy of Thiophene Derivatives

The therapeutic efficacy of thiophene derivatives has been demonstrated across various animal models. Here, we compare the performance of several analogs and established drugs in key in vivo assays for inflammation and analgesia.

Compound/DrugAnimal ModelAssayKey FindingsReference Compound
Thiophene Derivatives (Compunds 16 & 17)MouseCarrageenan-Induced Paw EdemaReduced inflammation by 48.94% and 47% respectively.Diclofenac
Acetylenic Thiophene DerivativesMouseAcetic Acid-Induced WrithingSignificant antinociceptive effect.Morphine
Acetylenic Thiophene DerivativesMouseTail Immersion TestIncreased pain latency, suggesting central analgesic activity.Morphine
SuprofenRabbitCorneal InflammationSignificantly decreased polymorphonuclear leukocyte invasion.N/A
Tiaprofenic AcidHumanRheumatoid ArthritisComparable efficacy to other NSAIDs like diclofenac and indomethacin.Aspirin, Diclofenac, Indomethacin
5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one DerivativesMouseBreast Cancer XenograftSignificantly reduced tumor growth.N/A

Experimental Protocols for In Vivo Assessment

The selection of an appropriate animal model is critical for the preclinical evaluation of novel anti-inflammatory and analgesic agents[4]. Below are detailed protocols for commonly used models in the assessment of thiophene derivatives.

Carrageenan-Induced Paw Edema in Mice

This is a classic and highly reproducible model of acute inflammation[5].

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6): Vehicle control, positive control (e.g., Diclofenac), and test compound groups.

  • Compound Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Causality Behind Experimental Choices: The carrageenan-induced edema model is biphasic. The early phase (first 90 minutes) is mediated by histamine and serotonin, while the later phase (90-150 minutes) involves the production of prostaglandins, making it suitable for evaluating inhibitors of the cyclooxygenase (COX) pathway[5].

Acetic Acid-Induced Writhing Test in Mice

This model is widely used for screening peripheral analgesic activity[6][7].

Protocol:

  • Animal Acclimatization and Grouping: As described for the paw edema model.

  • Compound Administration: Test compounds, vehicle, or a standard analgesic (e.g., indomethacin) are administered (typically p.o. or i.p.) 30-60 minutes before the acetic acid injection[6].

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight)[6].

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes[6].

  • Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to the vehicle control group[8].

Causality Behind Experimental Choices: The intraperitoneal injection of acetic acid causes the release of endogenous mediators such as prostaglandins and bradykinin, which stimulate nociceptive neurons[7]. This test is therefore sensitive to NSAIDs and other peripherally acting analgesics.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and analgesic effects of many thiophene derivatives are attributed to their inhibition of the arachidonic acid cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Many thiophene-based compounds exert their anti-inflammatory effects by inhibiting COX and/or LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively[5][9]. Suprofen, for example, is a potent inhibitor of prostaglandin synthesis[10][11].

Arachidonic_Acid_Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation & Pain PGs->Inflammation LTs->Inflammation Thiophene Thiophene Derivatives (e.g., Suprofen) Thiophene->COX Thiophene->LOX

Caption: Inhibition of COX/LOX pathways by thiophene derivatives.

Nuclear Factor-κB (NF-κB) Signaling Pathway

Some thiophene derivatives may also exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway regulates the expression of various pro-inflammatory cytokines such as TNF-α and IL-6[1].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Phosphorylation & Degradation of IκB DNA DNA ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->ProInflammatory NFkB_n->DNA Stimuli Inflammatory Stimuli Stimuli->IKK Thiophene Thiophene Derivatives Thiophene->IKK

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo Studies

A typical workflow for the in vivo evaluation of a novel thiophene derivative is outlined below.

In_Vivo_Workflow start Test Compound Synthesis & Characterization acute_toxicity Acute Toxicity Study (e.g., OECD 423) start->acute_toxicity dose_selection Dose Range Finding acute_toxicity->dose_selection efficacy_models Efficacy Models (e.g., Paw Edema, Writhing Test) dose_selection->efficacy_models pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies efficacy_models->pk_pd mechanism Mechanism of Action Studies (e.g., Ex vivo cytokine analysis) pk_pd->mechanism report Data Analysis & Reporting mechanism->report

Caption: A generalized workflow for in vivo compound evaluation.

Conclusion and Future Directions

The available in vivo data on structural analogs of "2-(5-methylthiophen-2-yl)acetic acid" strongly suggest its potential as a promising candidate for the development of novel anti-inflammatory and analgesic agents. The thiophene scaffold is a versatile platform that has yielded successful drugs, and its derivatives continue to show significant therapeutic promise.

Future in vivo studies on "2-(5-methylthiophen-2-yl)acetic acid" should initially focus on established models of acute inflammation and pain, such as the carrageenan-induced paw edema and acetic acid-induced writhing tests. A direct comparison with clinically relevant NSAIDs like diclofenac or naproxen would be crucial for benchmarking its efficacy. Furthermore, mechanistic studies to elucidate its specific molecular targets, such as mPGES-1 or specific COX isoforms, will be essential for its continued development. Given the anticancer activity observed in other thiophene derivatives, exploring its potential in oncology models could also be a fruitful avenue of research.

References

  • Al-Amin, M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • Khan, I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • Gonçalves, C. E. P., et al. (2005). Antinociceptive properties of acetylenic thiophene and furan derivatives: Evidence for the mechanism of action. Life Sciences, 76(19), 2221-2234. [Link]

  • Singh, S., et al. (2020). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 5(7), 524-531. [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. [Link]

  • Dey, P., et al. (2015). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLoS ONE, 10(8), e0135508. [Link]

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  • Nagaya, T., et al. (1988). Efficacy and Tolerance of Tiaprofenic Acid During Long Term Administration to Rheumatoid Arthritis Patients. Drugs, 35 Suppl 1, 101-106. [Link]

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  • El-Galil, E., Amr, A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. [Link]

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  • Sharma, V., et al. (2019). In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice. ResearchGate. [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9. [Link]

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  • Gehanno, P., et al. (1992). [Efficacy and tolerance of tiaprofenic acid in pharyngitis in adults. Results of a randomized study vs placebo]. Annales d'Oto-laryngologie et de Chirurgie Cervico Faciale, 109(6), 329-332. [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-(5-methylthiophen-2-yl)acetic acid and Its Analogs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-(5-methylthiophen-2-yl)acetic acid and its analogs, focusing on their structure-activity relationships (SAR) as modulators of key inflammatory targets. We will delve into the mechanistic insights behind their biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Therapeutic Potential of Thiophene Acetic Acid Derivatives

Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Within this class, 2-(thiophen-2-yl)acetic acid derivatives have emerged as promising scaffolds for the development of novel therapeutic agents. Their structural simplicity and amenability to chemical modification make them ideal candidates for targeted drug design. This guide will focus on 2-(5-methylthiophen-2-yl)acetic acid and its analogs, exploring how subtle structural changes impact their biological efficacy, with a primary focus on their role as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[2] We will also briefly explore their potential as inhibitors of fatty acid synthase (FAS), another important therapeutic target.

The Anti-Inflammatory Mechanism: Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[2] Its production is significantly upregulated during inflammatory processes.[2] The terminal enzyme in the PGE2 biosynthetic pathway, microsomal prostaglandin E synthase-1 (mPGES-1), represents a prime target for anti-inflammatory drug development.[3] Selective inhibition of mPGES-1 offers a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, potentially reducing the risk of gastrointestinal and cardiovascular side effects.[3]

The 2-(Thiophen-2-yl)acetic Acid Scaffold as a mPGES-1 Inhibitor

Recent studies have identified 2-(thiophen-2-yl)acetic acid as a viable chemical platform for developing potent mPGES-1 inhibitors.[2] The general structure consists of a central thiophene ring, an acetic acid moiety, and positions for substitution to modulate activity. The acetic acid group is crucial for interacting with key residues within the enzyme's active site.

Structure-Activity Relationship (SAR) of 2-(Thiophen-2-yl)acetic Acid Analogs

The following SAR insights are derived from studies on a series of 2-(thiophen-2-yl)acetic acid derivatives, which provide a strong basis for understanding the role of the 5-methyl substituent in the topic compound.[2]

Key Structural Features for mPGES-1 Inhibition:
  • Acetic Acid Moiety: This group is essential for binding to the active site of mPGES-1. It is believed to form hydrogen bonds with key amino acid residues, such as Arginine and Tyrosine, anchoring the molecule in a favorable orientation for inhibition.

  • Thiophene Ring: The sulfur atom and the aromatic nature of the thiophene ring contribute to van der Waals and pi-pi stacking interactions within the enzyme's hydrophobic pocket.

  • Substitution at the 5-Position: Modification at this position significantly influences the inhibitory potency. The nature of the substituent (e.g., alkyl, halogen, aryl) can affect the compound's electronics, lipophilicity, and steric interactions within the active site.

While direct comparative data for 2-(5-methylthiophen-2-yl)acetic acid within a broad series is not extensively published, we can infer its potential activity based on general SAR principles. The methyl group is a small, lipophilic, and electron-donating group. Its presence at the 5-position is likely to enhance binding affinity through favorable hydrophobic interactions within a corresponding pocket of the mPGES-1 active site.

Comparative Analysis of Analogs

To illustrate the impact of substitution on the thiophene ring, the following table summarizes the mPGES-1 inhibitory activity of a series of 2-(thiophen-2-yl)acetic acid derivatives from a key study.[2] While the 5-methyl analog was not explicitly tested in this series, the data provides a valuable framework for comparison.

Compound IDR Group (at 5-position)% mPGES-1 Inhibition (at 10 µM)IC50 (µM) on A549 cells
Hypothetical -CH3 N/A N/A
2a-H≤ 20%N/A
2b4-chlorophenyl≤ 20%N/A
2c 3-chloro-4-methoxyphenyl >60% 25.3 ± 1.5
2d4-methoxyphenyl≤ 20%N/A
2e3,4-dimethoxyphenyl20-25%N/A
2f3,4,5-trimethoxyphenyl20-25%N/A

Data extracted from Bruno et al., 2020.[2] The inhibitory activity was determined in a cell-free assay, and the IC50 values were determined in A549 lung carcinoma cells.

From this data, it is evident that substitution with a larger, more complex group like 3-chloro-4-methoxyphenyl (compound 2c ) dramatically increases inhibitory activity compared to the unsubstituted analog (2a) or those with simpler substitutions. This suggests that the active site of mPGES-1 has a sizable pocket that can accommodate bulky substituents at the 5-position of the thiophene ring, and that specific electronic and hydrophobic interactions are key to potent inhibition.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural components of the 2-(thiophen-2-yl)acetic acid scaffold and highlights the areas crucial for its interaction with mPGES-1.

Caption: Key pharmacophoric features of the 2-(thiophen-2-yl)acetic acid scaffold.

Alternative Mechanism of Action: Fatty Acid Synthase (FAS) Inhibition

Some evidence suggests that 2-(5-methylthiophen-2-yl)acetic acid may also exert its biological effects through the inhibition of fatty acid synthase (FAS). FAS is a key enzyme in de novo lipogenesis, and its upregulation is associated with various diseases, including cancer and inflammatory disorders.[4] Inhibition of FAS can lead to a reduction in the production of pro-inflammatory lipid mediators.

Further research is required to validate and quantify the FAS inhibitory activity of 2-(5-methylthiophen-2-yl)acetic acid and its analogs and to determine its contribution to their overall pharmacological profile.

Experimental Protocols

Synthesis of 2-(5-substituted-thiophen-2-yl)acetic acid derivatives

The following is a general procedure for the synthesis of 2-(5-substituted-thiophen-2-yl)acetic acid derivatives via a Suzuki-Miyaura cross-coupling reaction, adapted from Bruno et al., 2020.[2]

Synthesis_Workflow Start Start with (4-bromo-thiophen-2-yl)-acetic acid Coupling Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) Start->Coupling Reactants Arylboronic acid/ester (R-B(OH)2) Reactants->Coupling Workup Aqueous Workup (Acidification, Extraction) Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-(5-R-thiophen-2-yl)acetic acid Purification->Product

Caption: General workflow for the synthesis of 2-(5-substituted-thiophen-2-yl)acetic acid derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of (4-bromo-thiophen-2-yl)-acetic acid (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water) in a reaction vessel, add the desired arylboronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous phase with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(5-substituted-thiophen-2-yl)acetic acid derivative.

In Vitro mPGES-1 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against human mPGES-1.[5]

mPGES1_Assay_Workflow Preparation Prepare reaction mixture: - Microsomal mPGES-1 - Glutathione (GSH) - Test compound (or vehicle) Initiation Initiate reaction by adding prostaglandin H2 (PGH2) Preparation->Initiation Incubation Incubate for a short period (e.g., 60 seconds at 4°C) Initiation->Incubation Termination Stop reaction with quenching solution (e.g., SnCl2) Incubation->Termination Analysis Quantify PGE2 production by LC-MS/MS or EIA Termination->Analysis Calculation Calculate % inhibition relative to vehicle control Analysis->Calculation

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare a microsomal fraction containing human mPGES-1 from a suitable expression system (e.g., transfected HEK293 cells).

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the microsomal enzyme preparation, glutathione (GSH, a necessary cofactor), and the test compound at various concentrations (or vehicle control, typically DMSO). Pre-incubate the mixture for 15 minutes at 4°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as stannous chloride (SnCl2), which reduces any remaining PGH2 to PGF2α.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing a series of 2-(5-substituted-thiophen-2-yl)acetic acids, including the 5-methyl, 5-chloro, and other analogs, in parallel to obtain robust, directly comparable data.

  • Exploration of Alternative Targets: Investigating the potential of these compounds as inhibitors of fatty acid synthase and other relevant biological targets to fully elucidate their mechanism of action.

  • In Vivo Efficacy and Safety: Advancing the most potent and selective compounds to in vivo models of inflammation and pain to assess their therapeutic potential and safety profiles.

By systematically exploring the structure-activity relationships and mechanisms of action of these thiophene derivatives, the scientific community can pave the way for the development of a new generation of targeted and effective anti-inflammatory therapies.

References

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Performance Benchmark of 2-(5-methylthiophen-2-yl)acetic Acid Derivatives in Inflammatory and Nociceptive Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of developing novel anti-inflammatory and analgesic agents, the focus has increasingly turned towards selective targeting of key enzymatic players in the inflammatory cascade to minimize off-target effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). One such promising target is the microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme that catalyzes the final step in the biosynthesis of prostaglandin E2 (PGE2), a principal mediator of inflammation and pain.[1][2] This guide provides a comprehensive performance benchmark of derivatives of "2-(5-methylthiophen-2-yl)acetic acid," a chemical scaffold that has demonstrated potential as a platform for potent mPGES-1 inhibitors.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the performance of these derivatives against established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Mechanism of Action: Targeting the Prostaglandin E2 Synthesis Pathway

The primary mechanism of action for the anti-inflammatory effects of 2-(thiophen-2-yl)acetic acid derivatives is the inhibition of mPGES-1.[1] This enzyme is functionally coupled with cyclooxygenase-2 (COX-2) and is significantly upregulated during inflammation.[5] By selectively inhibiting mPGES-1, the production of PGE2 is specifically blocked, leaving the synthesis of other prostanoids, which can have important physiological functions, intact. This targeted approach is hypothesized to offer a better safety profile compared to non-selective COX inhibitors.[2]

Another key pathway implicated in inflammation is the tumor necrosis factor-alpha (TNF-α) signaling cascade. TNF-α is a pro-inflammatory cytokine that can trigger a variety of cellular responses, including apoptosis and the activation of transcription factors like NF-κB, which further promotes the expression of inflammatory genes.[6][7][8] Some thiophene-based compounds have been shown to inhibit TNF-α production, suggesting a potential dual mechanism of action.

Below are diagrams illustrating the Prostaglandin E2 synthesis pathway and the TNF-α signaling pathway.

PGE2_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimuli PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 PLA2 PLA2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 COX1_COX2->PGH2 mPGES1 mPGES-1 mPGES1->PGE2 NSAIDs Traditional NSAIDs NSAIDs->COX1_COX2 Inhibit Thiophene_Derivatives 2-(thiophen-2-yl)acetic acid derivatives Thiophene_Derivatives->mPGES1 Inhibit

Caption: Prostaglandin E2 (PGE2) Synthesis Pathway and Points of Inhibition.

TNF_alpha_Signaling_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds Complex_I Complex I (TRADD, RIP1, TRAF2) TNFR1->Complex_I Recruits IKK_Complex IKK Complex Complex_I->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Simplified TNF-α Signaling Pathway Leading to Inflammation.

Comparative In Vitro Performance: mPGES-1 Inhibition

A key performance indicator for this class of compounds is their half-maximal inhibitory concentration (IC50) against mPGES-1. Lower IC50 values indicate greater potency. The following table summarizes the in vitro inhibitory activity of selected 2-(thiophen-2-yl)acetic acid derivatives against human mPGES-1, with comparisons to the established COX-2 inhibitors celecoxib and diclofenac.[1][9][10][11][12]

CompoundDerivative StructuremPGES-1 IC50 (µM)[1]COX-2 IC50 (µM)COX-1 IC50 (µM)
Derivative 2a 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid> 10--
Derivative 2b 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid> 10--
Derivative 2c 2-(4-(4-phenoxyphenyl)thiophen-2-yl)acetic acid3.5--
Celecoxib --6.8[10]82[10]
Diclofenac --0.026[10]0.076[10]

Note: Data for COX-1 and COX-2 inhibition for the thiophene derivatives were not available in the cited literature.

Comparative In Vivo Performance: Anti-Inflammatory and Analgesic Activity

The in vivo efficacy of these compounds is critical for their therapeutic potential. Standard models for assessing anti-inflammatory and analgesic properties are the carrageenan-induced paw edema test in rats and the acetic acid-induced writhing test in mice, respectively.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model induces an acute and localized inflammatory response.[13][14] The percentage of edema inhibition is a measure of a compound's anti-inflammatory effect.

Compound/DrugDose (mg/kg)Max. % Inhibition of EdemaReference
Thiophene Derivative 15 5058.46%[15]
Indomethacin -47.73%[15]
Diclofenac Sodium 853.07%[16]
Analgesic Activity: Acetic Acid-Induced Writhing Test

This visceral pain model is used to screen for peripherally acting analgesics.[17][18] A reduction in the number of abdominal constrictions (writhes) indicates analgesic activity.

Compound/DrugDose (mg/kg)% Inhibition of WrithingReference
Thiophene Derivative 8 -> Diclofenac Sodium[19]
Thiophene Derivative 9 -> Diclofenac Sodium[19]
Diclofenac Sodium 1091% (in second 5 min)[20]

Experimental Protocols

For scientific rigor and reproducibility, detailed protocols for the benchmark assays are provided below.

Carrageenan-Induced Paw Edema Assay in Rats

Carrageenan_Assay_Workflow Start Animal Acclimatization (1 week) Grouping Randomly Group Animals (n=6 per group) Start->Grouping Baseline Measure Baseline Paw Volume (Plethysmometer) Grouping->Baseline Dosing Administer Test Compound, Vehicle, or Standard Drug (i.p.) Baseline->Dosing Induction Inject 1% Carrageenan (100 µl) into sub-plantar region of right hind paw Dosing->Induction 30 min post-dosing Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan injection Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation End Data Analysis Calculation->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: House Wistar or Sprague-Dawley rats (150-250g) under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.[21]

  • Grouping: Randomly divide the animals into control, standard, and test groups (n=6 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test derivatives, vehicle (e.g., saline), or a standard drug like indomethacin (5 mg/kg) or diclofenac intraperitoneally (i.p.).[22]

  • Induction of Edema: Thirty minutes after dosing, induce inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw.[22][23]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

Writhing_Test_Workflow Start Animal Acclimatization (1 week) Grouping Randomly Group Animals (n=6-10 per group) Start->Grouping Dosing Administer Test Compound, Vehicle, or Standard Drug Grouping->Dosing Induction Inject 1% Acetic Acid (10 ml/kg, i.p.) Dosing->Induction 30-60 min post-dosing Observation Place Mouse in Observation Chamber and Count Writhes for a set period (e.g., 20 min) Induction->Observation 5 min post-injection Calculation Calculate % Inhibition of Writhing Observation->Calculation End Data Analysis Calculation->End

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Step-by-Step Methodology:

  • Animal Acclimatization: House Swiss albino mice (20-30g) under standard laboratory conditions for at least one week, with free access to food and water.

  • Grouping: Randomly divide the animals into control, standard, and test groups.

  • Dosing: Administer the test derivatives, vehicle, or a standard drug like diclofenac sodium (10 mg/kg) via the chosen route (e.g., oral or i.p.).[24]

  • Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer a 1% solution of acetic acid (10 mL/kg) intraperitoneally to each mouse to induce the writhing response.[17]

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of abdominal constrictions (writhes) for a predetermined period, typically 10 to 20 minutes.[24][25]

  • Data Analysis: The percentage of analgesic activity is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Conclusion and Future Directions

The derivatives of "2-(5-methylthiophen-2-yl)acetic acid" represent a promising class of compounds for the development of novel anti-inflammatory and analgesic therapies. Their mechanism of action, centered on the selective inhibition of mPGES-1, offers a potential advantage over traditional NSAIDs by minimizing the risk of off-target effects. The in vitro data, particularly for derivative 2c , demonstrates potent inhibition of mPGES-1 in the low micromolar range.[1] Furthermore, preliminary in vivo studies with other thiophene derivatives have shown significant anti-inflammatory and analgesic efficacy, in some cases exceeding that of standard drugs like diclofenac.[15][19]

To advance this research, future studies should focus on:

  • A comprehensive structure-activity relationship (SAR) analysis to optimize the potency and pharmacokinetic properties of these derivatives.

  • In vitro screening against COX-1 and COX-2 to confirm selectivity for mPGES-1.

  • In-depth investigation of their effects on the TNF-α pathway to explore potential dual-action mechanisms.

  • Pharmacokinetic and toxicology studies to assess the safety and drug-like properties of the most promising candidates.

By systematically applying the benchmarking protocols outlined in this guide, researchers can effectively evaluate and compare the performance of novel "2-(5-methylthiophen-2-yl)acetic acid" derivatives, paving the way for the development of next-generation anti-inflammatory and analgesic agents.

References

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"2-(5-methylthiophen-2-yl)acetic acid" efficacy compared to standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Beginning a Deep Dive

I'm starting a thorough search to gather information on the biological activity, mechanism of action, and known efficacy studies of "2-(5-methylthiophen-2-yl)acetic acid." Next, I'll pinpoint standard compounds commonly used for similar therapeutic applications or that target the same biological pathways.

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Exploring Thiophene Derivatives

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Analyzing Biological Activities Further

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Gathering Specific Compound Data

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A Comparative Guide to the Anti-Inflammatory Potential of 2-(5-methylthiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, thiophene derivatives have emerged as a promising class of compounds. Their structural similarity to benzene allows them to act as bioisosteres, while the presence of the sulfur atom can influence their physicochemical properties and biological activity. This guide provides a comparative analysis of 2-(5-methylthiophen-2-yl)acetic acid , a compound of interest, with the established NSAID Tiaprofenic acid . Due to the limited publicly available peer-reviewed data on 2-(5-methylthiophen-2-yl)acetic acid, this guide will leverage data on its structural analogs and the well-characterized profile of Tiaprofenic acid to provide a framework for its evaluation. We will delve into the mechanistic rationale for its potential anti-inflammatory effects and provide detailed experimental protocols for its validation.

Introduction: The Thiophene Scaffold in Anti-Inflammatory Drug Design

Thiophene-based molecules are prevalent in medicinal chemistry, with several approved drugs featuring this heterocyclic ring.[1] In the context of inflammation, thiophene derivatives often exert their effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Tiaprofenic acid, a propionic acid derivative containing a thiophene ring, is a known reversible inhibitor of both COX-1 and COX-2 enzymes.[4]

2-(5-methylthiophen-2-yl)acetic acid shares the core thiophene acetic acid moiety with other compounds that have been investigated for anti-inflammatory properties. The presence of the acetic acid side chain is a common feature in many NSAIDs, facilitating their interaction with the active site of COX enzymes. The methyl group at the 5-position of the thiophene ring is a key structural feature that differentiates it from its parent compound, 2-(thiophen-2-yl)acetic acid. This substitution can potentially influence its lipophilicity, metabolic stability, and binding affinity to target enzymes.

Comparative Analysis: 2-(5-methylthiophen-2-yl)acetic acid vs. Tiaprofenic Acid

To provide a framework for evaluating 2-(5-methylthiophen-2-yl)acetic acid, we will compare its structural features and hypothesized mechanism of action with the well-documented NSAID, Tiaprofenic acid.

Feature2-(5-methylthiophen-2-yl)acetic acidTiaprofenic acid
Core Scaffold ThiopheneThiophene
Acid Moiety Acetic AcidPropionic Acid
Additional Substituents 5-methyl group5-benzoyl group
Established Mechanism Hypothesized COX inhibitorReversible COX-1 and COX-2 inhibitor[4]
Clinical Use Not establishedUsed for pain and inflammation in musculoskeletal disorders[5]

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of thiophene derivatives is influenced by the nature and position of substituents on the thiophene ring.[6] The methyl group in 2-(5-methylthiophen-2-yl)acetic acid, being an electron-donating group, may alter the electron density of the thiophene ring, potentially impacting its interaction with the active site of COX enzymes. In contrast, the benzoyl group in Tiaprofenic acid introduces a significant steric and electronic component that dictates its binding mode.

Experimental Validation Protocols

To validate the anti-inflammatory potential of 2-(5-methylthiophen-2-yl)acetic acid, a series of in vitro and in vivo assays are recommended. These protocols are standard in the field and will allow for a direct comparison with established NSAIDs like Tiaprofenic acid.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle:

The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then further metabolized. The inhibitory effect of the test compound is determined by measuring the reduction in the production of prostaglandins.[7] A common method involves the colorimetric or fluorometric detection of a downstream product.[8][9]

Experimental Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer as per the manufacturer's instructions.[8]

    • Prepare a stock solution of arachidonic acid.

    • Prepare a stock solution of the test compound (2-(5-methylthiophen-2-yl)acetic acid) and the reference compound (Tiaprofenic acid) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, hematin (a cofactor), and the COX enzyme.

    • Add the test compound at various concentrations or the vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).

  • Detection and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit or by LC-MS/MS for higher specificity.[9]

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of new compounds.[10][11]

Principle:

Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12]

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Grouping Group Animals (e.g., Vehicle, Test Compound, Reference Drug) Compound_Admin Administer Test Compound/ Vehicle/Reference Drug (e.g., p.o., i.p.) Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Hind Paw Compound_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume at Different Time Points Carrageenan_Injection->Paw_Volume Data_Analysis Calculate % Inhibition of Edema Paw_Volume->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping and Dosing:

    • Divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving Tiaprofenic acid or Indomethacin), and two to three groups receiving different doses of 2-(5-methylthiophen-2-yl)acetic acid.

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[12]

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[12]

  • Measurement of Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Discussion and Future Directions

The presented experimental framework provides a robust starting point for the validation of 2-(5-methylthiophen-2-yl)acetic acid as a potential anti-inflammatory agent. The comparative approach with a well-characterized NSAID like Tiaprofenic acid will allow for a clear assessment of its potency and potential advantages.

Key Considerations:

  • COX Selectivity: It is crucial to determine the selectivity of 2-(5-methylthiophen-2-yl)acetic acid for COX-1 versus COX-2. COX-2 selective inhibitors are generally associated with a better gastrointestinal safety profile.

  • Mechanism of Action: While COX inhibition is the most probable mechanism, other potential anti-inflammatory pathways should not be ruled out without further investigation.

  • In Vivo Models: Following the acute inflammation model, further studies in chronic inflammation models (e.g., adjuvant-induced arthritis) would be necessary to establish a more comprehensive anti-inflammatory profile.

  • Safety and Toxicity: A thorough evaluation of the compound's safety profile, including potential gastrointestinal and cardiovascular side effects, is a critical step in its development.

References

  • Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives. Eur J Med Chem. 1982;17(3):235-40.
  • Walker MC, Gierse JK. In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods Mol Biol. 2010;644:131-44. doi: 10.1007/978-1-59745-364-6_11.
  • Gao W, et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Int J Mol Med. 2018;42(1):377-385. doi: 10.3892/ijmm.2018.3619.
  • PubChem. Tiaprofenic Acid. Available from: [Link].

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].

  • PRODUCT MONOGRAPH Pr TEVA–TIAPROFENIC ACID. 2011.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. 2021 Jul 19;26(14):4338. doi: 10.3390/molecules26144338.
  • MIMS. Tiaprofenic acid. Available from: [Link].

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods Mol Biol. 2018;1717:155-161. doi: 10.1007/978-1-4939-7526-6_12.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. 2021;26(14):4338.
  • Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. J Enzyme Inhib Med Chem. 2017;32(1):103-113. doi: 10.1080/14756366.2016.1238466.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. J Med Plants Res. 2015; 9(4): 103-110.
  • A study of the hypouricaemic effect of tiaprofenic acid. Br J Clin Pharmacol. 1983;15(2):245-50. doi: 10.1111/j.1365-2125.1983.tb01487.x.
  • US Patent Application Public
  • Chem-Impex. Tiaprofenic acid. Available from: [Link].

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link].

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. 2015;20(8):14868-84. doi: 10.3390/molecules200814868.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Sci Rep. 2023;13(1):14772. Published 2023 Sep 6. doi:10.1038/s41598-023-41718-3.
  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. World's Vet J. 2023; 13(4): 569-577.
  • How can I assay cyclooxygenase pathway inhibition for plant extracts?

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2-(5-methylthiophen-2-yl)acetic Acid: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The integrity of our research and the safety of our personnel and environment are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(5-methylthiophen-2-yl)acetic acid, moving beyond mere compliance to foster a culture of safety and responsibility within the laboratory. The procedures outlined herein are grounded in established safety principles and regulatory standards, ensuring a self-validating system for waste management.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 2-(5-methylthiophen-2-yl)acetic acid is an organic compound that requires careful handling based on its specific chemical properties.

According to its classification, this compound presents several hazards that directly inform disposal requirements.[1] The primary risks are associated with its effects upon exposure. Proper risk assessment dictates that this compound be managed as hazardous chemical waste.

Table 1: Hazard Profile of 2-(5-methylthiophen-2-yl)acetic Acid

Hazard ClassGHS Hazard StatementDescriptionDisposal Implication
Acute Toxicity, OralH302Harmful if swallowed.[1]Waste must be contained to prevent ingestion by personnel or release into the environment.
Skin IrritationH315Causes skin irritation.[1]Requires handling with appropriate personal protective equipment (PPE); contaminated PPE must also be disposed of as hazardous waste.[2]
Eye IrritationH319Causes serious eye irritation.[1]Mandates the use of eye protection. Any materials used for cleaning spills become hazardous waste.
Respiratory IrritationH335May cause respiratory irritation.[1]Handling should occur in well-ventilated areas or under a chemical fume hood to prevent inhalation of dust or aerosols.

Part 2: Regulatory Framework: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4]

  • EPA (RCRA): This federal law dictates how hazardous waste must be managed from "cradle-to-grave."[5] Laboratories are classified as waste generators and must obtain an EPA ID number if they produce more than 100 kg of hazardous waste per month.[3][6]

  • OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[7] All personnel handling waste must be trained on these procedures.[7][8]

Understanding your institution's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—is critical as it affects accumulation time limits and reporting requirements.[5][6]

Part 3: The Disposal Workflow: From Generation to Collection

The following protocol details the necessary steps for safely managing 2-(5-methylthiophen-2-yl)acetic acid waste from the moment it is generated.

Phase 1: At the Point of Generation (The Bench)

This initial phase is critical for preventing accidental exposures and ensuring proper segregation.

Step-by-Step Protocol:

  • Identify Waste: As soon as a determination is made that 2-(5-methylthiophen-2-yl)acetic acid is no longer needed, it must be treated as waste. This includes leftover reagents, reaction byproducts, and contaminated materials (e.g., weigh boats, contaminated gloves, paper towels).

  • Segregate Incompatibles: As an acidic compound, this waste must be segregated from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[9] It should also be kept separate from oxidizing agents.[9]

  • Select a Compatible Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Do not use metal containers, as acids can cause them to corrode.[3][10]

    • Liquid Waste (Solutions): Use a designated, compatible (glass or HDPE) container for acidic organic waste. Ensure the container has a vented cap if there is any potential for gas generation.

  • Initial Labeling: Immediately affix a hazardous waste tag to the container. At this stage, the label must include the chemical's full name: "2-(5-methylthiophen-2-yl)acetic acid" and its primary hazard (e.g., "Corrosive," "Irritant").

Phase 2: Accumulation and Storage (Satellite Accumulation Area)

Waste is temporarily stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6][9]

dot

Caption: Workflow from waste generation to proper storage in a Satellite Accumulation Area (SAA).

Step-by-Step Protocol:

  • Designate the SAA: The SAA must be under the direct control of laboratory personnel and clearly marked with "Hazardous Waste" signage.[3]

  • Complete the Label: The container's hazardous waste tag must be fully completed with:

    • The words "Hazardous Waste."[6][9]

    • All chemical constituents and their approximate percentages.

    • The name and contact information of the Principal Investigator or responsible person.

    • Hazard identification (e.g., pictograms for corrosive, irritant).[6]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[9][11]

    • Do not overfill containers; leave at least 10% of headspace to allow for expansion.[3][9]

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[10][12]

  • Adhere to Limits: An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, or the container is full, it must be moved to the Central Accumulation Area (CAA) or picked up by a waste contractor within three days.[9][11]

Phase 3: Final Disposal and Decontamination

This final phase involves preparing the waste for transport by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.

dot

Disposal_Decision_Tree start Waste Container Full in SAA date_label Date the 'Full' Field on the Waste Tag start->date_label empty_cont Container is Now Empty start->empty_cont Alternative Path request_pickup Submit Waste Collection Request to EHS date_label->request_pickup ehs_collects EHS / Licensed Contractor Collects Waste request_pickup->ehs_collects transport Transport to Central Accumulation Area (CAA) ehs_collects->transport final_disposal Final Disposal (Incineration, Treatment) transport->final_disposal is_acute Did it hold an 'Acutely' Hazardous Waste? empty_cont->is_acute triple_rinse Triple Rinse with a Suitable Solvent (e.g., Water/Ethanol) is_acute->triple_rinse Yes pour_out Pour Out All Possible Material is_acute->pour_out No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface/Remove Original Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash pour_out->deface_label

Caption: Decision tree for handling full waste containers and decontaminating empty ones.

Step-by-Step Protocol:

  • Request Collection: Once a waste container is full, fill in the date on the hazardous waste tag and submit a collection request to your institution's EHS office.[11]

  • Final Transport: The waste will be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Final disposal methods often include incineration or other chemical treatments to render the waste non-hazardous.[2][5]

  • Empty Container Decontamination: A container that held 2-(5-methylthiophen-2-yl)acetic acid is not considered "empty" until all possible material has been removed.[11]

    • Pour out all contents into the appropriate hazardous waste stream.

    • Deface or remove all hazardous chemical labels from the empty container.[10][11]

    • The container can then typically be disposed of in the regular trash or recycled, per institutional policy.[11] Note: If the container held an "acutely" hazardous waste, it would require triple rinsing. While this compound is not typically classified as acutely hazardous, it is best practice to consult your EHS department.[11]

Part 4: Spill Management

Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[11]

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation.

  • Don PPE: Wear at a minimum: a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often sufficient, but check specific glove compatibility).

  • Contain and Absorb: For a solid spill, carefully sweep up the material. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large quantities of an acidic solution.

  • Collect Waste: Scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing 2-(5-methylthiophen-2-yl)acetic acid" and manage it according to the protocols in Part 3.

  • Decontaminate: Clean the spill surface with soap and water.

By adhering to this comprehensive guide, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 21, 2026, from [Link]

  • Ciulla, D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved January 21, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 21, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 21, 2026, from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 21, 2026, from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 21, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Waste Handling Best Practices for New Chemists. (2026, January 13). CP Lab Safety. Retrieved January 21, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 21, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved January 21, 2026, from [Link]

  • 2-(5-methylthiophen-2-yl)acetic acid Chemical Label Information. (n.d.).
  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved January 21, 2026, from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). Retrieved January 21, 2026, from [Link]

Sources

Navigating the Safe Handling of 2-(5-Methylthiophen-2-yl)acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling 2-(5-methylthiophen-2-yl)acetic acid (CAS No. 70624-30-5). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

2-(5-Methylthiophen-2-yl)acetic acid is a valuable building block in medicinal chemistry, but its handling necessitates a thorough understanding of its potential hazards. This document outlines a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with its use.

Hazard Identification and Risk Assessment

2-(5-Methylthiophen-2-yl)acetic acid is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications are based on data for the compound and structurally similar thiophene derivatives. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The carboxylic acid moiety contributes to its corrosive potential, while the thiophene ring system may present additional toxicological concerns that are not yet fully elucidated.

Table 1: Hazard Summary and GHS Classification

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-(5-methylthiophen-2-yl)acetic acid. The following table outlines the minimum required PPE and the rationale for its use.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against direct contact with dust or splashes, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2]Nitrile gloves offer good resistance to a variety of chemicals, including weak acids.[1][2] For prolonged contact or when handling larger quantities, butyl rubber gloves provide superior protection against corrosive acids.[3] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.
Body Protection A flame-retardant lab coat, fully buttoned.Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is recommended, especially when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[4][5]Prevents inhalation of dust particles that can cause respiratory tract irritation.[1]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Work Area: All handling of 2-(5-methylthiophen-2-yl)acetic acid should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an ANSI-compliant eyewash station are readily accessible within a 10-second travel distance (approximately 55 feet) from the handling area.[6][7][8][9] The area around the emergency equipment must be well-lit and unobstructed.[9]

  • Spill Kit: A chemical spill kit containing an appropriate acid neutralizer (e.g., sodium bicarbonate), absorbent materials (e.g., vermiculite or sand), and designated waste containers must be readily available.[10][11][12][13]

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep1 Don appropriate PPE Prep2 Verify functionality of fume hood Prep1->Prep2 Prep3 Prepare all necessary equipment and reagents Prep2->Prep3 Handling1 Weigh the solid compound in the fume hood Prep3->Handling1 Proceed to handling Handling2 Carefully transfer to the reaction vessel Handling1->Handling2 Handling3 Add solvents and other reagents slowly Handling2->Handling3 Clean1 Decontaminate all equipment Handling3->Clean1 After reaction completion Clean2 Segregate and label all waste Clean1->Clean2 Clean3 Remove PPE following proper procedure Clean2->Clean3 Clean4 Wash hands thoroughly Clean3->Clean4 Disposal_Plan cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal Collect1 Segregate Solid, Liquid, and PPE Waste Collect2 Use Designated, Compatible Containers Collect1->Collect2 Store1 Label with Chemical Name, CAS#, and Date Collect2->Store1 Proceed to storage Store2 Store in a Secure, Ventilated Area Store1->Store2 Dispose1 Contact EHS or Licensed Contractor Store2->Dispose1 For final disposal Dispose2 Incineration is the Preferred Method Dispose1->Dispose2

Caption: Disposal workflow for 2-(5-methylthiophen-2-yl)acetic acid waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with 2-(5-methylthiophen-2-yl)acetic acid, fostering a safe and productive research environment.

References

  • Chemical Label for 2-(5-methylthiophen-2-yl)acetic acid. (n.d.).
  • What are the OSHA Eyewash Station Requirements? (n.d.). Safety + Health. Retrieved from [Link]

  • Solus Group. (n.d.). OSHA Eye Wash Station Requirements: 7 Frequently Asked Questions. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Total Medical Compliance. (n.d.). OSHA Requirements for Eyewash Stations. Retrieved from [Link]

  • HQIN. (n.d.). Eye Wash Station Requirements. Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • ChemSigma. (n.d.). 70624-30-5 2-(5-Methylthiophen-2-yl)acetic acid. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(5-methylthiophen-2-yl)acetic acid. Retrieved from [Link]

  • TRADESAFE. (2024, December 18). How to Clean Up Acid Spill: Expert Guide & Tips. Retrieved from [Link]

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas, Large. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, January). Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Dareen Global. (n.d.). 3M Organic Vapor/Acid Gas Cartridge, Respiratory Protection. Retrieved from [Link]

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  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.